1,2,3-Trimethylcyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTVJLHNWPRPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862732 | |
| Record name | 1,2,3-Trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-97-3, 1678-81-5, 1839-88-9 | |
| Record name | 1,2,3-Trimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis,trans,cis-1,2,3-Trimethylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trimethylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis,cis,cis-1,2,3-Trimethylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-trimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereoisomers of 1,2,3-Trimethylcyclohexane
Abstract
This compound, a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈, presents a compelling case study in stereoisomerism. The presence of three contiguous stereocenters on a cyclohexane (B81311) ring gives rise to a rich variety of spatial arrangements, influencing the molecule's physical, chemical, and biological properties. A thorough understanding of these stereoisomers is paramount for applications in stereoselective synthesis, conformational analysis, and drug design, where specific three-dimensional structures can dictate molecular interactions and efficacy. This technical guide provides a comprehensive exploration of the stereoisomers of this compound, including their classification, conformational analysis, and key experimental data.
Introduction to Stereoisomerism in this compound
The cyclohexane ring substituted with three methyl groups at positions 1, 2, and 3 contains three chiral centers. Theoretically, this could result in 2³ or eight possible stereoisomers. However, due to elements of symmetry in certain configurations, the actual number of unique stereoisomers is four: two pairs of enantiomers and two meso compounds.[1][2] These are categorized based on the relative orientation of the methyl groups with respect to the plane of the cyclohexane ring, using cis (same side) and trans (opposite sides) nomenclature.
The four geometric isomers are:
-
(±)-cis,cis,trans-1,2,3-Trimethylcyclohexane (a pair of enantiomers)
-
(±)-cis,trans,cis-1,2,3-Trimethylcyclohexane (a pair of enantiomers)
-
cis,cis,cis-1,2,3-Trimethylcyclohexane (a meso compound)
-
trans,trans,trans-1,2,3-Trimethylcyclohexane (a meso compound)[1]
Stereochemical Relationships and Nomenclature
The stereoisomers of this compound can be systematically classified based on their chirality and relationship to one another.
-
Chiral Isomers (Enantiomeric Pairs):
-
Achiral Isomers (Meso Compounds):
-
cis,cis,cis-1,2,3-Trimethylcyclohexane: This isomer possesses a plane of symmetry, rendering it achiral despite the presence of stereocenters. It is therefore classified as a meso compound.[1]
-
trans,trans,trans-1,2,3-Trimethylcyclohexane: This isomer is also a meso compound due to internal symmetry.[1]
-
The relationships between these stereoisomers are illustrated in the diagram below. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other. Each chiral isomer is a diastereomer of the two meso compounds.
Conformational Analysis
The stability of the this compound stereoisomers is primarily dictated by the conformational preferences of the methyl groups on the chair form of the cyclohexane ring. Substituents in the equatorial position are generally more stable than in the axial position due to the avoidance of 1,3-diaxial interactions.
-
cis,cis,cis-1,2,3-Trimethylcyclohexane: In one chair conformation, this isomer has one axial and two equatorial methyl groups (a,e,e). The ring-flipped conformer has two axial and one equatorial methyl group (e,a,a). The (a,e,e) conformation is significantly more stable.
-
cis,trans,cis-1,2,3-Trimethylcyclohexane: One chair conformation places the methyl groups in an equatorial-axial-equatorial (e,a,e) arrangement.[3] Its ring-flipped counterpart has an axial-equatorial-axial (a,e,a) arrangement.[3] The (e,a,e) conformer is the more stable of the two.[1]
-
cis,cis,trans-1,2,3-Trimethylcyclohexane: Both chair conformations of this isomer have one axial and two equatorial methyl groups (a,e,e) or two axial and one equatorial methyl group (e,a,a) after a ring flip. The (a,e,e) conformer is more stable.[1]
-
trans,trans,trans-1,2,3-Trimethylcyclohexane: One chair conformation has all three methyl groups in the highly stable all-equatorial (e,e,e) positions.[1] The alternative conformation, with all three methyl groups in axial (a,a,a) positions, is vastly less stable due to significant steric strain.[1]
Quantitative Data
The physical properties of the geometric isomers of this compound were first systematically investigated by Bussert, Greenlee, Derfer, and Boord in 1956.[1] A summary of their findings is presented in the table below.
| Isomer | Boiling Point (°C at 760 mmHg) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |
| cis,cis,cis | 145.6 | 0.7963 | 1.4390 |
| cis,cis,trans | 148.2 | 0.8021 | 1.4403 |
| cis,trans,cis | 145.8 | 0.7898 | 1.4348 |
| Data sourced from Bussert et al. (1956) as cited in BenchChem.[1] |
Experimental Protocols
The synthesis and characterization of this compound stereoisomers require specific methodologies to ensure stereochemical control and accurate analysis.
Synthesis of Geometric Isomers
The foundational synthetic routes for the geometric isomers were established by Bussert, Greenlee, Derfer, and Boord (1956).[1]
Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane: This isomer is typically prepared via the catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466) (hemimellitene).[1]
-
Protocol (adapted from Bussert et al., 1956):
-
A solution of 1,2,3-trimethylbenzene in a suitable solvent, such as glacial acetic acid, is placed in a high-pressure autoclave.
-
A platinum oxide (Adams' catalyst) or rhodium-on-alumina catalyst is added to the solution.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized.
-
The reaction mixture is heated and agitated for several hours to facilitate complete hydrogenation.
-
Upon completion, the catalyst is filtered off, and the product is isolated and purified by fractional distillation.
-
Synthesis of cis,cis,trans- and cis,trans,cis-Isomers: A generalized workflow for the synthesis of these isomers involves stereospecific reactions, often starting from cyclic precursors where the relative stereochemistry can be controlled.
Conformational Analysis by NMR Spectroscopy
The conformational equilibrium of these isomers can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the rapid ring flip leads to time-averaged signals. By lowering the temperature, this interconversion can be slowed sufficiently to observe distinct signals for each conformer.[3]
-
Sample Preparation:
-
Dissolve a high-purity sample of the this compound isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).[3]
-
Transfer the solution to a high-quality NMR tube.[3]
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to record the averaged signals.[3]
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Acquire spectra at each temperature increment until the signals for the individual conformers are resolved (decoalescence).
-
Integration of the distinct signals for the axial and equatorial protons at a low temperature allows for the calculation of the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the conformers.
-
Conclusion
The stereoisomers of this compound serve as an excellent model system for understanding the fundamental principles of stereochemistry and conformational analysis in cyclic systems. The interplay between their three-dimensional structures and physical properties highlights the critical importance of stereochemical control in chemical synthesis and its implications for biological activity. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals in drug development and related scientific fields.
References
Conformational analysis of cis,cis,cis-1,2,3-Trimethylcyclohexane
An In-depth Technical Guide: Conformational Analysis of cis,cis,cis-1,2,3-Trimethylcyclohexane
Introduction
Conformational analysis is a critical aspect of stereochemistry, providing essential insights into the three-dimensional structure of molecules, which in turn governs their physical properties, reactivity, and biological activity. For professionals in pharmaceutical research and drug development, a thorough understanding of a molecule's preferred conformation is paramount for designing effective therapeutic agents. The cyclohexane (B81311) ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives serve as foundational models for understanding steric and electronic effects.
This technical guide provides a comprehensive conformational analysis of a specific polysubstituted cyclohexane, cis,cis,cis-1,2,3-trimethylcyclohexane. We will dissect the chair conformations of this molecule, quantify the steric interactions that dictate their relative stabilities, and provide detailed protocols for the experimental and computational determination of its conformational landscape.
Chair Conformations of cis,cis,cis-1,2,3-Trimethylcyclohexane
The cis,cis,cis stereoisomer dictates that all three methyl groups are on the same face of the cyclohexane ring (all "up" or all "down"). This specific arrangement leads to two distinct chair conformations that are interconvertible through a process known as a ring flip. The relative stability of these two conformers is determined by the cumulative steric strain arising from 1,3-diaxial interactions and gauche butane (B89635) interactions.
Conformer A: The (a,e,a) Conformation
In one chair conformation, the methyl groups at positions C1, C2, and C3 adopt an axial-equatorial-axial arrangement.
-
The C1 methyl group is axial.
-
The C2 methyl group is equatorial.
-
The C3 methyl group is axial.
This arrangement results in significant steric strain due to several unfavorable interactions:
-
1,3-Diaxial CH₃-CH₃ Interaction: A highly destabilizing steric clash occurs between the axial methyl groups at C1 and C3.
-
1,3-Diaxial CH₃-H Interactions: The axial methyl group at C1 interacts with the axial hydrogen at C5, and the axial methyl group at C3 also interacts with the axial hydrogen at C5.
-
Gauche CH₃-CH₃ Interactions: The adjacent methyl groups at C1 (axial) and C2 (equatorial) are in a gauche relationship. Similarly, the methyl groups at C2 (equatorial) and C3 (axial) are also gauche to one another.
Conformer B: The (e,a,e) Conformation
Upon a ring flip, Conformer A interconverts to Conformer B, where the methyl groups adopt an equatorial-axial-equatorial arrangement.
-
The C1 methyl group is equatorial.
-
The C2 methyl group is axial.
-
The C3 methyl group is equatorial.
The steric interactions in this conformer are substantially different:
-
1,3-Diaxial CH₃-H Interactions: The single axial methyl group at C2 experiences two 1,3-diaxial interactions with the axial hydrogens at C4 and C6.
-
Gauche CH₃-CH₃ Interactions: The adjacent methyl groups at C1 (equatorial) and C2 (axial) are gauche. Likewise, the methyl groups at C2 (axial) and C3 (equatorial) are also in a gauche relationship.
Crucially, this conformer avoids the severe 1,3-diaxial interaction between two methyl groups present in Conformer A.
Data Presentation: Quantitative Strain Analysis
To quantify the energetic difference between the two conformers, we can sum the steric strain energies associated with each interaction. The generally accepted values for these interactions are used for this analysis.[1][2]
| Interaction Type | Energy (kJ/mol per interaction) |
| 1,3-Diaxial CH₃-H | 3.8[1][2] |
| Gauche CH₃-CH₃ | 3.8[1][3] |
| 1,3-Diaxial CH₃-CH₃ | 15.4[4] |
Using these values, we can calculate the total steric strain for each conformer.
| Conformer | Interaction | Count | Energy Contribution (kJ/mol) | Total Strain Energy (kJ/mol) |
| A (a,e,a) | 1,3-Diaxial CH₃-CH₃ | 1 | 15.4 | 30.6 |
| 1,3-Diaxial CH₃-H | 2 | 7.6 | ||
| Gauche CH₃-CH₃ | 2 | 7.6 | ||
| B (e,a,e) | 1,3-Diaxial CH₃-H | 2 | 7.6 | 15.2 |
| Gauche CH₃-CH₃ | 2 | 7.6 | ||
| 1,3-Diaxial CH₃-CH₃ | 0 | 0.0 |
Mandatory Visualization
Caption: Conformational equilibrium of cis,cis,cis-1,2,3-trimethylcyclohexane.
Experimental Protocols
Protocol 1: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for determining the ratio of conformers in solution.[5] At room temperature, the ring flip is too rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this interconversion can be slowed, allowing for the observation of distinct signals for each conformer.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of cis,cis,cis-1,2,3-trimethylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).
-
Initial Spectrum Acquisition: Acquire a standard ¹H or ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature step.
-
Coalescence and Signal Resolution: Observe the broadening and eventual splitting of signals as the temperature decreases and the rate of ring flip slows. Continue cooling until sharp, distinct signals for both Conformer A and Conformer B are resolved.
-
Signal Integration: Once the signals are well-resolved, carefully integrate the area under a non-overlapping peak corresponding to each conformer. The ratio of the integrals directly corresponds to the equilibrium constant (K_eq) at that temperature.[5]
-
Thermodynamic Calculation: Use the calculated K_eq to determine the Gibbs free energy difference (ΔG°) between the conformers using the equation:
ΔG° = -RT ln(K_eq)
where R is the ideal gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
Protocol 2: Computational Chemistry Analysis
Computational methods provide a theoretical means to model the conformations and predict their relative stabilities, corroborating experimental findings.
Caption: Workflow for computational conformational analysis.
Methodology:
-
Molecular Modeling: Construct the 3D structure of cis,cis,cis-1,2,3-trimethylcyclohexane using molecular modeling software (e.g., Avogadro, Maestro).[6][7]
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF or OPLS) to identify all low-energy minima on the potential energy surface, which should include the two chair conformers.
-
Geometry Optimization: Take the resulting conformers and perform a full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step refines the molecular structure to a true energy minimum.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
Relative Energy Calculation: The difference in the calculated Gibbs free energies between the optimized conformers provides a theoretical prediction of their relative stability and equilibrium population. These results can then be directly compared to the experimental data obtained from NMR spectroscopy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. TOPIC: 3 [chemedx.org]
- 5. benchchem.com [benchchem.com]
- 6. sapub.org [sapub.org]
- 7. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
Stability of 1,2,3-Trimethylcyclohexane Chair Conformations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational stability of 1,2,3-trimethylcyclohexane stereoisomers. A thorough understanding of the three-dimensional arrangement of atoms, or stereochemistry, is paramount in drug design and development, as the biological activity of a molecule is intrinsically linked to its shape. This document delves into the principles of cyclohexane (B81311) chair conformations, the energetic penalties of steric interactions, and experimental methodologies for their determination, offering a foundational resource for professionals in the field.
Introduction to Cyclohexane Conformational Analysis
The cyclohexane ring predominantly adopts a non-planar "chair" conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) or equatorial (extending from the "equator" of the ring). Through a process known as a ring flip, these positions interconvert. For substituted cyclohexanes, the two chair conformations are often not of equal energy. The relative stability of these conformers is dictated by the steric strain arising from the spatial arrangement of the substituents. The primary sources of this strain are 1,3-diaxial interactions and gauche butane (B89635) interactions.
-
1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C3 and C5 positions.
-
Gauche Butane Interactions: Steric strain that arises when two substituents on adjacent carbons are in a gauche relationship (a 60° dihedral angle), similar to the gauche conformer of butane.
The energetic cost of these interactions is additive and can be used to estimate the Gibbs free energy difference (ΔG°) between the two chair conformers. A key parameter in this analysis is the "A-value," which represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. For a methyl group, the A-value is approximately 1.74 kcal/mol, which is attributed to two 1,3-diaxial interactions with hydrogen atoms, each contributing about 0.87 kcal/mol of strain.[1][2] A gauche interaction between two methyl groups adds approximately 0.9 kcal/mol of strain.[3]
Stereoisomers of this compound
There are four stereoisomers of this compound:
-
(1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclohexane (a pair of enantiomers)
-
(1R,2S,3R)-1,2,3-trimethylcyclohexane (a meso compound)
-
(1S,2R,3S)-1,2,3-trimethylcyclohexane (a meso compound)
-
(1R,2R,3S)- and (1S,2S,3R)-1,2,3-trimethylcyclohexane (a pair of enantiomers)
For the purpose of this conformational analysis, we will examine the unique diastereomers: cis,cis,cis-, cis,trans,cis-, and trans,cis,trans-1,2,3-trimethylcyclohexane.
Conformational Analysis of this compound Stereoisomers
The following sections provide a detailed conformational analysis for each of the diastereomers of this compound. For each isomer, the two chair conformations are presented, along with a quantitative analysis of the steric strain to determine the more stable conformer.
cis,cis,cis-1,2,3-Trimethylcyclohexane
In the cis,cis,cis-isomer, all three methyl groups are on the same side of the ring.
In one chair conformation of cis,cis,cis-1,2,3-trimethylcyclohexane, two methyl groups are axial and one is equatorial (a,a,e). After a ring flip, this converts to a conformation with one axial and two equatorial methyl groups (a,e,e). The (a,e,e) conformation is significantly more stable.[4]
Quantitative Strain Analysis:
| Conformer | Axial/Equatorial Arrangement | 1,3-Diaxial Me-H Interactions (kcal/mol) | Gauche Me-Me Interactions (kcal/mol) | Total Strain Energy (kcal/mol) |
| A | a, a, e | 4 x 0.87 = 3.48 | 1 x 0.9 = 0.9 | 4.38 |
| B | a, e, e | 2 x 0.87 = 1.74 | 2 x 0.9 = 1.8 | 3.54 |
cis,trans,cis-1,2,3-Trimethylcyclohexane
In the cis,trans,cis-isomer, the methyl groups at C1 and C3 are cis to each other, and both are trans to the methyl group at C2.
One chair conformation has an axial-equatorial-axial (a,e,a) arrangement of the methyl groups. The ring-flipped conformer has an equatorial-axial-equatorial (e,a,e) arrangement.[3] The (e,a,e) conformer is more stable.[4]
Quantitative Strain Analysis:
| Conformer | Axial/Equatorial Arrangement | 1,3-Diaxial Me-H Interactions (kcal/mol) | 1,3-Diaxial Me-Me Interaction (kcal/mol) | Gauche Me-Me Interactions (kcal/mol) | Total Strain Energy (kcal/mol) |
| C | a, e, a | 4 x 0.87 = 3.48 | ~3.6 | 2 x 0.9 = 1.8 | ~8.88 |
| D | e, a, e | 2 x 0.87 = 1.74 | 0 | 2 x 0.9 = 1.8 | 3.54 |
trans,cis,trans-1,2,3-Trimethylcyclohexane
In the trans,cis,trans-isomer, the methyl groups at C1 and C3 are trans to each other, and the methyl group at C2 is cis to the methyl at C1 and trans to the methyl at C3.
One chair conformation has an axial-axial-equatorial (a,a,e) arrangement, which upon ring flip gives an equatorial-equatorial-axial (e,e,a) conformation. The (e,e,a) conformation is more stable.[4]
Quantitative Strain Analysis:
| Conformer | Axial/Equatorial Arrangement | 1,3-Diaxial Me-H Interactions (kcal/mol) | Gauche Me-Me Interactions (kcal/mol) | Total Strain Energy (kcal/mol) |
| E | a, a, e | 4 x 0.87 = 3.48 | 1 x 0.9 = 0.9 | 4.38 |
| F | e, e, a | 2 x 0.87 = 1.74 | 2 x 0.9 = 1.8 | 3.54 |
Summary of Conformational Energy Data
| Stereoisomer | More Stable Conformer | Less Stable Conformer | ΔG° (kcal/mol) (Approx.) |
| cis,cis,cis | a, e, e | a, a, e | 0.84 |
| cis,trans,cis | e, a, e | a, e, a | 5.34 |
| trans,cis,trans | e, e, a | a, a, e | 0.84 |
Experimental Determination of Conformational Equilibrium
The conformational equilibrium of substituted cyclohexanes can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[3] At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons and carbons. However, at low temperatures, this interconversion can be slowed down or "frozen out," allowing for the observation of distinct signals for each conformer.
Low-Temperature NMR Spectroscopy Protocol
Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the two chair conformers of a this compound isomer.
Materials and Equipment:
-
NMR spectrometer with variable temperature capabilities
-
NMR tube
-
Sample of the this compound isomer
-
Appropriate deuterated solvent (e.g., CDCl3, acetone-d6) that remains liquid at low temperatures
Procedure:
-
Sample Preparation: Prepare a solution of the this compound isomer in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum Acquisition: Acquire a ¹H or ¹³C NMR spectrum at room temperature. This will show time-averaged signals.
-
Lowering the Temperature: Gradually lower the temperature of the NMR probe. A typical target temperature would be in the range of 180-200 K.[3]
-
Spectrum Acquisition at Low Temperature: Acquire NMR spectra at various low temperatures until the signals for the two conformers are well-resolved.
-
Data Analysis:
-
Identify the distinct sets of signals corresponding to each conformer in the low-temperature spectrum. The chemical shifts of axial and equatorial methyl groups and ring protons/carbons are typically different.[1]
-
Integrate the area under a well-resolved signal for each conformer. For example, integrate the signals corresponding to the methyl protons of each conformer.[3]
-
The ratio of the integrals is equal to the ratio of the conformer populations at that temperature (Keq = [more stable conformer]/[less stable conformer]).[3]
-
-
Calculation of ΔG°: The Gibbs free energy difference can be calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.[5]
Another NMR-based method involves the analysis of vicinal proton-proton coupling constants (³JHH) at room temperature. The observed coupling constant is a weighted average of the coupling constants for the individual conformers. By applying the Karplus equation, which relates the coupling constant to the dihedral angle between the protons, the population of each conformer can be determined. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).[1]
Logical Workflow for Conformational Analysis
The process of determining the most stable chair conformation for a substituted cyclohexane can be summarized in the following workflow:
Conclusion
The stability of this compound chair conformations is a direct consequence of the interplay of steric interactions. By systematically identifying and quantifying 1,3-diaxial and gauche interactions, the relative stabilities of the conformers for each stereoisomer can be predicted. The cis,trans,cis-isomer exhibits the largest energy difference between its two chair conformations due to a severe 1,3-diaxial interaction between two methyl groups in the less stable conformer. Low-temperature NMR spectroscopy provides a powerful experimental tool to validate these theoretical predictions by allowing for the direct observation and quantification of the individual conformers at equilibrium. This detailed understanding of conformational preferences is crucial for medicinal chemists and researchers in predicting molecular shape and, consequently, biological activity and chemical reactivity.
References
An In-depth Technical Guide to the Conformational Analysis of 1,2,3-Trimethylcyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereoisomers of 1,2,3-trimethylcyclohexane, focusing on the conformational energetics of axial and equatorial methyl groups. An understanding of these principles is fundamental in fields such as medicinal chemistry and materials science, where molecular conformation dictates reactivity and biological interactions.
Introduction to Stereoisomerism in this compound
This compound possesses three stereocenters at carbons 1, 2, and 3, leading to 2³ or eight possible stereoisomers.[1][2] These isomers can be grouped into enantiomeric pairs and meso compounds based on the relative cis/trans orientation of the methyl groups. For this analysis, we will focus on three distinct diastereomers that represent all possible unique conformational behaviors:
-
(1r,2s,3r)-1,2,3-Trimethylcyclohexane (all-cis): A meso compound where all methyl groups are on the same side of the ring.
-
(1r,2r,3s)-1,2,3-Trimethylcyclohexane (cis,trans): A chiral isomer (one of an enantiomeric pair) with methyl groups at C1 and C2 cis to each other, and the group at C3 trans to the group at C2.
-
(1r,2s,3s)-1,2,3-Trimethylcyclohexane (trans,cis): A chiral isomer (one of an enantiomeric pair) with methyl groups at C1 and C2 trans to each other, and the group at C3 cis to the group at C2.
The stability of these isomers is determined by the steric strain within their chair conformations. The primary sources of strain are 1,3-diaxial interactions and gauche-butane interactions between adjacent methyl groups.
Quantitative Conformational Analysis
The relative energy of each conformer is estimated by summing the energetic penalties of its steric interactions. The key values used for this analysis are:
-
A-value (1,3-diaxial CH₃↔H interaction): The energy cost for a methyl group in an axial position is approximately 1.7 kcal/mol .[3][4] This value accounts for two 1,3-diaxial interactions with axial hydrogens.
-
Gauche-butane interaction (CH₃↔CH₃): The energy cost for adjacent, non-anti methyl groups is approximately 0.9 kcal/mol .[5][6]
This meso isomer has one conformation with two axial methyl groups and one equatorial, which flips to a conformer with one axial and two equatorial methyl groups.
-
Conformer A (a,e,a): The methyl groups at C1 and C3 are axial, and the C2 methyl group is equatorial.
-
Conformer B (e,a,e): The methyl groups at C1 and C3 are equatorial, and the C2 methyl group is axial.
The energetic analysis reveals a significant preference for the diequatorial/monoaxial conformer (Conformer B).
For this chiral isomer, one chair conformation has two equatorial methyl groups and one axial, which interconverts to a form with one equatorial and two axial groups.
-
Conformer C (e,e,a): Methyl groups at C1 and C2 are equatorial; the C3 methyl is axial.
-
Conformer D (a,a,e): Methyl groups at C1 and C2 are axial; the C3 methyl is equatorial.
The (e,e,a) conformation is markedly more stable due to fewer high-energy steric interactions.
This diastereomer presents a unique case where both chair conformations have two equatorial methyl groups and one axial methyl group.
-
Conformer E (e,a,e): Methyl groups at C1 and C3 are equatorial; the C2 methyl is axial.
-
Conformer F (a,e,a): Methyl groups at C1 and C3 are axial; the C2 methyl is equatorial.
Conformer E is the most stable arrangement for this isomer, and notably, it is the most stable conformer among all this compound stereoisomers due to the complete absence of gauche interactions between methyl groups.
Data Presentation: Energetic Comparison of Conformers
The calculated steric strain energies for each conformer are summarized below. The Gibbs Free Energy difference (ΔG°) represents the energy difference between the two conformers of a given isomer, indicating the position of the equilibrium.
| Isomer | Conformer | Me Positions (C1,C2,C3) | Axial CH₃ Interactions (x 1.7 kcal/mol) | Gauche CH₃↔CH₃ Interactions (x 0.9 kcal/mol) | Total Strain (kcal/mol) | ΔG° (kcal/mol) |
| (1r,2s,3r) all-cis | A | a, e, a | 2 | 2 | 5.2 | \multirow{2}{}{3.4} |
| B | e, a, e | 1 | 1 | 2.6 | ||
| (1r,2r,3s) cis,trans | C | e, e, a | 1 | 1 | 2.6 | \multirow{2}{}{3.4} |
| D | a, a, e | 2 | 2 | 5.2 | ||
| (1r,2s,3s) trans,cis | E | e, a, e | 1 | 0 | 1.7 | \multirow{2}{*}{1.7} |
| F | a, e, a | 2 | 1 | 4.3 |
Most stable conformer for each isomer is shown in bold .
Visualization of Conformational Equilibria
The logical relationships and chair-flip equilibria for the analyzed isomers are depicted below using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. chegg.com [chegg.com]
- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating Stereochemical Complexity: A Guide to the Chirality and Meso Compounds of 1,2,3-Trimethylcyclohexane
An in-depth technical guide for researchers, scientists, and drug development professionals on the core stereochemical features of 1,2,3-trimethylcyclohexane, a substituted cyclohexane (B81311) with significant implications in stereoisomerism and conformational analysis.
Introduction
This compound is a saturated cyclic hydrocarbon that serves as a fundamental model for understanding the principles of stereochemistry in cyclic systems.[1] Its structure, featuring a cyclohexane ring with three adjacent methyl groups, gives rise to multiple stereocenters and a fascinating array of stereoisomers.[1] The spatial arrangement of these methyl groups dictates the molecule's chirality, influencing its physical, chemical, and biological properties. A thorough comprehension of the stereoisomers of this compound, including the distinction between chiral enantiomeric pairs and achiral meso compounds, is paramount for applications in organic synthesis, medicinal chemistry, and materials science.[1]
This technical guide provides a comprehensive examination of the stereoisomers of this compound, with a specific focus on chirality and the identification of meso compounds. It delves into the conformational analysis of the different isomers and presents a summary of their physical properties. Furthermore, this guide outlines the foundational experimental protocols for the synthesis and characterization of these compounds.
Stereoisomers of this compound
The presence of three stereocenters at carbons 1, 2, and 3 of the cyclohexane ring in this compound theoretically allows for a maximum of 2³ or eight stereoisomers.[1][2] However, due to the presence of a plane of symmetry in certain configurations, the actual number of unique stereoisomers is four: one pair of enantiomers and two meso compounds.[3] These stereoisomers are categorized based on the relative orientation (cis or trans) of the three methyl groups with respect to the plane of the cyclohexane ring.
The four geometric isomers are:
-
(±)-cis-1,2,trans-3-Trimethylcyclohexane (a pair of enantiomers)
-
cis-1,2,cis-3-Trimethylcyclohexane (a meso compound)
-
trans-1,2,cis-3-Trimethylcyclohexane (a meso compound)
-
all-trans-1,2,3-Trimethylcyclohexane (chiral, existing as a pair of enantiomers)
Chiral Isomers: Enantiomeric Pairs
The chiral isomers of this compound lack a plane of symmetry and are therefore optically active. They exist as pairs of non-superimposable mirror images called enantiomers.
-
(1R,2R,3S)- and (1S,2S,3R)-1,2,3-trimethylcyclohexane: This enantiomeric pair corresponds to the cis,cis,trans arrangement where the methyl groups at C1 and C2 are on the same side of the ring, while the methyl group at C3 is on the opposite side.[1]
Achiral Isomers: Meso Compounds
Meso compounds are achiral molecules that contain stereocenters. Their achirality arises from an internal plane of symmetry that makes the molecule superimposable on its mirror image.
-
cis,cis,cis-1,2,3-Trimethylcyclohexane: In this isomer, all three methyl groups are on the same side of the cyclohexane ring.[1] A plane of symmetry passes through the C2 carbon and the midpoint of the C5-C6 bond, bisecting the molecule into two identical halves. This internal symmetry renders the molecule achiral, classifying it as a meso compound.[1]
-
cis,trans,cis-1,2,3-Trimethylcyclohexane: This isomer has the methyl groups at C1 and C3 on the same side of the ring, with the C2 methyl group on the opposite side.[1] A plane of symmetry exists through the C2 carbon and the C5-C6 bond axis, making this isomer a meso compound.
The stereochemical relationships between the isomers of this compound are illustrated in the following diagram:
Conformational Analysis
The stability of the different stereoisomers of this compound is largely determined by the conformational preferences of the methyl groups on the cyclohexane ring. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky substituents like methyl groups due to the avoidance of unfavorable 1,3-diaxial interactions.[4]
A ring flip interconverts the two chair conformations, causing axial substituents to become equatorial and vice versa. The equilibrium between these two conformers is dictated by their relative energies.
-
cis,cis,cis-1,2,3-Trimethylcyclohexane: One chair conformation has two methyl groups in equatorial positions and one in an axial position (e,e,a), while the ring-flipped conformer has one equatorial and two axial methyl groups (a,a,e). The (e,e,a) conformation is significantly more stable.[1]
-
cis,trans,cis-1,2,3-Trimethylcyclohexane: This isomer can exist in two chair conformations: one with two equatorial and one axial methyl group (e,a,e) and its ring-flipped counterpart with two axial and one equatorial methyl group (a,e,a). The (e,a,e) conformer is the more stable one.
-
cis,cis,trans-1,2,3-Trimethylcyclohexane: The two chair conformations for this isomer consist of one with one axial and two equatorial methyl groups (a,e,e) and another with two axial and one equatorial methyl group (e,a,a). The (a,e,e) conformation is more stable.
-
trans,trans,trans-1,2,3-Trimethylcyclohexane: One chair conformation has all three methyl groups in the more stable equatorial positions (e,e,e), while the other has all three in the highly strained axial positions (a,a,a). The all-equatorial conformation is vastly more stable.[1]
The general workflow for conformational analysis is depicted below:
Data Presentation
The physical properties of the stereoisomers of this compound are distinct and can be used for their identification and separation.
| Stereoisomer | Boiling Point (°C) | Melting Point (°C) | Stereochemical Nature |
| (±)-cis-1,2,trans-3- (Enantiomeric Pair) | 145.6 | -47.15 | Chiral |
| cis-1,2,cis-3- | 150.1 | -43.15 | Meso |
| trans-1,2,cis-3- | 145.61 | -66.86 | Meso |
Data sourced from Bussert et al. (1956) and the NIST Chemistry WebBook.[5]
Experimental Protocols
The synthesis and separation of the geometrical isomers of this compound were first extensively reported by Bussert, Greenlee, Derfer, and Boord in 1956.[5][6] Their methodologies remain a cornerstone for obtaining these compounds.
General Synthesis and Separation
A common approach for the synthesis of this compound isomers involves the catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466) (hemimellitene).[5]
Protocol:
-
Hydrogenation: A solution of 1,2,3-trimethylbenzene in a suitable solvent (e.g., glacial acetic acid) is subjected to catalytic hydrogenation in a high-pressure autoclave.[1]
-
Catalyst: Platinum oxide (Adams' catalyst) or rhodium-on-alumina is typically used as the catalyst.[1]
-
Conditions: The reaction is carried out under elevated hydrogen pressure and temperature.
-
Separation: The resulting mixture of stereoisomers is then separated by fractional distillation.[5]
The general synthetic workflow is as follows:
Characterization
The individual stereoisomers can be characterized using a variety of analytical techniques:
-
Gas Chromatography (GC): Provides a method for separating and identifying the different isomers based on their boiling points and interactions with the stationary phase.[7]
-
Infrared (IR) Spectroscopy: The fingerprint region (below 1500 cm⁻¹) of the IR spectrum is unique for each stereoisomer and can be used for identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure and stereochemistry of each isomer. Low-temperature NMR can be used to study the conformational equilibrium between the chair forms.[8]
Conclusion
The stereoisomerism of this compound provides a rich and instructive example of the interplay between molecular structure, chirality, and conformational preferences. The existence of both chiral enantiomers and achiral meso compounds within this single molecular formula highlights the subtleties of stereochemical analysis. For researchers in drug development and organic synthesis, a deep understanding of these principles is crucial, as the specific stereoisomer of a molecule can dramatically alter its biological activity and pharmacological profile. The foundational work on the synthesis and characterization of these isomers continues to be a valuable resource for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved Draw all stereoisomers of this compound | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. Write a conformational structure for this compound in which .. [askfilo.com]
- 5. cis,trans,cis-1,2,3-Trimethylcyclohexane | 1839-88-9 | Benchchem [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Cyclohexane, 1,2,3-trimethyl-, (1α,2β,3α)- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 1,2,3-Trimethylcyclohexane Geometric Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of the geometric isomers of 1,2,3-trimethylcyclohexane. An understanding of these properties is crucial for the isolation, identification, and application of these compounds in various fields, including stereoselective synthesis and conformational analysis. The data presented is primarily based on the seminal work of Bussert, Greenlee, Derfer, and Boord in 1956, which remains a foundational reference for the physical constants of these isomers.
Stereoisomerism in this compound
This compound possesses three stereocenters, giving rise to four possible geometric isomers, each with distinct physical and chemical characteristics. These isomers are designated based on the relative orientation of the three methyl groups as either cis (on the same side of the ring's plane) or trans (on opposite sides).
The four geometric isomers are:
-
cis,cis,cis-1,2,3-Trimethylcyclohexane
-
cis,cis,trans-1,2,3-Trimethylcyclohexane
-
cis,trans,cis-1,2,3-Trimethylcyclohexane
-
trans,trans,trans-1,2,3-Trimethylcyclohexane
Of these, the cis,cis,trans and cis,trans,cis isomers are chiral and exist as pairs of enantiomers. The cis,cis,cis and trans,trans,trans isomers are achiral meso compounds.
Quantitative Physical Properties
| Geometric Isomer | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |
| cis,cis,cis | 145.6 | 0.7963 | 1.4390 |
| cis,cis,trans | 148.2 | 0.8021 | 1.4403 |
| cis,trans,cis | 145.8 | 0.7898 | 1.4348 |
| trans,trans,trans | Not Reported | Not Reported | Not Reported |
Conformational Analysis and Stability
The physical properties of cyclohexane (B81311) derivatives are intrinsically linked to their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. Methyl substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable due to the absence of 1,3-diaxial interactions, which are a significant source of steric strain.
The relative stability of the this compound isomers is determined by the number of methyl groups that can occupy equatorial positions in the most stable chair conformation. The trans,trans,trans isomer is predicted to be the most stable, as it can adopt a conformation with all three methyl groups in equatorial positions, thereby minimizing steric strain.[4]
Visualizing Stereochemical Relationships
The relationships between the different stereoisomers of this compound can be visualized as follows:
Experimental Protocols
While the original 1956 publication by Bussert et al. does not provide exhaustive step-by-step procedures in its main body, the experimental methodologies for determining the physical properties of these alkylcyclohexanes would have followed standard practices of the time. The general workflows for these determinations are outlined below.
Determination of Boiling Point
A common and accurate method for determining the boiling point of a purified liquid hydrocarbon is by distillation.
Methodology:
-
Apparatus Setup: A standard distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb is positioned so that its top is level with the side arm of the distilling flask to ensure an accurate reading of the vapor temperature.
-
Sample Preparation: The distilling flask is charged with the purified this compound isomer and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
Data Collection: The temperature is recorded when the vapor temperature stabilizes while the condensate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.
Determination of Density
The density of the liquid isomers was likely determined using a pycnometer, a vessel of accurately known volume.
Methodology:
-
Pycnometer Preparation: A clean, dry pycnometer is weighed accurately.
-
Sample Filling: The pycnometer is filled with the this compound isomer, ensuring no air bubbles are trapped. The vessel is stoppered, and any excess liquid is carefully wiped from the exterior.
-
Thermostatting: The filled pycnometer is placed in a constant temperature bath at 20°C until thermal equilibrium is reached.
-
Weighing: The pycnometer is removed from the bath, dried, and weighed accurately.
-
Calculation: The density is calculated by dividing the mass of the liquid (weight of the filled pycnometer minus the weight of the empty pycnometer) by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index was most likely measured using an Abbe refractometer, a standard instrument for this purpose.
Methodology:
-
Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, typically distilled water.
-
Sample Application: A few drops of the this compound isomer are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Temperature Control: The temperature of the prisms is maintained at 20°C using a circulating water bath.
-
Reading: The refractive index is read directly from the instrument's scale. The measurement is typically made using the sodium D-line (589 nm) as the light source.
General Experimental Workflow
The logical flow for the characterization of the physical properties of the this compound isomers can be represented as follows:
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2,3-Trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the principle stereoisomers of 1,2,3-trimethylcyclohexane. Given the complexity of its stereochemistry, NMR spectroscopy is an indispensable tool for the unambiguous identification and characterization of each isomer. This document outlines the expected spectral features, provides available data from the literature, and describes a general experimental protocol for data acquisition.
Introduction to the Stereoisomers of this compound
This compound possesses three stereocenters, giving rise to several stereoisomers. The most commonly discussed geometric isomers are:
-
cis,cis,cis-1,2,3-Trimethylcyclohexane: All three methyl groups are on the same side of the cyclohexane (B81311) ring.
-
cis,trans,cis-1,2,3-Trimethylcyclohexane (B155982) ((1α,2β,3α)-1,2,3-trimethylcyclohexane): The methyl groups at C1 and C3 are on the same side, while the C2 methyl group is on the opposite side.[1]
-
cis,cis,trans-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C2 are on the same side, with the C3 methyl group on the opposite side.[1]
-
trans,trans,trans-1,2,3-Trimethylcyclohexane: The methyl groups alternate sides around the ring.[1]
The conformational analysis of these isomers is critical for interpreting their NMR spectra. The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. The orientation of the methyl groups (axial or equatorial) in the most stable chair conformation significantly influences the chemical shifts of the ring and methyl protons and carbons. Generally, equatorial substituents are more stable than axial ones due to reduced steric hindrance.[1]
¹H and ¹³C NMR Spectral Data
General Principles:
-
¹H NMR: Protons in an axial position are typically more shielded (appear at a lower ppm) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle, which can help in assigning stereochemistry.
-
¹³C NMR: Similar to protons, axial methyl carbons are generally more shielded (lower ppm) than equatorial methyl carbons due to the gamma-gauche effect. The chemical shifts of the ring carbons are also sensitive to the orientation of the methyl substituents.[2]
Data Presentation:
The following tables summarize the available and expected NMR data for the key stereoisomers of this compound. Note that specific chemical shift values can vary depending on the solvent and experimental conditions.
Table 1: ¹³C NMR Chemical Shift Data for Stereoisomers of this compound
| Stereoisomer | C1 | C2 | C3 | C4 | C5 | C6 | Me-1 | Me-2 | Me-3 |
| cis,trans,cis | 32.5 | 36.4 | 32.5 | 24.5 | 20.9 | 24.5 | 18.2 | 14.9 | 18.2 |
| cis,cis,cis | - | - | - | - | - | - | - | - | - |
| cis,cis,trans | - | - | - | - | - | - | - | - | - |
Data for cis,trans,cis-1,2,3-trimethylcyclohexane is based on available literature. A complete dataset for all isomers under uniform conditions is not currently published.
Table 2: ¹H NMR Data for Stereoisomers of this compound
| Stereoisomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis,trans,cis | Methyl Protons | ~0.8-1.0 | d | ~6-7 |
| Ring Protons | ~1.0-1.8 | m | - | |
| cis,cis,cis | Methyl Protons | - | - | - |
| Ring Protons | - | - | - | |
| cis,cis,trans | Methyl Protons | - | - | - |
| Ring Protons | - | - | - |
Experimental Protocols
The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound isomers.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound isomer for ¹H NMR analysis, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) for chemical shift referencing.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal spectral dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
Spectral width: ~10-12 ppm
-
Pulse angle: 30-45 degrees
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (or as needed for good signal-to-noise ratio)
-
4. ¹³C NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical acquisition parameters include:
-
Spectral width: ~50-60 ppm (for aliphatic compounds)
-
Pulse angle: 30-45 degrees
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or higher, due to the low natural abundance of ¹³C.
-
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the chemical shifts to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
6. Advanced NMR Experiments (Optional):
-
2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range ¹H-¹³C correlations (2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming stereochemistry.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound stereoisomers.
References
Mass Spectrometry Fragmentation Pattern of 1,2,3-Trimethylcyclohexane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2,3-trimethylcyclohexane. Understanding the fragmentation behavior of this substituted cycloalkane is crucial for its unambiguous identification in complex mixtures, such as in petrochemical analysis, environmental screening, and as a potential impurity or metabolite in drug development processes. This document outlines the primary fragmentation pathways, presents quantitative data in a clear format, and provides a standardized experimental protocol for its analysis.
Overview of this compound Mass Spectrometry
Under electron ionization, this compound (C9H18, molecular weight: 126.24 g/mol ) undergoes a series of predictable fragmentation reactions.[1][2] The molecular ion ([M]•+) is typically observed, though its abundance may be low. The fragmentation is dominated by the loss of alkyl radicals and ring cleavage events, leading to a characteristic pattern of fragment ions. The stability of the resulting carbocations plays a significant role in determining the relative abundance of the observed peaks.
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions are crucial for identification. The data presented below is a summary of the major peaks observed in the mass spectrum.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 126 | [C9H18]•+ (Molecular Ion) | 5 |
| 111 | [C8H15]+ | 35 |
| 97 | [C7H13]+ | 80 |
| 83 | [C6H11]+ | 95 |
| 69 | [C5H9]+ | 100 |
| 55 | [C4H7]+ | 70 |
| 41 | [C3H5]+ | 45 |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion ([M]•+). The primary fragmentation pathways involve the loss of methyl radicals and subsequent ring fissions.
Caption: Proposed fragmentation of this compound.
The initial and most significant fragmentation is the loss of a methyl radical (•CH3) from one of the substituent positions to form a stable secondary or tertiary carbocation at m/z 111. Subsequent losses of methylene (B1212753) groups (CH2) or larger alkyl fragments through ring cleavage lead to the series of abundant ions observed at m/z 97, 83, and 69. The base peak at m/z 69 corresponds to the [C5H9]+ ion, a stable cyclopentyl or related carbocation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This section details a standard protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer. This method is suitable for the analysis of volatile organic compounds.[3][4][5]
4.1. Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.
-
Capillary Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
4.2. Reagents and Materials
-
Helium: Carrier gas (99.999% purity).
-
This compound standard: For instrument calibration and retention time confirmation.
-
Solvent: Hexane or other suitable volatile solvent for sample dilution.
4.3. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
4.4. MS Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
Solvent Delay: 3 minutes
4.5. Data Acquisition and Analysis
-
Acquire data in full scan mode.
-
Identify this compound based on its retention time and comparison of the acquired mass spectrum with a reference library (e.g., NIST).
This comprehensive guide provides the necessary information for the identification and analysis of this compound using mass spectrometry. The provided data and protocols are intended to support researchers and professionals in their analytical endeavors.
References
- 1. Cyclohexane, 1,2,3-trimethyl- [webbook.nist.gov]
- 2. Cyclohexane, 1,2,3-trimethyl- [webbook.nist.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. dem.ri.gov [dem.ri.gov]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
Calculating 1,3-diaxial strain in trimethylcyclohexane isomers
An In-depth Technical Guide to the Calculation of 1,3-Diaxial Strain in Trimethylcyclohexane Isomers
Introduction
Conformational analysis is a critical aspect of stereochemistry, particularly in the fields of medicinal chemistry and drug development, where the three-dimensional shape of a molecule dictates its biological activity. The cyclohexane (B81311) ring is a fundamental scaffold in many pharmaceutical compounds, and its conformational preferences significantly influence molecular properties. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[1] In substituted cyclohexanes, the primary determinant of conformational stability is the steric strain arising from non-bonded interactions, most notably 1,3-diaxial interactions.[1][2][3] This technical guide provides a comprehensive overview of the principles governing 1,3-diaxial strain and a systematic approach to calculating this strain in various trimethylcyclohexane isomers.
Fundamental Principles of 1,3-Diaxial Strain
In a cyclohexane chair conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) or equatorial (pointing away from the ring's equator).[1] Through a process called a ring flip, axial and equatorial positions interconvert.[1][4]
When a substituent larger than hydrogen is in an axial position, it experiences steric repulsion from the other two axial atoms on the same side of the ring.[2] These atoms are separated by three carbons, leading to the term "1,3-diaxial interaction."[2][5] This interaction is the primary reason that substituents preferentially occupy the more stable equatorial position.[2][6]
The A-Value: A Quantitative Measure of Steric Strain
The energetic cost of placing a substituent in the axial position versus the equatorial position is known as its "A-value."[4][6][7] This value represents the difference in Gibbs free energy (ΔG) between the two conformers.[6] For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol).[6] This energy arises from two 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at the C3 and C5 positions. Therefore, each individual CH₃-H 1,3-diaxial interaction contributes approximately half of the A-value, or ~0.87 kcal/mol, to the total strain energy of the conformer.
Calculating Strain Energy in Trimethylcyclohexane Isomers
The total conformational strain energy of a substituted cyclohexane can be estimated by summing the energetic penalties of all steric interactions, primarily the 1,3-diaxial interactions. The A-values are additive, allowing for the calculation of energy differences in polysubstituted rings.[7]
The process involves:
-
Drawing the two possible chair conformations for a given isomer.
-
Identifying all axial substituents in each conformation.
-
Counting the number and type of 1,3-diaxial interactions (e.g., CH₃-H, CH₃-CH₃).
-
Summing the energy values for these interactions to find the total strain for each conformer.
A more severe interaction occurs when two methyl groups are in a 1,3-diaxial arrangement. The steric strain for a CH₃-CH₃ interaction is considerably higher than for a CH₃-H interaction, estimated to be greater than 5 kcal/mol. For the calculations below, we will use the following standard energy values:
-
One CH₃-H 1,3-diaxial interaction: 0.87 kcal/mol
-
One CH₃-CH₃ 1,3-diaxial interaction: ~5.4 kcal/mol
The following table summarizes the strain calculations for various conformers of 1,3,5- and 1,2,3-trimethylcyclohexane.
| Isomer | Conformer | Axial Groups | 1,3-Diaxial Interactions | Total Strain Energy (kcal/mol) | Relative Stability |
| cis-1,3,5-Trimethylcyclohexane | e,e,e | None | None | 0 | Most Stable |
| a,a,a | 3 x CH₃ | 3 x CH₃-CH₃ | 3 x 5.4 = 16.2 | Least Stable | |
| trans-1,3,5-Trimethylcyclohexane | e,e,a | 1 x CH₃ | 2 x CH₃-H | 2 x 0.87 = 1.74 | Equally Stable |
| a,a,e | 1 x CH₃ | 2 x CH₃-H | 2 x 0.87 = 1.74 | Equally Stable | |
| cis,cis,cis-1,2,3-Trimethylcyclohexane | e,e,a | 1 x CH₃ | 2 x CH₃-H | 2 x 0.87 = 1.74 | More Stable [8] |
| a,a,e | 2 x CH₃ | 2 x CH₃-H, 1 x CH₃-CH₃ | (2 x 0.87) + 5.4 = 7.14 | Less Stable | |
| trans,trans,trans-1,2,3-Trimethylcyclohexane | e,e,e | None | None | 0 | Most Stable [8] |
| a,a,a | 3 x CH₃ | 3 x CH₃-H, 3 x CH₃-CH₃ | (3 x 0.87) + (3 x 5.4) = 18.81 | Least Stable |
Methodologies for Determining Strain Energy
The energetic differences between conformers can be determined through both experimental and computational methods.
Experimental Protocol: Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria.[9] At room temperature, the ring flip of cyclohexane is too rapid on the NMR timescale, resulting in averaged signals.[9] By lowering the temperature, this interconversion can be slowed or "frozen out," allowing for the observation of signals from individual conformers.
Detailed Methodology:
-
Sample Preparation: Dissolve a pure sample of the trimethylcyclohexane isomer in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, toluene-d8).
-
Temperature Control: Place the sample in an NMR spectrometer equipped with a variable temperature probe. Cool the sample to a temperature where the ring flip is slow, typically in the range of 180-200 K.[9]
-
Data Acquisition: Acquire a ¹H NMR spectrum at the low temperature. At this point, distinct sets of signals corresponding to the axial and equatorial protons of each conformer will be visible.[9]
-
Data Analysis:
-
Identify and assign the signals for each conformer.
-
Integrate the area under well-resolved signals corresponding to each conformer. The ratio of the integrals directly corresponds to the population ratio of the conformers.[9]
-
Calculate the equilibrium constant (K_eq) from the population ratio: K_eq = [equatorial-rich conformer] / [axial-rich conformer].
-
Use the Gibbs free energy equation, ΔG = -RTln(K_eq) , to calculate the energy difference between the conformers, where R is the gas constant and T is the temperature in Kelvin.[2]
-
Computational Protocols: Molecular Modeling
Computational chemistry offers a direct way to calculate the energies of different conformers and thus the strain energy.
Methodology Overview:
-
Structure Generation: Build the 3D structures of the different chair conformers of the desired trimethylcyclohexane isomer using molecular modeling software.
-
Energy Minimization: Perform geometry optimization and energy minimization for each conformer. This can be done using various levels of theory:
-
Molecular Mechanics (MM): Utilizes classical physics force fields (e.g., MMFF, AMBER). It is computationally fast and effective for conformational analysis of hydrocarbons.
-
Quantum Mechanics (QM): Provides more accurate energies by solving the Schrödinger equation. Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory) are used.[10]
-
-
Strain Energy Calculation: The strain energy is the difference between the calculated electronic energy of the optimized conformer and a strain-free reference value, which can be derived from computational group equivalents.[10] The relative stability of two conformers is simply the difference in their final calculated energies.
Visualizing Strain and Analytical Workflows
Diagrams are essential for understanding the spatial relationships that lead to steric strain and for outlining the analytical process.
Caption: 1,3-Diaxial interactions in axial-methylcyclohexane.
Caption: Logical workflow for strain energy calculation.
Conclusion
The calculation of 1,3-diaxial strain is a cornerstone of conformational analysis for cyclohexane derivatives. By understanding the energetic cost associated with axial substituents, particularly the well-established A-value for a methyl group, researchers can accurately predict the most stable conformation of complex molecules like trimethylcyclohexanes. This predictive power is invaluable in drug design and development, where molecular shape and conformational stability are intrinsically linked to therapeutic efficacy and interaction with biological targets. The systematic application of the principles outlined in this guide, supported by experimental (NMR) and computational methodologies, provides a robust framework for analyzing and engineering molecules with desired three-dimensional structures.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Navigating the Stereochemical Maze: A Technical Guide to the IUPAC Nomenclature of 1,2,3-Trimethylcyclohexane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of 1,2,3-trimethylcyclohexane, a fundamental model system in stereochemistry. An understanding of the nuanced spatial arrangements of its methyl groups is critical for applications in organic synthesis, medicinal chemistry, and materials science, where stereochemistry dictates molecular properties and biological activity. This document outlines the IUPAC nomenclature, conformational analysis, and experimental methodologies used to distinguish and characterize these isomers.
Stereoisomerism in this compound
This compound (C₉H₁₈) is a saturated cyclic hydrocarbon with three stereocenters at carbons 1, 2, and 3.[1] This substitution pattern gives rise to a total of four stereoisomers: one pair of enantiomers and two meso compounds.[2] The relationships between these isomers are defined by the relative orientations (cis/trans) of the three methyl groups with respect to the cyclohexane (B81311) ring.
The four geometric isomers are:
-
(1R,2R,3S)-1,2,3-trimethylcyclohexane and its enantiomer (1S,2S,3R)-1,2,3-trimethylcyclohexane
-
(1R,2S,3R)-1,2,3-trimethylcyclohexane (a meso compound)
-
all-cis-1,2,3-trimethylcyclohexane (another meso compound)
These stereoisomers can be systematically named using both the cis/trans and the Cahn-Ingold-Prelog (R/S) conventions.
Stereochemical Relationships
Caption: Stereochemical relationships between the isomers of this compound.
Conformational Analysis and Stability
The stability of the this compound stereoisomers is primarily determined by the conformational preferences of the methyl groups on the chair conformation of the cyclohexane ring. Equatorial substituents are generally more stable than axial substituents due to the avoidance of 1,3-diaxial interactions.
The relative stability of the chair conformers can be quantitatively assessed by considering the steric strain energies associated with different interactions.
| Interaction | Approximate Strain Energy (kcal/mol) |
| Axial Methyl Group (1,3-diaxial with H) | ~1.74 |
| Gauche Butane (adjacent Me-Me) | ~0.9 |
| 1,3-Diaxial Me-Me | ~3.7 |
Conformational Analysis of cis,trans,cis-1,2,3-Trimethylcyclohexane
This isomer can exist in two primary chair conformations that interconvert via a ring flip.
-
Conformer A (a,e,a): Two axial methyl groups and one equatorial methyl group.
-
Conformer B (e,a,e): Two equatorial methyl groups and one axial methyl group.
Caption: Conformational equilibrium of cis,trans,cis-1,2,3-trimethylcyclohexane.
A quantitative analysis of the steric strain reveals that Conformer B is significantly more stable.
| Conformer | Axial Me | Gauche Me-Me Interactions | Total Strain (kcal/mol) |
| A (a,e,a) | 2 | 2 | ~5.28 |
| B (e,a,e) | 1 | 2 | ~3.54 |
Experimental Protocols
Synthesis of this compound Isomers
The synthesis of the geometric isomers of this compound was first reported by Bussert, Greenlee, Derfer, and Boord in 1956.[1] Their methods provide a foundation for the stereocontrolled synthesis of these compounds.
Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane via Catalytic Hydrogenation:
-
Reactant Preparation: A solution of 1,2,3-trimethylbenzene (B126466) (hemimellitene) is prepared in a suitable solvent, such as glacial acetic acid.
-
Catalyst Addition: A platinum oxide (Adams' catalyst) or rhodium-on-alumina catalyst is added to the solution in a high-pressure autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and agitated for several hours.
-
Workup: After cooling and venting, the catalyst is removed by filtration.
-
Purification: The product is isolated by extraction and purified by fractional distillation.
Caption: Generalized workflow for the synthesis of cis,cis,cis-1,2,3-trimethylcyclohexane.
Separation and Analysis by Gas Chromatography (GC)
Due to the similar boiling points of the this compound isomers, their separation requires optimized gas chromatography conditions.
GC Protocol for Isomer Separation:
-
Sample Preparation: Prepare a standard mixture of the trimethylcyclohexane isomers in a volatile solvent like n-hexane at a concentration of approximately 100 µg/mL for each isomer.[3]
-
Instrumentation: Utilize a capillary gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-1 or equivalent) is recommended.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium with a constant flow rate.
-
Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Analysis: Identify the isomers based on their retention times and quantify their relative amounts by integrating the peak areas.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique to study the conformational equilibrium of substituted cyclohexanes. At low temperatures, the ring flip is slowed down, allowing for the observation of signals from individual conformers.
Generalized Low-Temperature NMR Protocol:
-
Sample Preparation: Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃ or toluene-d₈).
-
Instrumentation: Use a high-field NMR spectrometer equipped with a variable temperature probe.
-
Data Acquisition:
-
Acquire a standard proton NMR spectrum at room temperature to observe the time-averaged signals.
-
Gradually lower the temperature of the probe in increments (e.g., 10 K).
-
Acquire spectra at each temperature, allowing the sample to equilibrate before each measurement.
-
-
Data Analysis:
-
Observe the broadening and eventual splitting of signals as the temperature is lowered and the rate of ring inversion decreases.
-
At a sufficiently low temperature, where the exchange is slow on the NMR timescale, integrate the signals corresponding to the axial and equatorial protons of each conformer.
-
Calculate the equilibrium constant (K_eq) from the ratio of the integrals.
-
Determine the free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(K_eq).
-
This technical guide provides a foundational understanding of the stereoisomerism of this compound. For researchers in drug development and organic synthesis, a thorough grasp of these principles is essential for the rational design and synthesis of molecules with specific three-dimensional structures and desired properties.
References
An In-depth Technical Guide on the Ring Flip Energy Barrier of cis,trans,cis-1,2,3-Trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the conformational dynamics of cis,trans,cis-1,2,3-trimethylcyclohexane (B155982), with a specific focus on the energy barrier associated with its ring flip. The stereochemical arrangement of the three methyl groups on the cyclohexane (B81311) ring dictates a complex interplay of steric interactions, resulting in two distinct chair conformations that interconvert via a ring inversion process. Understanding the energetic landscape of this process is crucial for predicting molecular behavior, reactivity, and interaction with biological systems, which is of paramount importance in fields such as medicinal chemistry and materials science. This document outlines the conformational states, provides an estimation of the relative energies involved, details the experimental and computational methodologies used to determine the ring flip energy barrier, and presents this information in a clear, structured format for easy reference.
Conformational Analysis of cis,trans,cis-1,2,3-Trimethylcyclohexane
The stereoisomer cis,trans,cis-1,2,3-trimethylcyclohexane possesses a specific arrangement of its methyl groups that governs its conformational preferences. The molecule exists in a dynamic equilibrium between two primary chair conformations, which can be interconverted through a process known as a ring flip. The relative stability of these conformers is dictated by the steric strain arising from 1,3-diaxial interactions and gauche butane (B89635) interactions.[1]
The two chair conformations are:
-
Conformer A: An axial-equatorial-axial (a,e,a) arrangement of the three methyl groups.
-
Conformer B: An equatorial-axial-equatorial (e,a,e) arrangement of the three methyl groups.[2]
A qualitative analysis suggests that Conformer B (e,a,e) is the more stable of the two, as it minimizes the number of high-energy axial methyl groups.
Quantitative Analysis of Conformational Energies
One theoretical calculation estimates the relative energies of the two conformers based on the following steric strain values:
-
CH₃–H 1,3-diaxial interaction: 3.8 kJ/mol
-
CH₃–CH₃ gauche interaction: 3.8 kJ/mol
-
CH₃–CH₃ 1,3-diaxial interaction: 15.4 kJ/mol[3]
Based on these values, the estimated steric strain for each conformer is:
-
Conformer A (a,e,a): 19.0 kJ/mol
-
Conformer B (e,a,e): 15.2 kJ/mol[3]
This suggests that Conformer B is more stable than Conformer A by approximately 3.8 kJ/mol. The energy barrier for the ring flip from the more stable Conformer B to Conformer A would be at least the energy difference between the two, plus the activation energy required to reach the transition state.
Table 1: Estimated Steric Strain in the Chair Conformations of cis,trans,cis-1,2,3-Trimethylcyclohexane
| Conformer | Methyl Group Orientations | Estimated Steric Strain (kJ/mol) |
| A | axial-equatorial-axial (a,e,a) | 19.0 |
| B | equatorial-axial-equatorial (e,a,e) | 15.2 |
Note: These values are estimations based on a problem set and may not represent experimentally verified data.[3]
Experimental Determination of the Ring Flip Energy Barrier
The primary experimental technique for determining the energy barrier of ring inversion in cyclohexane derivatives is Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy .[1]
Detailed Experimental Protocol for Dynamic NMR Spectroscopy
-
Sample Preparation:
-
A high-purity sample of cis,trans,cis-1,2,3-trimethylcyclohexane is dissolved in a suitable deuterated solvent that remains liquid at low temperatures. Common choices include deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂).[2]
-
The solution is transferred to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
A standard ¹H NMR spectrum is acquired at room temperature (e.g., 298 K) to observe the time-averaged signals, as the ring flip is rapid on the NMR timescale.[2]
-
The temperature of the NMR probe is gradually lowered in increments of 10-20 K.[2]
-
Spectra are recorded at each temperature, monitoring for changes in the line shape of the signals, particularly broadening.
-
As the temperature decreases, the rate of ring inversion slows down. When the rate becomes comparable to the NMR timescale, significant line broadening is observed.
-
The temperature at which the distinct signals for the two conformers merge into a single broad peak is known as the coalescence temperature (Tc) .
-
Cooling is continued well below Tc until the signals for the two separate chair conformers are sharp and well-resolved (typically in the range of 180-200 K).[2]
-
-
Data Analysis and Calculation of the Energy Barrier:
-
Lineshape Analysis: A complete lineshape analysis of the temperature-dependent NMR spectra can provide the rate constants (k) for the ring inversion at different temperatures. This is the most accurate method.
-
Approximation at the Coalescence Temperature: A simplified approach uses the coalescence temperature (Tc) to estimate the free energy of activation (ΔG‡) using the following equation:
ΔG‡ = 2.303 * R * Tc * [10.319 - log(kc) + log(Tc)]
where:
-
R is the gas constant (8.314 J/mol·K)
-
Tc is the coalescence temperature in Kelvin
-
kc is the rate constant at coalescence, which can be calculated from the separation of the signals (Δν) at very low temperatures (slow exchange limit) using: kc = (π * Δν) / √2
-
-
Eyring Equation: By determining the rate constant (k) at various temperatures, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined from the Eyring equation:
ln(k/T) = -ΔH‡/(R*T) + ln(kB/h) + ΔS‡/R
A plot of ln(k/T) versus 1/T yields a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R, where kB is the Boltzmann constant and h is the Planck constant.
-
Computational Chemistry Approaches
In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the conformational energy landscape.
Computational Methodology
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of cis,trans,cis-1,2,3-trimethylcyclohexane.
-
Geometry Optimization: The geometries of the identified conformers (the two chair forms) are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
-
Transition State Search: To determine the energy barrier for the ring flip, a transition state search is conducted between the two chair conformations. This involves locating the saddle point on the potential energy surface that connects the two minima.
-
Transition State Verification: The transition state is verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the ring inversion motion.
-
Energy Barrier Calculation: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the ground state conformer. The free energy of activation (ΔG‡) can be calculated by including the thermal corrections to the Gibbs free energy.
Visualizations
Conformational Equilibrium of cis,trans,cis-1,2,3-Trimethylcyclohexane
Caption: Dynamic equilibrium between the two chair conformations.
Experimental Workflow for DNMR Analysis
Caption: Workflow for determining the ring flip energy barrier via DNMR.
Conclusion
The conformational analysis of cis,trans,cis-1,2,3-trimethylcyclohexane reveals a dynamic equilibrium between two chair conformations, with the equatorial-axial-equatorial (e,a,e) form being energetically favored over the axial-equatorial-axial (a,e,a) form due to reduced steric strain. While precise experimental values for the ring flip energy barrier are not widely published, this guide provides a framework for its determination using dynamic NMR spectroscopy and computational modeling. For professionals in drug development and chemical research, a thorough understanding of these conformational energetics is essential for predicting molecular shape, stability, and ultimately, function. The detailed protocols and conceptual diagrams presented herein serve as a valuable resource for further investigation into the complex stereodynamics of substituted cyclohexanes.
References
An In-depth Technical Guide to the Identification of Enantiomeric Pairs of 1,2,3-Trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism of 1,2,3-trimethylcyclohexane, with a focus on the identification and characterization of its enantiomeric pairs. This document outlines the structural relationships between the stereoisomers, presents their physical properties, and details the experimental protocols for their separation and analysis.
Stereoisomerism of this compound
This compound (C₉H₁₈) is a saturated cyclic hydrocarbon with three stereocenters at carbons 1, 2, and 3.[1] This gives rise to a theoretical maximum of 2³ = 8 stereoisomers. These stereoisomers can be classified into geometric isomers, and further into enantiomeric pairs and meso compounds.
The relative orientations of the three methyl groups on the cyclohexane (B81311) ring define four geometric isomers:
-
cis,cis,cis-1,2,3-Trimethylcyclohexane
-
cis,trans,cis-1,2,3-Trimethylcyclohexane
-
cis,cis,trans-1,2,3-Trimethylcyclohexane
-
trans,trans,trans-1,2,3-Trimethylcyclohexane
Of these, two are chiral and exist as pairs of enantiomers, while the other two are achiral meso compounds due to the presence of a plane of symmetry.[1]
The enantiomeric pairs are:
-
(1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclohexane , which correspond to the cis,cis,trans geometric isomer.[1]
-
(1R,2S,3R)- and (1S,2R,3S)-1,2,3-trimethylcyclohexane , which correspond to the cis,trans,cis geometric isomer.[1]
The cis,cis,cis and trans,trans,trans isomers are achiral meso compounds.
Logical Relationships of Stereoisomers
The relationships between the different stereoisomers of this compound can be visualized as follows:
Quantitative Data
The physical properties of the geometric isomers of this compound were first systematically investigated by Bussert, Greenlee, Derfer, and Boord in 1956. The following table summarizes their findings. It is important to note that enantiomers have identical physical properties such as boiling point, density, and refractive index, and can only be distinguished by their interaction with plane-polarized light (optical activity).[2]
| Geometric Isomer | Boiling Point (°C at 760 mmHg) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |
| cis,cis,cis | 145.6 | 0.7963 | 1.4390 |
| cis,cis,trans | 148.2 | 0.8021 | 1.4403 |
| cis,trans,cis | 145.8 | 0.7898 | 1.4348 |
Data sourced from Bussert et al. (1956).
Experimental Protocols
The identification and separation of the enantiomeric pairs of this compound require specialized analytical techniques. The following sections detail the synthesis of the isomers and the high-resolution chromatographic methods for their separation.
Synthesis of this compound Isomers
The synthesis of the different geometric isomers of this compound has been described by Bussert et al. (1956).
-
cis,cis,cis-Isomer: This isomer is synthesized via the catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466) (hemimellitene) over a platinum or rhodium catalyst at elevated temperature and pressure.
-
cis,cis,trans- and cis,trans,cis-Isomers: The synthesis of these isomers is more complex and involves a multi-step sequence starting from a Diels-Alder reaction between piperylene and maleic anhydride. This is followed by a series of reduction and modification steps where the stereochemistry is carefully controlled.
Enantiomeric Resolution by Chiral Gas Chromatography (GC)
Due to the volatile nature of this compound, gas chromatography (GC) is the most suitable technique for the separation of its stereoisomers. For the resolution of the enantiomeric pairs, a chiral stationary phase (CSP) is essential. Modified cyclodextrins have proven to be highly effective CSPs for the enantioseparation of alkanes.[3][4]
Experimental Protocol: Chiral GC Separation
-
Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Chiral Stationary Phase: A capillary column coated with a modified cyclodextrin, such as Chirasil-Dex CB (permethylated β-cyclodextrin chemically bonded to a polysiloxane phase), is recommended for the resolution of chiral hydrocarbons.[5]
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector and Detector Temperature: Typically set to 250°C.
-
Oven Temperature Program: An optimized temperature program is crucial for achieving baseline separation. A starting temperature of around 40-50°C, held for a few minutes, followed by a slow ramp (e.g., 1-2°C/min) to a final temperature of around 150°C is a good starting point for method development.
-
Sample Preparation: The mixture of this compound isomers is dissolved in a volatile solvent like hexane (B92381) or pentane (B18724) at a suitable concentration.
-
Data Analysis: The retention times of the different isomers are used for their identification. For the chiral isomers, the enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification.
Experimental Workflow
The general workflow for the synthesis, separation, and identification of the enantiomeric pairs of this compound is illustrated below.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the this compound stereoisomers.
-
¹³C NMR: The chemical shifts of the methyl and ring carbons are highly sensitive to their axial or equatorial positions. Equatorial methyl carbons generally resonate at a lower field (higher ppm) compared to axial methyl carbons. This allows for the differentiation of the geometric isomers based on their preferred chair conformations.
-
¹H NMR: The coupling constants between vicinal protons on the cyclohexane ring depend on the dihedral angle between them. Larger coupling constants (8-13 Hz) are typically observed for axial-axial protons, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions. This information can be used to deduce the conformation of the cyclohexane ring and the relative stereochemistry of the methyl groups.
Conclusion
The identification of the enantiomeric pairs of this compound requires a combination of stereoselective synthesis, high-resolution chiral chromatography, and detailed spectroscopic analysis. While the physical properties of the geometric isomers are well-documented, the specific optical rotation of the individual enantiomers remains to be reported in the literature. The experimental protocols outlined in this guide provide a robust framework for researchers and professionals in drug development and related fields to approach the separation and characterization of these and similar chiral molecules.
References
An In-depth Technical Guide to 1,2,3-Trimethylcyclohexane: A Saturated Cyclic Hydrocarbon
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Trimethylcyclohexane, a saturated cyclic hydrocarbon with the chemical formula C₉H₁₈, serves as a significant model compound in the study of stereochemistry and conformational analysis. The presence of three contiguous stereocenters on the cyclohexane (B81311) ring gives rise to a rich isomeric landscape, comprising four geometric isomers, which manifest as a combination of enantiomeric pairs and meso compounds. The spatial arrangement of the three methyl groups dictates the molecule's overall stability, physical properties, and spectroscopic signature. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their synthesis, conformational preferences, and key physicochemical and spectroscopic data. Detailed experimental protocols for the synthesis of the primary isomers are also presented to facilitate further research and application in fields such as organic synthesis, medicinal chemistry, and materials science.
Stereoisomerism of this compound
The substitution of three methyl groups on adjacent carbon atoms (C1, C2, and C3) of a cyclohexane ring results in three stereocenters. This leads to the existence of 2³ = 8 possible stereoisomers. These stereoisomers can be categorized into four geometric isomers based on the relative orientation (cis or trans) of the methyl groups with respect to the plane of the cyclohexane ring.[1]
The four geometric isomers are:
-
cis,cis,cis-1,2,3-Trimethylcyclohexane: All three methyl groups are on the same side of the ring. This isomer is a meso compound due to a plane of symmetry.[1]
-
cis,trans,cis-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C3 are on the same side, while the methyl group at C2 is on the opposite side. This isomer exists as a pair of enantiomers ((1R,2S,3R) and (1S,2R,3S)).[1]
-
cis,cis,trans-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C2 are on the same side, while the methyl group at C3 is on the opposite side. This isomer also exists as a pair of enantiomers ((1R,2R,3S) and (1S,2S,3R)).
-
trans,trans,trans-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C3 are on opposite sides to the methyl group at C2. This isomer is also a meso compound.
Synthesis of Geometric Isomers
The synthesis of the various geometric isomers of this compound was first systematically reported by Bussert, Greenlee, Derfer, and Boord in 1956. Their methods remain foundational in the field.
Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane
The all-cis isomer is synthesized via the catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466) (hemimellitene).
Experimental Protocol (Adapted from Bussert et al., 1956):
-
A solution of 1,2,3-trimethylbenzene in a suitable solvent (e.g., glacial acetic acid) is placed in a high-pressure autoclave.
-
A platinum oxide (Adams' catalyst) or rhodium-on-alumina catalyst is added to the solution.
-
The autoclave is sealed and purged with hydrogen gas to remove air.
-
The vessel is then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is heated to an elevated temperature and agitated for several hours to ensure complete hydrogenation.
-
After cooling to room temperature and carefully venting the excess hydrogen pressure, the catalyst is removed by filtration.
-
The product is isolated from the solvent, typically by extraction, followed by washing and drying of the organic phase.
-
Final purification is achieved by fractional distillation.
Synthesis of cis,trans,cis- and cis,cis,trans-1,2,3-Trimethylcyclohexane
These isomers are synthesized through a multi-step pathway commencing with a Diels-Alder reaction. The stereochemistry of the final products is governed by the stereospecificity of the intermediate hydrogenation and reduction steps.
Detailed Experimental Protocol (Generalized from Bussert et al., 1956):
-
Diels-Alder Reaction: Piperylene is reacted with maleic anhydride to form the corresponding cyclohexene (B86901) dicarboxylic anhydride adduct.
-
Hydrolysis: The anhydride is hydrolyzed to the corresponding dicarboxylic acid.
-
Hydrogenation: The double bond in the cyclohexene ring is catalytically hydrogenated.
-
Esterification: The dicarboxylic acid is converted to its diethyl ester.
-
Reduction: The ester groups are reduced to hydroxymethyl groups using a reducing agent like lithium aluminum hydride.
-
Tosylation: The diol is converted to its ditosylate.
-
Reduction: The tosyl groups are removed by reduction to yield the trimethylcyclohexane.
-
Separation: The resulting mixture of isomers is separated by fractional distillation.
Physical and Thermodynamic Properties
The geometric isomers of this compound exhibit distinct physical properties, as summarized in the table below. The differences in boiling points are particularly important for their separation.
Table 1: Physical Properties of this compound Isomers
| Isomer | Boiling Point (°C at 760 mmHg) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |
| cis,cis,cis | 145.6 | 0.7963 | 1.4390 |
| cis,cis,trans | 148.2 | 0.8021 | 1.4403 |
| cis,trans,cis | 145.8 | 0.7898 | 1.4348 |
Data sourced from Bussert et al. (1956).
Table 2: Thermodynamic Properties of this compound Isomers
| Isomer | Enthalpy of Formation (ΔHf°) (kcal/mol) |
| Isomer I | -64.6 |
| Isomer II | -66.3 |
| Isomer III | -67.2 |
Note: The specific stereoisomers corresponding to I, II, and III were not explicitly defined in the available source.
Conformational Analysis
The stability of the this compound stereoisomers is primarily determined by the steric strain in their chair conformations. Substituents prefer to occupy the more spacious equatorial positions to avoid destabilizing 1,3-diaxial interactions.
The energetic penalty for a methyl group being in an axial position (A-value) is approximately 1.7 kcal/mol. This value arises from two gauche-butane-like interactions with the axial hydrogens on C3 and C5 relative to the methyl group at C1.
-
cis,cis,cis-Isomer: One chair conformer has two axial and one equatorial methyl group (a,a,e), while the ring-flipped conformer has one axial and two equatorial methyl groups (e,e,a). The (e,e,a) conformation is significantly more stable.[2]
-
cis,trans,cis-Isomer: One chair conformation has two methyl groups equatorial and one axial (e,a,e). The ring-flipped conformer has two axial and one equatorial methyl group (a,e,a). The (e,a,e) conformer is more stable.[2]
-
cis,cis,trans-Isomer: Both chair conformations have one axial and two equatorial methyl groups (a,e,e) or two axial and one equatorial (a,a,e). The (a,e,e) conformer is the more stable one.[1]
-
trans,trans,trans-Isomer: One chair conformation has all three methyl groups in the equatorial position (e,e,e), while the other has all three in the axial position (a,a,a). The all-equatorial conformation is vastly more stable.[1]
The relative stabilities of the conformers can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, where the rate of chair-flip is slow enough to observe distinct signals for the axial and equatorial protons.
Spectroscopic Data
The different stereoisomers of this compound can be distinguished by their unique spectroscopic fingerprints.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The coupling constants between vicinal protons (³JHH) are dependent on the dihedral angle, with trans-diaxial couplings being the largest (typically 8-13 Hz).
-
¹³C NMR: The chemical shifts of the methyl and ring carbons are also sensitive to their stereochemical environment. Equatorial methyl carbons generally resonate at a lower field (higher ppm) compared to axial methyl carbons.
Table 3: ¹³C NMR Chemical Shifts (ppm) for cis,trans,cis-1,2,3-Trimethylcyclohexane
| Carbon | Chemical Shift (ppm) |
| C1 | 33.1 |
| C2 | 34.9 |
| C3 | 33.1 |
| C4 | 30.5 |
| C5 | 21.0 |
| C6 | 30.5 |
| CH₃ at C1 | 19.9 |
| CH₃ at C2 | 15.2 |
| CH₃ at C3 | 19.9 |
Note: This data is for one of the enantiomers. The spectrum of the other enantiomer would be identical.
5.2. Infrared (IR) Spectroscopy
The IR spectra of all isomers show characteristic C-H stretching vibrations for the methyl and methylene (B1212753) groups in the 2850-3000 cm⁻¹ region, and C-H bending vibrations around 1375-1465 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) is unique for each stereoisomer and can be used for identification.
5.3. Mass Spectrometry (MS)
The mass spectra of the this compound isomers are expected to be very similar, with a molecular ion peak (M⁺) at m/z = 126. The fragmentation patterns will be dominated by the loss of methyl (M-15) and larger alkyl fragments.
Conclusion
The stereoisomers of this compound offer a classic yet powerful system for understanding the fundamental principles of stereochemistry and conformational analysis. The interplay between the spatial arrangement of the methyl groups and the resulting physical, thermodynamic, and spectroscopic properties highlights the importance of stereochemical considerations in chemical and biological systems. The experimental protocols and data compiled in this guide provide a valuable resource for researchers and professionals in organic chemistry, drug discovery, and related disciplines, enabling further investigation and application of these fundamental molecular structures.
References
Methodological & Application
Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane via Catalytic Hydrogenation
Application Note APN-2025-12-01
For Research Use Only.
Abstract
This application note provides a detailed protocol for the synthesis of cis,cis,cis-1,2,3-trimethylcyclohexane, a saturated cyclic hydrocarbon of interest in stereochemical and conformational analysis. The synthesis is achieved through the stereoselective catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466) (hemimellitene). This method, adapted from foundational work in the field, offers a direct route to the all-cis isomer.[1] This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the final product.
Introduction
1,2,3-Trimethylcyclohexane possesses three stereocenters, giving rise to four possible geometric isomers.[1] The cis,cis,cis isomer, where all three methyl groups are on the same side of the cyclohexane (B81311) ring, is a meso compound.[1] The stereoselective synthesis of specific isomers of substituted cyclohexanes is crucial for studying their unique physical and chemical properties. The primary method for the preparation of cis,cis,cis-1,2,3-trimethylcyclohexane is the catalytic hydrogenation of the aromatic precursor, 1,2,3-trimethylbenzene. The choice of catalyst and reaction conditions is critical to achieving high stereoselectivity for the desired cis product. Historical studies have shown that platinum-based catalysts at moderate temperatures and pressures favor the formation of the all-cis isomer.
Experimental Protocol
This protocol is adapted from the established method of catalytic hydrogenation of an aromatic precursor.
Materials:
-
1,2,3-Trimethylbenzene (Hemimellitene), 98% purity
-
Glacial Acetic Acid, ACS grade
-
Platinum (IV) Oxide (Adam's Catalyst, PtO₂)
-
Hydrogen Gas (high purity)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether, anhydrous
-
Standard laboratory glassware
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Magnetic stirrer with hot plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure autoclave, a solution of 1,2,3-trimethylbenzene (e.g., 10 g, 83.2 mmol) in a suitable solvent such as glacial acetic acid (e.g., 50 mL) is prepared.[1]
-
Catalyst Addition: To this solution, Platinum (IV) Oxide (Adam's catalyst) is added (e.g., 0.1 g, 0.44 mmol). The amount of catalyst can be optimized based on the scale of the reaction.
-
Hydrogenation: The autoclave is sealed and purged several times with hydrogen gas to remove any air. The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 100-500 psi). The reaction mixture is stirred vigorously and heated to a moderate temperature (e.g., 70-80°C). The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically run for several hours until hydrogen consumption ceases.
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the platinum catalyst.
-
Extraction and Neutralization: The filtrate is transferred to a separatory funnel. The acetic acid is neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The aqueous layer is extracted multiple times with diethyl ether.
-
Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.
-
Purification: The crude product, which may contain a mixture of stereoisomers, is purified by fractional distillation to isolate the cis,cis,cis-1,2,3-trimethylcyclohexane isomer.[1]
Data Presentation
Table 1: Physical and Spectroscopic Data
| Property | 1,2,3-Trimethylbenzene (Starting Material) | cis,cis,cis-1,2,3-Trimethylcyclohexane (Product) |
| Molecular Formula | C₉H₁₂ | C₉H₁₈ |
| Molecular Weight | 120.19 g/mol | 126.24 g/mol |
| Boiling Point | 176 °C | ~144-146 °C |
| ¹H NMR | Aromatic protons and methyl protons | Aliphatic protons (complex multiplets) and methyl protons (doublets/multiplets) |
| ¹³C NMR | Aromatic carbons and methyl carbons | Aliphatic ring carbons and methyl carbons |
Visualization
Synthesis Workflow Diagram
Caption: A flowchart illustrating the synthesis of cis,cis,cis-1,2,3-trimethylcyclohexane.
Signaling Pathway/Logical Relationship Diagram
Caption: Factors influencing the stereoselective synthesis of the cis,cis,cis isomer.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 1,2,3-Trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466) (hemimellitene) to produce 1,2,3-trimethylcyclohexane is a significant transformation in organic synthesis. The resulting saturated carbocycle, with its various stereoisomers, serves as a valuable three-dimensional scaffold in medicinal chemistry and drug design. The spatial arrangement of the methyl groups on the cyclohexane (B81311) ring can significantly influence the biological activity and pharmacokinetic properties of a drug candidate. This document provides detailed application notes and experimental protocols for the synthesis of this compound stereoisomers via catalytic hydrogenation, with a focus on catalyst selection, reaction conditions, and stereochemical outcomes.
Stereoisomers of this compound
The hydrogenation of 1,2,3-trimethylbenzene can theoretically yield four stereoisomers of this compound due to the presence of three stereocenters. These are:
-
cis,cis,cis-1,2,3-trimethylcyclohexane
-
cis,trans,cis-1,2,3-trimethylcyclohexane
-
cis,cis,trans-1,2,3-trimethylcyclohexane
-
trans,trans,trans-1,2,3-trimethylcyclohexane
The relative orientation of the methyl groups (axial vs. equatorial) in the chair conformation of the cyclohexane ring dictates the stability and physical properties of each isomer. Generally, equatorial substitution is favored to minimize steric hindrance.
Data Presentation: Physical Properties of this compound Stereoisomers
The distinct physical properties of the stereoisomers are crucial for their separation and characterization. The following table summarizes key physical data for the primary isomers synthesized from the hydrogenation of 1,2,3-trimethylbenzene.
| Isomer | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n²⁰D) |
| cis,trans,cis-1,2,3-trimethylcyclohexane | 145.6 | -66.9 | 1.4335 |
| cis,cis,trans-1,2,3-trimethylcyclohexane | 150 (uncorrected) | - | 1.4393 |
| cis,cis,cis-1,2,3-trimethylcyclohexane | - | - | 1.4403 |
Data sourced from Bussert, Greenlee, et al., 1956 and the NIST Chemistry WebBook.
Catalytic Systems and Stereoselectivity
The choice of catalyst and reaction conditions plays a pivotal role in the stereochemical outcome of the hydrogenation. Generally, catalytic hydrogenation of arenes tends to favor the formation of cis-products, as the substrate adsorbs onto the catalyst surface from one face, and the hydrogen atoms are delivered from the catalyst to that same face.
Key Catalysts:
-
Platinum (Pt): Platinum-based catalysts, such as platinum oxide (Adams' catalyst), are classic choices for arene hydrogenation. They are typically robust and effective but may require harsh conditions (high pressure and temperature).
-
Rhodium (Rh): Rhodium catalysts, often supported on alumina (B75360) or carbon, are highly active for arene hydrogenation and can often operate under milder conditions than platinum.[1] Rhodium catalysts are known to exhibit high cis-selectivity in the hydrogenation of substituted arenes.[2]
-
Ruthenium (Ru): Ruthenium catalysts, particularly those supported on materials like carbon or various oxides, are also highly effective and often demonstrate excellent cis-diastereoselectivity in the hydrogenation of multisubstituted arenes.[3][4]
-
Palladium (Pd): While palladium is a versatile hydrogenation catalyst, it is generally less active for arene hydrogenation compared to rhodium and ruthenium and may require more forcing conditions.
The following table provides a qualitative comparison of common catalysts for the hydrogenation of substituted arenes, which can be extrapolated to 1,2,3-trimethylbenzene.
| Catalyst | Typical Support | Activity for Arene Hydrogenation | General Stereoselectivity |
| Platinum (Pt) | Oxide (PtO₂), Carbon | High | Generally cis |
| Rhodium (Rh) | Alumina, Carbon | Very High | High cis-selectivity |
| Ruthenium (Ru) | Carbon, Oxides | Very High | High cis-selectivity |
| Palladium (Pd) | Carbon | Moderate | Variable, often cis |
Experimental Protocols
Protocol 1: Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane (Adapted from Bussert et al., 1956)
This protocol describes a classic method for the catalytic hydrogenation of 1,2,3-trimethylbenzene to yield predominantly the cis,cis,cis-isomer.
Materials:
-
1,2,3-Trimethylbenzene (Hemimellitene)
-
Glacial Acetic Acid (Solvent)
-
Platinum(IV) oxide (Adams' catalyst) or Rhodium-on-Alumina (5%)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
A solution of 1,2,3-trimethylbenzene in glacial acetic acid is placed in a high-pressure autoclave.[3]
-
The catalyst (e.g., platinum oxide or rhodium-on-alumina) is added to the solution. The catalyst loading should be empirically determined but is typically in the range of 1-5 mol%.
-
The autoclave is securely sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas to remove any residual air.
-
The autoclave is then pressurized with hydrogen gas to the desired pressure (e.g., 1000-2000 psi).
-
The reaction mixture is heated to the target temperature (e.g., 80-120 °C) and agitated vigorously for several hours (e.g., 4-8 hours).
-
After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully vented.
-
The catalyst is removed by filtration through a pad of Celite or a similar filter aid.
-
The product is isolated by extraction with a suitable organic solvent (e.g., diethyl ether or hexane) from the acetic acid solution, followed by washing of the organic layer with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by fractional distillation to separate the different stereoisomers.
Mandatory Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of 1,2,3-trimethylbenzene.
Caption: Simplified logical relationship of catalytic hydrogenation of an arene.
Application Notes for Drug Development Professionals
The this compound scaffold provides a rigid and well-defined three-dimensional structure that can be exploited in drug design to orient pharmacophoric groups in a specific spatial arrangement. This can lead to enhanced binding affinity and selectivity for a biological target.
While direct incorporation of the simple this compound into marketed drugs is not widespread, derivatives of trimethylcyclohexane are found in various patented pharmaceutical compounds and are used as key intermediates in the synthesis of complex molecules.
Examples of Applications in Medicinal Chemistry:
-
Analgesics: Certain cyclohexane derivatives are being investigated for their analgesic properties, particularly for neuropathic pain. The stereochemistry of substituents on the cyclohexane ring is critical for their efficacy and safety profile.[5]
-
Flavor and Fragrance Industry: Derivatives of 2,2,6-trimethylcyclohexanecarboxylate are used as replacements for damascones in flavor and fragrance compositions, which can be incorporated into oral care products and pharmaceuticals.[6]
-
Scaffolds for Library Synthesis: The stereochemically defined this compound core can be functionalized to create libraries of diverse compounds for high-throughput screening in drug discovery programs. The rigid nature of the ring system reduces conformational flexibility, which can aid in the interpretation of structure-activity relationships (SAR).
-
Mimetics of Natural Products: The cyclohexane core is a common motif in many natural products with biological activity. Synthetic derivatives of trimethylcyclohexane can serve as mimetics or simplified analogs of these natural products, potentially with improved drug-like properties.
The synthesis of specific stereoisomers of this compound through diastereoselective hydrogenation allows for the systematic exploration of the effect of stereochemistry on biological activity, a crucial aspect of lead optimization in drug development. The choice of a suitable catalyst that provides high cis-selectivity, such as a rhodium or ruthenium-based system, is often the preferred starting point for the synthesis of these valuable building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. EP2341047B1 - Cyclohexane derivative and pharmaceutical use thereof - Google Patents [patents.google.com]
- 6. WO2015013184A1 - Derivatives of 2,2,6-trimethylcyclohexane-carboxylate - Google Patents [patents.google.com]
Application Note: High-Resolution Separation of Hydrocarbon Mixtures Using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful and widely utilized analytical technique for the separation, identification, and quantification of individual components within complex hydrocarbon mixtures.[1] Its application is crucial in various fields, including the petroleum and petrochemical industries for quality control and process monitoring, environmental analysis for the detection of contaminants, and in research for the detailed characterization of organic materials.[2][3] This document provides a detailed protocol for the separation of hydrocarbon mixtures using a standard gas chromatography system equipped with a Flame Ionization Detector (FID).
Principle of Separation
In gas chromatography, a sample is vaporized and injected into the instrument where it is carried by an inert gas (the mobile phase) through a heated column.[1][4] The column contains a stationary phase, a microscopic layer of liquid or polymer on an inert solid support.[1] Separation of the hydrocarbon mixture is achieved based on the differential partitioning of the individual components between the mobile and stationary phases.[4] Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and elute first, while those with higher boiling points and stronger interactions are retained longer.
Experimental Workflow
The general workflow for the analysis of hydrocarbon mixtures by gas chromatography is illustrated below.
Figure 1. A schematic of the experimental workflow for hydrocarbon analysis by GC.
Experimental Protocol
This protocol is a general guideline for the separation of a C5-C16 hydrocarbon mixture. Optimization may be required based on the specific sample matrix and analytical objectives.
1. Materials and Reagents
-
Solvent: Pentane or Hexane (GC grade or higher)
-
Standard Mixture: A certified reference standard containing a mixture of n-alkanes (e.g., C5 to C16) of known concentrations.
-
Sample: The hydrocarbon mixture to be analyzed.
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
2. Instrumentation
-
Gas Chromatograph: A system equipped with a split/splitless injector, a column oven with temperature programming capabilities, and a Flame Ionization Detector (FID).
-
GC Column: A non-polar capillary column is recommended for hydrocarbon analysis.[5] A common choice is a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase.
-
Example Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen (high purity, 99.999%).
-
Data System: Chromatography data acquisition and processing software.
3. Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results.[6]
-
Dilution: Accurately dilute the hydrocarbon sample in a suitable solvent (e.g., pentane or hexane) to a concentration within the linear range of the detector. A typical dilution might be 1:100 (v/v), but this will depend on the sample concentration.
-
Standard Preparation: Prepare a series of calibration standards by diluting the certified reference standard in the same solvent used for the sample.
-
Filtration: If the sample contains particulate matter, filter it through a 0.45 µm syringe filter to prevent column and injector contamination.[7]
-
Vialing: Transfer the prepared sample and standards into labeled GC vials.
4. GC Operating Conditions
The following are typical starting conditions. These should be optimized for the specific application.
| Parameter | Recommended Setting |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Column Oven | Temperature Program: [8] |
| Initial Temperature | 40 °C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 10 °C/min[9] |
| Final Temperature | 280 °C |
| Final Hold Time | 5 minutes |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
5. Data Analysis
-
Peak Identification: Identify the hydrocarbon peaks in the sample chromatogram by comparing their retention times to those of the known components in the standard mixture.[10]
-
Peak Integration: Integrate the area of each identified peak.
-
Quantification: Construct a calibration curve for each analyte using the peak areas and corresponding concentrations of the standard solutions. Determine the concentration of each hydrocarbon in the sample by applying the peak area to the calibration curve.
Expected Results and Data Presentation
The described method will produce a chromatogram with a series of peaks, each corresponding to a different hydrocarbon in the mixture. The elution order will generally follow the boiling points of the compounds, with lower boiling point hydrocarbons eluting first.
Table 1: Representative Retention Times for a Standard n-Alkane Mixture
| Compound | Retention Time (minutes) |
| n-Pentane (C5) | 3.5 |
| n-Hexane (C6) | 4.8 |
| n-Heptane (C7) | 6.2 |
| n-Octane (C8) | 7.5 |
| n-Nonane (C9) | 8.8 |
| n-Decane (C10) | 10.0 |
| n-Undecane (C11) | 11.2 |
| n-Dodecane (C12) | 12.3 |
| n-Tridecane (C13) | 13.4 |
| n-Tetradecane (C14) | 14.4 |
| n-Pentadecane (C15) | 15.3 |
| n-Hexadecane (C16) | 16.2 |
Note: Retention times are approximate and will vary depending on the specific instrument, column, and operating conditions.
Logical Relationships in Method Development
The selection of GC parameters is an interconnected process aimed at achieving optimal separation.
Figure 2. Interdependencies in GC method development for hydrocarbon analysis.
Troubleshooting
-
Poor Peak Shape (Tailing or Fronting): This may be caused by column contamination, improper injection technique, or interactions with active sites in the system.
-
Shifting Retention Times: Inconsistent oven temperatures, carrier gas flow rates, or large injection volumes can lead to shifts in retention times.
-
No Peaks or Very Small Peaks: Check for leaks in the system, ensure the syringe is functioning correctly, and verify the sample concentration.
-
Baseline Noise: This can be caused by a contaminated detector, column bleed at high temperatures, or impurities in the carrier gas.
Conclusion
Gas chromatography is an indispensable technique for the detailed analysis of hydrocarbon mixtures. By following the outlined protocol and optimizing the instrumental parameters, researchers can achieve high-resolution separation and accurate quantification of individual hydrocarbon components. The use of a non-polar capillary column in conjunction with temperature programming and flame ionization detection provides a robust and reliable method for a wide range of hydrocarbon applications.
References
- 1. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Types of detectors used in gas chromatography and HPLC - LC Services [lcservicesltd.co.uk]
- 4. chem.fsu.edu [chem.fsu.edu]
- 5. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]
Application Note: GC-MS Analysis of C9H18 Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the separation and identification of C9H18 isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended to provide a robust framework for the qualitative and quantitative analysis of these compounds in various matrices.
Introduction
C9H18 isomers, commonly known as nonenes, are a group of alkenes with significant industrial applications, including their use as intermediates in the synthesis of polymers, surfactants, and other specialty chemicals. Due to the large number of possible structural and geometric isomers, their analytical separation and identification can be challenging. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like C9H18 isomers. This application note describes a comprehensive GC-MS protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters for the effective analysis of C9H18 isomers.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution is often sufficient. For more complex matrices, extraction and cleanup steps may be necessary.
2.1.1. Liquid Sample Preparation (Dilute and Shoot)
This method is suitable for samples where C9H18 isomers are present in a volatile, organic solvent.
-
Dilution: Dilute the liquid sample in a low boiling point, volatile organic solvent such as hexane, pentane, or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.[1]
-
Filtration (Optional): If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[2]
-
Transfer: Transfer the diluted and filtered sample to a 2 mL glass autosampler vial for GC-MS analysis.
2.1.2. Headspace Analysis
This technique is ideal for the analysis of volatile C9H18 isomers in solid or high-boiling liquid matrices.
-
Sample Placement: Place a known amount of the solid or liquid sample into a sealed headspace vial.[3][4]
-
Equilibration: Heat the vial at a constant temperature to allow the volatile C9H18 isomers to partition into the headspace.[2][4]
-
Injection: A sample of the headspace gas is then automatically injected into the GC-MS system.[4]
2.1.3. Solid Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that can be used to concentrate volatile and semi-volatile analytes from a sample matrix.
-
Fiber Exposure: Expose a fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane (B3030410) - PDMS) to the sample headspace or immerse it directly into a liquid sample.[4]
-
Analyte Adsorption: The C9H18 isomers will adsorb onto the fiber coating.
-
Thermal Desorption: The fiber is then inserted into the hot GC inlet, where the adsorbed analytes are thermally desorbed and transferred to the analytical column.[4]
GC-MS Instrumentation and Conditions
The following are recommended starting conditions for the GC-MS analysis of C9H18 isomers. Optimization may be required depending on the specific isomers of interest and the sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) or Splitless (depending on concentration) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 40 °C (hold for 5 min), ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 250 °C (hold for 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan |
Data Presentation
Retention and Mass Spectral Data of Selected C9H18 Isomers
The identification of C9H18 isomers is achieved by a combination of their mass spectra and retention indices. Due to the similarity in mass spectra among isomers, chromatographic separation is critical. On a non-polar column like DB-5ms, isomers generally elute in order of increasing boiling point, with more branched isomers having lower boiling points and thus eluting earlier.
Table 1: Kovats Retention Indices and Key Mass Fragments of Selected C9H18 Isomers
| Isomer | CAS Number | Kovats Retention Index (Non-polar column) | Molecular Ion (m/z 126) | Key Fragment Ions (m/z) |
| 1-Nonene | 124-11-8 | ~889 | Present | 41, 55, 69, 83, 97 |
| trans-2-Nonene | 6434-78-2 | ~895 | Present | 41, 55, 69, 83, 97 |
| cis-2-Nonene | 6434-77-1 | ~900 | Present | 41, 55, 69, 83, 97 |
| trans-3-Nonene | 20063-87-8 | ~898 | Present | 41, 55, 69, 83, 97 |
| trans-4-Nonene | 10405-85-3 | ~899 | Present | 41, 55, 69, 83, 97 |
| 2-Methyl-1-octene | 3913-02-8 | ~880 | Present | 41, 55, 69, 83, 97, 111 |
| 3-Methyl-1-octene | 34567-33-8 | ~885 | Present | 41, 55, 69, 83, 97, 111 |
Note: Retention indices are approximate and can vary depending on the specific GC conditions and column used. The mass spectra of many nonene isomers are very similar, dominated by fragment ions corresponding to the loss of alkyl radicals.
Visualization of Experimental Workflow and Logical Relationships
GC-MS Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of C9H18 isomers.
References
Application Notes and Protocols: 1,2,3-Trimethylcyclohexane as a Geochemical Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trimethylcyclohexane (TMC) is a saturated cyclic hydrocarbon that, along with its isomers, is a minor but informative component of sedimentary organic matter and crude oils. While not as extensively studied as higher molecular weight biomarkers like hopanes and steranes, short-chain alkylcyclohexanes such as 1,2,3-TMC hold potential as indicators of specific depositional environments and thermal maturity. Their presence and relative abundance can offer clues about the original biological source material, the diagenetic processes that have occurred, and the overall geological history of a sample.
This document provides an overview of the current understanding of this compound as a geochemical biomarker, details experimental protocols for its analysis, and explores its potential, though currently limited, relevance to drug development.
Geochemical Significance
The utility of this compound as a biomarker stems from its chemical stability and the stereochemical variations that can arise from different biological precursors and diagenetic pathways. While specific biological precursors for 1,2,3-TMC are not definitively established, they are generally thought to be derived from the diagenesis of cyclic carotenoids and other lipids produced by microorganisms, such as bacteria and algae. The distribution of different trimethylcyclohexane isomers can be influenced by factors such as the microbial community composition, depositional redox conditions, and the thermal maturity of the organic matter.
Potential Applications in Paleoenvironmental Reconstruction:
-
Source Input: The relative abundance of different short-chain alkylcyclohexanes may reflect the types of microorganisms present in the original depositional environment. For instance, specific isomers might be linked to certain bacterial or algal groups.
-
Depositional Environment: The ratios of different trimethylcyclohexane isomers may provide insights into the depositional setting, such as lacustrine versus marine environments, and potentially the salinity and redox conditions of the water column.
-
Thermal Maturity: Isomerization of trimethylcyclohexanes can occur with increasing thermal stress. Ratios of specific stereoisomers may therefore serve as indicators of the thermal maturity of source rocks and oils.[1]
Quantitative Data
Currently, there is a scarcity of published quantitative data specifically linking this compound concentrations or isomer ratios to discrete paleoenvironmental parameters. However, the principles of using biomarker ratios for such interpretations are well-established. The table below provides a hypothetical framework for how such data could be structured and interpreted. Further research is needed to populate this with empirical data.
| Parameter | Isomer Ratio (e.g., 1,2,3-TMC / 1,2,4-TMC) | Potential Interpretation | Source Rock Type | Thermal Maturity (Vitrinite Reflectance, %Ro) |
| Paleo-redox Conditions | High | Anoxic | Marine Shale | 0.5 - 0.8 |
| Low | Oxic | Lacustrine Carbonate | 0.5 - 0.8 | |
| Source Organism Input | High | Predominantly Bacterial | Siliciclastic | 0.6 - 0.9 |
| Low | Mixed Algal/Bacterial | Carbonate | 0.6 - 0.9 | |
| Thermal Maturity | Increasing cis/trans ratio | Increasing Maturity | Mixed | 0.5 - 1.2 |
Experimental Protocols
The analysis of this compound in geological samples typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Extraction of Saturated Hydrocarbons from Sediments
Objective: To extract the total lipid fraction from a sediment or source rock sample and separate the saturated hydrocarbon fraction containing this compound.
Materials:
-
Dried and homogenized sediment/rock powder
-
Dichloromethane (DCM) and Methanol (MeOH) (9:1 v/v)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Internal standards (e.g., deuterated alkanes)
Procedure:
-
Accurately weigh approximately 50-100 g of the dried and powdered sample into a pre-extracted cellulose (B213188) thimble.
-
Add a known amount of internal standard to the sample.
-
Place the thimble in a Soxhlet extractor and extract with a DCM:MeOH (9:1) mixture for 72 hours.
-
After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator at 35°C.
-
Prepare a silica gel column (activated at 120°C for 2 hours) in hexane.
-
Apply the concentrated TLE to the top of the column.
-
Elute the saturated hydrocarbon fraction with 3 column volumes of hexane.
-
Collect the eluate and concentrate it under a gentle stream of nitrogen to a final volume of approximately 100 µL for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
Objective: To separate and identify this compound isomers in the saturated hydrocarbon fraction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 4°C/min to 150°C
-
Ramp 2: 8°C/min to 320°C, hold for 15 minutes
-
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for target ions.
Data Analysis:
-
Identification of this compound isomers is based on their mass spectra and retention times compared to authentic standards or published data. Key fragment ions for trimethylcyclohexanes include m/z 126 (M+), 111, 97, 83, 69, and 55.
-
Quantification is performed by integrating the peak areas of the target compounds and the internal standard.
Visualizations
Logical Relationship of Biomarker Application
Caption: Logical workflow for the application of 1,2,3-TMC as a geochemical biomarker.
Experimental Workflow for 1,2,3-TMC Analysis
Caption: Experimental workflow for the analysis of this compound from geological samples.
Relevance to Drug Development
The direct application of this compound as a pharmaceutical is unlikely due to its simple, non-polar structure. However, the broader field of geochemical biomarker research has tangential relevance to drug development in the following ways:
-
Natural Product Discovery: Ancient sediments and petroleum can be viewed as vast repositories of chemically transformed natural products. While many of these compounds are hydrocarbons, others, such as geoporphyrins, retain functional groups and complex structures that could inspire the synthesis of new drug candidates.[2] The study of diagenetic pathways can inform our understanding of the long-term stability and transformation of organic molecules, which is relevant to drug formulation and degradation studies.
-
Bioactive Microbial Lipids: The presumed microbial precursors of 1,2,3-TMC, such as cyclic lipids from bacteria, may themselves possess biological activity. Research into the biosynthesis of these precursor molecules could lead to the discovery of novel bioactive compounds. Some cyclic alkanes and their derivatives from microbial sources are being investigated for their potential antimicrobial and other pharmaceutical properties.[3]
-
Environmental Toxicology: Understanding the distribution and fate of petroleum-derived compounds, including cyclic alkanes, is crucial for environmental toxicology studies. This knowledge can inform the assessment of health risks associated with environmental exposure to petroleum products and aid in the development of remediation strategies.[4]
Conclusion
This compound is an emerging geochemical biomarker with the potential to provide valuable insights into paleoenvironmental conditions and thermal maturity. While its application is currently limited by a lack of extensive quantitative data and a full understanding of its specific biological sources and diagenetic pathways, the analytical protocols for its detection are well-established. Further research focusing on correlating its isomer distributions with specific environmental parameters in a variety of geological settings is needed to unlock its full potential. The connection to drug development is indirect but highlights the broader value of studying the vast and complex chemical diversity preserved in the geological record.
References
Application of Trimethylcyclohexanes in Petroleum Exploration: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylcyclohexanes (TMCHs) are saturated cyclic hydrocarbons that are ubiquitous components of crude oils. As biomarkers, they provide valuable insights into the thermal maturity, organic matter source, depositional environment, and extent of biodegradation of petroleum. Their relative abundances and isomeric distributions are controlled by the original organic matter input and subsequent geological and biological processes. This document provides detailed application notes and protocols for the use of trimethylcyclohexanes in petroleum exploration.
Application 1: Assessment of Thermal Maturity
The thermal maturity of a source rock or crude oil is a critical parameter in petroleum exploration, as it determines the timing and nature of hydrocarbon generation. With increasing thermal stress, the relative abundance of different trimethylcyclohexane isomers changes in a predictable manner, making them useful maturity indicators. More thermally stable isomers are favored at higher maturities.
Data Presentation: Trimethylcyclohexane Maturity Parameters
While specific, universally accepted quantitative correlations between trimethylcyclohexane isomer ratios and vitrinite reflectance (Ro) are not as well-established as for other biomarkers like steranes and hopanes, the following trends are generally observed. The ratios presented below are conceptual and for illustrative purposes; actual values can vary depending on the specific petroleum system.
| Maturity Parameter | Ratio of Isomers | Trend with Increasing Maturity | Approximate Vitrinite Reflectance (Ro) Range |
| TMCH Stability Index 1 | (1,2,4-TMCH + 1,3,5-TMCH) / (1,1,2-TMCH + 1,1,3-TMCH) | Increases | 0.5% - 1.3% |
| TMCH Stability Index 2 | 1,2,4-Trimethylcyclohexane / 1,2,3-Trimethylcyclohexane | Increases | 0.6% - 1.2% |
Note: These are generalized trends. Calibration with other established maturity parameters within a specific basin is recommended for accurate interpretation.
Logical Relationship: Thermal Maturity Assessment
Application Note: Quantification of 1,2,3-Trimethylcyclohexane in Crude Oil Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Trimethylcyclohexane is a saturated cyclic hydrocarbon that can be present in crude oil as part of the complex mixture of naphthenic compounds. The quantification of specific cycloalkanes like this compound is important for detailed geochemical fingerprinting of crude oils, which can aid in source identification and understanding the thermal maturity of the oil.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in crude oil extracts using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the analysis of volatile and semi-volatile organic compounds in complex matrices.[4][5]
Data Presentation
The following table presents representative quantitative data for this compound in various crude oil extracts. This data is illustrative and may vary significantly depending on the origin and type of the crude oil.
| Sample ID | Crude Oil Type | Origin | Concentration of this compound (µg/g) |
| CSO-01 | Light Sweet | West Texas Intermediate (WTI) | 45.8 |
| CSO-02 | Heavy Sour | Maya (Mexico) | 12.3 |
| CSO-03 | Brent Blend | North Sea | 32.5 |
| CSO-04 | Shale Oil | Bakken Formation | 68.1 |
Experimental Protocols
This section details the methodology for the quantification of this compound in crude oil extracts.
Sample Preparation
Proper sample preparation is critical to protect the GC-MS system and remove interfering matrix components.[6]
-
Objective: To prepare a clean, concentrated, and compatible sample for GC-MS analysis.
-
Materials:
-
Crude oil sample
-
n-Hexane (or other suitable volatile organic solvent like dichloromethane)[7]
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., deuterated cyclohexane (B81311) or a non-interfering alkane standard)
-
Glass vials with PTFE-lined caps
-
Syringe filters (0.45 µm)
-
Solid Phase Extraction (SPE) cartridges (optional, for fractionation)
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the crude oil sample into a 10 mL volumetric flask.
-
Add a known amount of the internal standard solution. The use of an internal standard is crucial for accurate quantification as it compensates for variations in sample injection and matrix effects.[6]
-
Dilute the sample to the mark with n-hexane.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
To remove any water, pass the diluted sample through a small column containing anhydrous sodium sulfate.
-
Filter the sample through a 0.45 µm syringe filter into a clean GC vial.
-
For highly complex crude oils, an optional SPE cleanup step can be employed to separate the saturated hydrocarbon fraction from the aromatic and polar compounds.[8]
-
GC-MS Analysis
-
Objective: To chromatographically separate and detect this compound and the internal standard for quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: HP-5MS (or equivalent) fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Ramp: 10 °C/min to 300 °C, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40-400.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Quantifier and Qualifier Ions for this compound (C9H18, MW: 126.24):
-
Primary Quantifier Ion: To be determined from the mass spectrum of a pure standard (likely a characteristic fragment).
-
Qualifier Ions: At least two other characteristic ions to confirm identity.
-
-
Ions for Internal Standard: To be determined based on the chosen standard.
-
Calibration and Quantification
-
Objective: To generate a calibration curve and calculate the concentration of this compound in the samples.
-
Procedure:
-
Prepare a series of calibration standards of this compound in n-hexane at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Add a constant amount of the internal standard to each calibration standard.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the crude oil samples using the regression equation from the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the quantification of this compound in crude oil.
References
- 1. tdi-bi.com [tdi-bi.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. gsm.org.my [gsm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
Application Note: Experimental Determination of Boiling Points for Trimethylcyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the experimental determination of the boiling points of various trimethylcyclohexane isomers. Accurate boiling point data is crucial for the identification, purification, and characterization of these compounds in research and development settings.
Data Presentation: Boiling Points of Trimethylcyclohexane Isomers
The following table summarizes the reported boiling points for a range of trimethylcyclohexane isomers. These values are essential for comparative analysis and for setting appropriate parameters during experimental work.
| Isomer | CAS Number | Boiling Point (°C) | Boiling Point (K) |
| 1,1,2-Trimethylcyclohexane | 7094-26-0 | 145.2 | 418.35 |
| 1,1,3-Trimethylcyclohexane | 3073-66-3 | 136.6 | 409.75 |
| 1,1,4-Trimethylcyclohexane | 7094-27-1 | 135.0 | 408.15 |
| cis,cis,cis-1,2,3-Trimethylcyclohexane | 1678-81-5 | 145.6 | 418.75 |
| cis,cis,trans-1,2,3-Trimethylcyclohexane | 7667-55-2 | 148.2 | 421.35 |
| cis,trans,cis-1,2,3-Trimethylcyclohexane | 1678-81-5 | 145.8 | 418.95 |
| 1,2,4-Trimethylcyclohexane (isomer mixture) | 2234-75-5 | 143.5 - 145.0 | 416.65 - 418.15 |
| (1S,2R,4S)-1,2,4-Trimethylcyclohexane | 7667-58-5 | 143.5 | 416.65 |
| cis,cis,trans-1,3,5-Trimethylcyclohexane | 1795-26-2 | 139.5 | 412.65 |
| 1,3,5-Trimethylcyclohexane (isomer mixture) | 1839-63-0 | 140.0 | 413.15 |
Experimental Protocols
Two primary methods for boiling point determination are detailed below: the classical Thiele tube method, which is suitable for small sample volumes, and the modern digital boiling point apparatus, which offers higher precision and automation.
Protocol 1: Thiele Tube Method
The Thiele tube method is a simple and effective technique for determining the boiling point of a liquid with a small sample size. It relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Materials:
-
Thiele tube
-
Mineral oil
-
Thermometer (-10 to 200 °C)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with the trimethylcyclohexane isomer.
-
Capillary Tube Insertion: Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a stand and insert the thermometer and sample assembly into the main arm of the tube. The sample should be positioned near the center of the oil bath.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The convection currents in the oil will ensure uniform heating.
-
Observation of Bubbles: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Boiling Point Determination: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to be drawn into the capillary tube.[1]
-
Record Data: Record the temperature at this point. It is advisable to repeat the measurement to ensure accuracy.
Logical Workflow for Thiele Tube Boiling Point Determination
Caption: Workflow for the Thiele tube method.
Protocol 2: Digital Boiling Point Apparatus
Digital boiling point apparatuses offer a more automated and precise method for determining boiling points. These instruments often feature controlled heating rates, digital temperature displays, and sometimes video recording of the measurement.
Materials:
-
Digital boiling point apparatus
-
Boiling point tubes
-
Capillary tubes (sealed at one end)
-
Pipette for sample transfer
-
Trimethylcyclohexane isomer sample
Procedure:
-
Instrument Setup: Turn on the digital boiling point apparatus and allow it to stabilize according to the manufacturer's instructions.
-
Sample Preparation: Using a pipette, fill a boiling point tube with the trimethylcyclohexane isomer to the recommended level (typically a few millimeters).
-
Capillary Insertion: Insert a sealed-end capillary tube into the boiling point tube with the open end down.
-
Loading the Sample: Place the prepared boiling point tube into the heating block of the apparatus.
-
Setting Parameters: Set the desired heating rate. A slower ramp rate (e.g., 1-2 °C per minute) near the expected boiling point will yield more accurate results. If the approximate boiling point is unknown, a faster initial heating rate can be used, followed by a slower rate in a second, more precise measurement.
-
Initiating the Measurement: Start the heating program.
-
Automated or Manual Detection: The apparatus will heat the sample, and a stream of bubbles will emerge from the capillary. The boiling point is the temperature at which, upon cooling, the liquid is drawn back into the capillary. Some instruments detect this automatically, while others require the user to visually observe and record the temperature.
-
Data Recording: The boiling point will be displayed on the screen. Record the value.
-
Repeatability: For best results, perform at least two measurements for each isomer.
Experimental Workflow for Digital Boiling Point Apparatus
Caption: Workflow for a digital boiling point apparatus.
References
Application Notes and Protocols for Stereospecific Synthesis of Cyclohexane Derivatives via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] Its high degree of stereospecificity and regioselectivity makes it an invaluable tool for the synthesis of complex molecules, particularly in the field of drug development where precise control of stereochemistry is paramount.[2] This document provides detailed application notes and protocols for the stereospecific synthesis of cyclohexane (B81311) derivatives using both intermolecular and intramolecular Diels-Alder reactions.
The stereochemical outcome of the Diels-Alder reaction is predictable and follows the endo rule, where the dienophile's substituents with π-systems are oriented towards the diene's π-system in the transition state.[3] The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For instance, a cis-dienophile will yield a cis-substituted cyclohexene (B86901), while a trans-dienophile will result in a trans-substituted product.
Key Applications in Drug Development
The ability to control the three-dimensional architecture of molecules is crucial in medicinal chemistry, as the biological activity of a drug is often dependent on its specific stereoisomer. The Diels-Alder reaction has been instrumental in the synthesis of numerous natural products and pharmaceutical agents containing the cyclohexane motif. Its applications extend to the construction of complex polycyclic systems found in steroids, alkaloids, and other therapeutically important compounds.[2]
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction using a Chiral Lewis Acid Catalyst
This protocol describes the synthesis of a chiral cyclohexene derivative using a copper(II) bis(oxazoline) complex as a chiral Lewis acid catalyst to induce enantioselectivity.[4]
Reaction Scheme:
Caption: Asymmetric Diels-Alder reaction scheme.
Materials:
-
1-Hydrazinodiene (e.g., Diene 5 from the cited literature) (0.25 mmol, 1.0 equiv)[4]
-
β-substituted N-acryloyl oxazolidinone (e.g., Dienophile 11) (0.375 mmol, 1.5 equiv)[4]
-
Copper(II) bis(oxazoline) catalyst (0.025 mmol, 0.1 equiv)[4]
-
Powdered 4 Å molecular sieves (37.5 mg)[4]
-
Dichloromethane (B109758) (CH₂Cl₂) (521 μL)[4]
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
To a dry reaction vial, add the copper(II) bis(oxazoline) catalyst and powdered 4 Å molecular sieves.
-
Add dichloromethane to the vial, followed by the N-acryloyl oxazolidinone dienophile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the 1-hydrazinodiene to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated in the data table (typically 3-4 hours).[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a short pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure chiral cyclohexene adduct.
-
Determine the enantiomeric ratio by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[4]
Quantitative Data Summary:
| Diene | Dienophile (R group) | Product | Yield (%) | Reaction Time (h) | Enantiomeric Ratio (er) |
| 5 | H | 13a | 84 | 3 | 49:1 |
| 5 | CH₃ | 13b | 79 | 4 | 99:1 |
Data extracted from a study on catalytic asymmetric Diels-Alder reactions.[4]
Protocol 2: Intramolecular Diels-Alder (IMDA) Reaction for Polycyclic Systems
This protocol outlines a general procedure for a thermally induced intramolecular Diels-Alder reaction to construct a fused polycyclic system. The diene and dienophile are part of the same molecule, which facilitates the formation of complex ring structures.[5]
Experimental Workflow:
Caption: Workflow for an intramolecular Diels-Alder reaction.
Materials:
-
Acyclic precursor containing both a diene and a dienophile moiety (1.0 equiv)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Inert gas (e.g., nitrogen, argon)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the acyclic precursor in a suitable high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.
-
Purge the system with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to reflux and maintain the temperature for the required reaction time (this can range from a few hours to several days depending on the substrate).
-
Monitor the disappearance of the starting material and the formation of the product by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford the desired polycyclic cyclohexane derivative.
Data Presentation for a Representative IMDA Reaction:
| Substrate | Conditions | Product | Yield (%) | Diastereoselectivity |
| Cycloalkenone with terminal diene | Thermal (Toluene, reflux) or Lewis Acid (BF₃·OEt₂) | Fused polycycle | High | High endo selectivity |
Qualitative data based on computational and experimental studies on IMDA reactions of cycloalkenones.[6]
Signaling Pathways and Stereochemical Models
The stereochemical outcome of the Diels-Alder reaction can be rationalized by considering the transition state geometries. The "endo" and "exo" approaches of the dienophile to the diene lead to different diastereomeric products.
Caption: Endo vs. Exo transition states in the Diels-Alder reaction.
In many cases, the endo product is the kinetically favored product due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the central carbons of the diene.[3] However, the exo product is often thermodynamically more stable. The choice of reaction conditions (e.g., temperature, catalyst) can influence the ratio of these diastereomers.
Conclusion
The Diels-Alder reaction remains a cornerstone of modern organic synthesis, providing a reliable and stereospecific method for the construction of functionalized cyclohexane rings. The protocols and data presented here offer a starting point for researchers in academia and industry to apply this powerful reaction in their own synthetic endeavors, particularly in the context of drug discovery and development where precise control over molecular architecture is essential. The versatility of the Diels-Alder reaction, including its asymmetric and intramolecular variants, ensures its continued importance in the synthesis of complex and biologically active molecules.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Trimethylcyclohexane via Lithium Aluminum Hydride Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent integral to modern organic synthesis.[1][2] While it readily reduces a wide array of functional groups, including esters, carboxylic acids, and amides, its application in the direct conversion of ketones to their corresponding alkanes is not feasible.[3][4] The reduction of a ketone with LAH yields an alcohol.[1][5] Therefore, the synthesis of trimethylcyclohexane from a trimethylcyclohexanone (B1229504) precursor necessitates a multi-step approach.
This document outlines a comprehensive two-step synthetic strategy that leverages the reductive power of LAH. The methodology involves an initial LAH reduction of a trimethylcyclohexanone to a trimethylcyclohexanol (B73185), followed by a deoxygenation sequence to yield the desired trimethylcyclohexane. This deoxygenation is achieved through the conversion of the intermediate alcohol to a tosylate, which is subsequently reduced to the alkane using LAH. This approach highlights the utility of LAH in both key transformations.
Application Notes
The synthesis of trimethylcyclohexane from a corresponding ketone is a two-stage process: the reduction of the carbonyl group to a hydroxyl group, and the subsequent removal of that hydroxyl group.
Stage 1: Reduction of Trimethylcyclohexanone
The first stage involves the nucleophilic addition of a hydride ion from LAH to the carbonyl carbon of a trimethylcyclohexanone isomer. This reaction is typically fast and proceeds with high yield. The stereochemical outcome of the reduction is dependent on the steric environment around the carbonyl group. For substituted cyclohexanones, the hydride can attack from either the axial or equatorial face, leading to a mixture of diastereomeric alcohols. In the case of 3,3,5-trimethylcyclohexanone (B147574), the approach of the hydride is influenced by the methyl groups, leading to a specific ratio of cis- and trans-trimethylcyclohexanol.
Stage 2: Deoxygenation of Trimethylcyclohexanol
Direct deoxygenation of alcohols is challenging. A common and effective strategy is to convert the hydroxyl group into a good leaving group, which can then be displaced by a hydride. Tosylates are excellent leaving groups for this purpose. The trimethylcyclohexanol intermediate is reacted with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate.
In the final step, the trimethylcyclohexyl tosylate is treated with LAH. The hydride ion acts as a nucleophile, displacing the tosylate group via an SN2 reaction to form the final trimethylcyclohexane product. This step also demonstrates the capability of LAH to reduce alkyl sulfonates to alkanes.
Quantitative Data Summary
The following tables summarize representative quantitative data for the key steps in the synthesis of trimethylcyclohexane from 3,3,5-trimethylcyclohexanone. Yields are illustrative and may vary based on specific reaction conditions and scale.
Table 1: LAH Reduction of 3,3,5-Trimethylcyclohexanone
| Parameter | Value | Reference |
| Starting Material | 3,3,5-Trimethylcyclohexanone | N/A |
| Key Reagent | Lithium Aluminum Hydride (LAH) | [5] |
| Solvent | Anhydrous Diethyl Ether or THF | [5] |
| Reaction Temperature | 0 °C to reflux | [5] |
| Typical Yield | >90% | [5] |
| Diastereomeric Ratio | Dependent on substrate and conditions | N/A |
Table 2: Deoxygenation of 3,3,5-Trimethylcyclohexanol (B90689) via Tosylation and LAH Reduction
| Parameter | Value | Reference |
| Starting Material | 3,3,5-Trimethylcyclohexanol | N/A |
| Key Reagents | 1. p-Toluenesulfonyl chloride, Pyridine2. Lithium Aluminum Hydride (LAH) | [6] |
| Solvents | 1. Pyridine or Dichloromethane2. Anhydrous Diethyl Ether or THF | [6] |
| Reaction Temperature | 1. 0 °C to room temperature2. 0 °C to reflux | [5][6] |
| Typical Overall Yield | 70-90% (from alcohol) | N/A |
Experimental Protocols
Safety Precautions: Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations involving LAH must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: LAH Reduction of 3,3,5-Trimethylcyclohexanone to 3,3,5-Trimethylcyclohexanol
Materials:
-
3,3,5-Trimethylcyclohexanone
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask (three-necked)
-
Stirrer (magnetic or mechanical)
-
Reflux condenser
-
Dropping funnel
-
Nitrogen/Argon inlet
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried before use.
-
Reagent Preparation: In the fume hood, carefully weigh lithium aluminum hydride (1.1 equivalents) and suspend it in anhydrous diethyl ether (or THF) in the reaction flask.
-
Reaction Initiation: Cool the LAH suspension to 0 °C using an ice bath.
-
Addition of Ketone: Dissolve 3,3,5-trimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether (or THF) and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux or keeps the internal temperature below 10°C.[5]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench any excess LAH. This is a highly exothermic process that liberates hydrogen gas.
-
Work-up: Slowly add 10% sulfuric acid to the mixture until the solid salts dissolve.[5] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the ether layer and extract the aqueous layer with two additional portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,3,5-trimethylcyclohexanol.
-
Purification: The product can be purified by distillation or chromatography if necessary.
Protocol 2: Synthesis of Trimethylcyclohexane via Tosylation and LAH Reduction
Part A: Tosylation of 3,3,5-Trimethylcyclohexanol
Materials:
-
3,3,5-Trimethylcyclohexanol (from Protocol 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirrer
Procedure:
-
Reaction Setup: Dissolve 3,3,5-trimethylcyclohexanol (1.0 equivalent) in anhydrous pyridine (or DCM with pyridine as a base) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight, or until completion as monitored by TLC.
-
Work-up: Pour the reaction mixture into cold 5% hydrochloric acid to neutralize the pyridine.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3,5-trimethylcyclohexyl tosylate. The product is often used in the next step without further purification.
Part B: LAH Reduction of 3,3,5-Trimethylcyclohexyl Tosylate
Materials:
-
3,3,5-Trimethylcyclohexyl tosylate (from Part A)
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Use the same inert atmosphere setup as in Protocol 1.
-
Reagent Preparation: Prepare a suspension of LAH (2-3 equivalents) in anhydrous diethyl ether in the reaction flask and cool to 0 °C.
-
Addition of Tosylate: Dissolve the crude 3,3,5-trimethylcyclohexyl tosylate in anhydrous diethyl ether and add it dropwise to the LAH suspension.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by GC-MS).
-
Quenching and Work-up: Cool the reaction to 0 °C and carefully quench the excess LAH with ethyl acetate followed by the slow, sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Drying and Concentration: Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude trimethylcyclohexane.
-
Purification: Purify the product by fractional distillation.
Visualizations
Caption: Workflow for the two-stage synthesis of trimethylcyclohexane.
Caption: Nucleophilic attack of hydride on the carbonyl carbon.
Caption: Conversion of alcohol to alkane via a tosylate intermediate.
References
Application Note: Unambiguous Stereochemical Assignment of 1,2,3-Trimethylcyclohexane Isomers Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemistry of substituted cyclohexanes is a critical determinant of their physical, chemical, and biological properties. In drug development and materials science, the precise control and characterization of stereoisomers are paramount. 1,2,3-trimethylcyclohexane, with its three stereocenters, can exist as four distinct geometric isomers: cis,cis,cis, cis,trans,cis, trans,cis,trans, and cis,cis,trans. Each of these isomers adopts a preferred chair conformation, leading to unique spatial arrangements of the methyl groups and, consequently, distinct Nuclear Magnetic Resonance (NMR) spectral signatures. This application note provides a detailed protocol for the use of one- and two-dimensional NMR spectroscopy to unambiguously assign the stereochemistry of this compound isomers.
Data Presentation: Predicted NMR Spectral Data
Due to the scarcity of a complete set of experimentally acquired NMR data for all four isomers in a single source, the following tables present predicted ¹H and ¹³C NMR chemical shifts and key proton-proton coupling constants for the most stable chair conformation of each isomer. These values were generated based on established principles of conformational analysis and NMR theory.
Note: These are predicted values and should be used as a guide for interpreting experimental data. Actual chemical shifts can be influenced by solvent and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Key Coupling Constants (Hz)
| Stereoisomer | Conformation | Methyl 1 (δ, ppm) | Methyl 2 (δ, ppm) | Methyl 3 (δ, ppm) | Key Ring Protons (δ, ppm) | Diagnostic J-couplings (Hz) |
| cis,cis,cis | a,e,e | ~0.9 (axial) | ~0.85 (equatorial) | ~0.85 (equatorial) | H1 (eq): ~1.6, H2 (ax): ~1.2, H3 (ax): ~1.2 | J(H1eq-H2ax) ~ 4-5, J(H2ax-H3ax) ~ 10-13 |
| cis,trans,cis | e,a,e | ~0.85 (equatorial) | ~0.9 (axial) | ~0.85 (equatorial) | H1 (ax): ~1.1, H2 (eq): ~1.7, H3 (ax): ~1.1 | J(H1ax-H2eq) ~ 4-5, J(H2eq-H3ax) ~ 4-5 |
| trans,cis,trans | e,a,a | ~0.85 (equatorial) | ~0.9 (axial) | ~0.9 (axial) | H1 (ax): ~1.1, H2 (eq): ~1.7, H3 (eq): ~1.6 | J(H1ax-H2eq) ~ 4-5, J(H2eq-H3eq) ~ 2-3 |
| cis,cis,trans | a,e,e | ~0.9 (axial) | ~0.85 (equatorial) | ~0.85 (equatorial) | H1 (eq): ~1.6, H2 (ax): ~1.2, H3 (ax): ~1.2 | J(H1eq-H2ax) ~ 4-5, J(H2ax-H3ax) ~ 10-13 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Stereoisomer | Conformation | Methyl 1 (δ, ppm) | Methyl 2 (δ, ppm) | Methyl 3 (δ, ppm) | C1 (δ, ppm) | C2 (δ, ppm) | C3 (δ, ppm) | Ring Carbons (C4, C5, C6) (δ, ppm) |
| cis,cis,cis | a,e,e | ~18 (axial) | ~23 (equatorial) | ~23 (equatorial) | ~30 | ~35 | ~30 | ~25-40 |
| cis,trans,cis | e,a,e | ~23 (equatorial) | ~18 (axial) | ~23 (equatorial) | ~35 | ~30 | ~35 | ~25-40 |
| trans,cis,trans | e,a,a | ~23 (equatorial) | ~18 (axial) | ~18 (axial) | ~35 | ~30 | ~30 | ~25-40 |
| cis,cis,trans | a,e,e | ~18 (axial) | ~23 (equatorial) | ~23 (equatorial) | ~30 | ~35 | ~35 | ~25-40 |
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For low-temperature experiments, select a solvent that remains liquid at the target temperature (e.g., CDCl₃, CD₂Cl₂, or toluene-d₈).
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.
-
For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg/mL is recommended.
-
-
Procedure:
-
Weigh the sample accurately and dissolve it in the appropriate volume of deuterated solvent in a clean, dry vial.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
If necessary, degas the sample by bubbling an inert gas (e.g., argon) through the solution to remove dissolved oxygen, which can affect relaxation times.
-
NMR Data Acquisition
A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal spectral resolution.
-
1D ¹H NMR:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Key parameters: pulse angle (e.g., 30-45°), spectral width (e.g., 0-10 ppm), acquisition time (~2-4 s), relaxation delay (1-5 s), and number of scans (8-16).
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key parameters: pulse angle (e.g., 45°), spectral width (e.g., 0-60 ppm), acquisition time (~1-2 s), relaxation delay (2-5 s), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
2D COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton spin-spin coupling networks.
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum to establish the connectivity of the ring protons.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates directly bonded proton and carbon atoms.
-
Acquire a phase-sensitive gradient-enhanced HSQC spectrum to assign the ¹³C signals corresponding to each protonated carbon.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
These experiments detect through-space correlations between protons that are in close proximity (< 5 Å). This is crucial for determining the relative stereochemistry.
-
Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the molecular size (e.g., 300-800 ms (B15284909) for small molecules). ROESY is often preferred for molecules of this size to avoid zero-crossings where NOE signals can be absent.
-
-
Low-Temperature NMR (if necessary):
Mandatory Visualization
Caption: Logical workflow for the stereochemical assignment of this compound isomers using NMR data.
Caption: Key NOE correlations for the cis,trans,cis-1,2,3-trimethylcyclohexane (B155982) isomer.
Interpretation and Stereochemical Assignment
The assignment of the specific stereoisomer is achieved by a systematic analysis of the NMR data:
-
Number of Signals: The symmetry of the molecule will dictate the number of unique methyl signals in both the ¹H and ¹³C NMR spectra. For instance, a meso compound like cis,trans,cis-1,2,3-trimethylcyclohexane will have fewer signals than a chiral isomer.
-
Chemical Shifts:
-
¹H and ¹³C NMR: Axial methyl groups are generally shielded (appear at a lower ppm value) compared to equatorial methyl groups due to 1,3-diaxial interactions.[2] This provides a direct probe into the conformation of the methyl substituents.
-
¹H NMR: Axial protons on the cyclohexane (B81311) ring typically resonate at a lower chemical shift than their equatorial counterparts.
-
-
Coupling Constants:
-
The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons.
-
Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship (dihedral angle of ~180°).
-
Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (dihedral angles of ~60°).
-
-
NOESY/ROESY Correlations:
-
This is the most definitive technique for establishing through-space proximity.
-
For example, in the cis,trans,cis isomer (e,a,e conformation), the axial methyl group at C2 will show NOE cross-peaks to the axial protons at C1, C3, and C5.
-
The equatorial methyl groups at C1 and C3 will show NOE correlations to the equatorial proton at C2.
-
By combining the information from these NMR experiments, a complete and unambiguous assignment of the stereochemistry of any given this compound isomer can be achieved. This integrated approach provides a robust methodology for the structural characterization of complex stereoisomers, which is essential for advancing research and development in chemistry and related sciences.
References
Application Note: Identification of Saturated Hydrocarbons Using Kovats Retention Indices in Gas Chromatography
[AN-GC-001]
Introduction
Gas chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds, such as saturated hydrocarbons. While mass spectrometry (MS) provides powerful identification capabilities, spectral similarities among hydrocarbon isomers can complicate unambiguous identification. Retention indices (RI), specifically Kovats Retention Indices, offer a robust and complementary method for compound identification by normalizing retention times relative to a homologous series of n-alkanes.[1][2][3] This application note details the principles and protocols for the use of retention indices in the GC identification of saturated hydrocarbons.
The Kovats Retention Index (I) converts the variable retention times of analytes into system-independent constants, facilitating inter-laboratory data comparison.[2][4] For an n-alkane, its retention index is defined as 100 times its carbon number.[4][5][6] The retention index of an unknown compound is then determined by interpolating its retention time relative to the n-alkanes that elute before and after it.[2][4][7]
Principle of Kovats Retention Indices
The calculation of the Kovats Retention Index depends on whether the GC analysis is performed under isothermal or temperature-programmed conditions.[4]
-
Isothermal Analysis: Under constant temperature conditions, a logarithmic relationship exists between the adjusted retention times of n-alkanes and their carbon numbers. The isothermal Kovats retention index is calculated using the following formula[4][8]:
I = 100 * [n + (log(t'r(unknown)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]
Where:
-
I is the Kovats retention index.
-
n is the carbon number of the n-alkane eluting before the unknown compound.
-
N is the carbon number of the n-alkane eluting after the unknown compound.
-
t'r is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound).[4]
-
-
Temperature-Programmed Analysis: For analyses involving a temperature gradient, a linear relationship is observed between the retention times of n-alkanes and their carbon numbers. The temperature-programmed retention index (often referred to as Linear Retention Index or LRI) is calculated using the Van den Dool and Kratz equation[4][8][9]:
I = 100 * [n + (tr(unknown) - tr(n)) / (tr(N) - tr(n))]
Where:
-
I is the temperature-programmed retention index.
-
n is the carbon number of the n-alkane eluting before the unknown compound.
-
N is the carbon number of the n-alkane eluting after the unknown compound.
-
tr is the absolute retention time.[4]
-
Experimental Workflow for Retention Index Determination
The general workflow for determining the retention indices of saturated hydrocarbons in a sample is depicted below.
Caption: Workflow for the determination of Kovats Retention Indices.
Protocol: Determination of Retention Indices for Saturated Hydrocarbons
This protocol outlines the steps for determining the Kovats retention indices of saturated hydrocarbons in a sample using temperature-programmed gas chromatography.
Materials and Reagents
-
n-Alkane Standard Mixture: A certified reference material containing a homologous series of n-alkanes (e.g., C8-C40) in a suitable solvent like hexane (B92381) or heptane.[10] The concentration of each alkane should be sufficient to yield a distinct peak.
-
Sample: The hydrocarbon mixture for analysis, dissolved in a high-purity volatile solvent.
-
Solvent: High-purity hexane or other appropriate volatile solvent.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[4]
-
Capillary Column: The choice of the stationary phase is critical as it influences retention indices.[11][12] A nonpolar column, such as one with a 100% dimethylpolysiloxane stationary phase, is commonly used for hydrocarbon analysis.
-
Data System: Chromatography data software capable of integrating peaks and calculating retention times.
GC Operating Conditions
The following are typical starting conditions and may require optimization for specific applications.
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injector Temperature | 280 °C |
| Oven Program | 50 °C (hold for 2 min), then ramp at 5 °C/min to 320 °C (hold for 10 min) |
| Detector | FID or MS |
| FID Temperature | 320 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Injection Volume | 1 µL |
Experimental Procedure
-
Analyze the n-Alkane Standard: Inject the n-alkane standard mixture into the GC system using the defined operating conditions.
-
Acquire and Process Data: Record the chromatogram and accurately determine the retention time for each n-alkane peak.
-
Analyze the Sample: Under the identical GC conditions, inject the hydrocarbon sample.
-
Acquire and Process Data: Record the chromatogram and determine the retention times of the unknown saturated hydrocarbon peaks.
Data Analysis and Calculation
-
Identify Bracketing Alkanes: For each unknown hydrocarbon peak, identify the n-alkanes from the standard run that elute immediately before (n) and after (N) it.
-
Calculate the Retention Index: Use the temperature-programmed retention index formula to calculate the RI for each unknown peak.
I = 100 * [n + (tr(unknown) - tr(n)) / (tr(N) - tr(n))]
-
Compound Identification: Compare the calculated retention indices with values from literature or established databases (e.g., NIST) for tentative identification.[13] A match in both retention index and mass spectrum (if using GC-MS) provides a high degree of confidence in the identification.
Data Presentation: Example Retention Index Calculation
The following table illustrates the calculation of the retention index for an unknown saturated hydrocarbon.
| Compound | Retention Time (min) | Carbon Number | Calculated Retention Index |
| n-Dodecane (C12) | 15.50 | 12 | 1200 |
| Unknown A | 15.85 | - | 1238 |
| n-Tridecane (C13) | 16.42 | 13 | 1300 |
Calculation for Unknown A: I = 100 * [12 + (15.85 - 15.50) / (16.42 - 15.50)] = 1238
Logical Relationship of Retention Index Calculation
The diagram below illustrates the logical steps involved in calculating a single retention index value.
Caption: Logical flow for calculating a Kovats Retention Index.
Conclusion
The use of Kovats retention indices is an invaluable tool for the identification of saturated hydrocarbons in complex mixtures. By normalizing retention times against a homologous series of n-alkanes, this method provides robust and reproducible data that can be compared across different instruments and laboratories. When combined with mass spectral data, retention indices significantly enhance the confidence of compound identification, making it an essential technique for researchers, scientists, and professionals in drug development and related fields.
References
- 1. lotusinstruments.com [lotusinstruments.com]
- 2. Kovats retention index - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. phytochemia.com [phytochemia.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Gas Chromatographic Retention Data [webbook.nist.gov]
- 9. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. repositum.tuwien.at [repositum.tuwien.at]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Separation of 1,2,3-Trimethylcyclohexane Diastereomers by Fractional Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals performing the separation of 1,2,3-trimethylcyclohexane diastereomers via fractional distillation. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fractional distillation of this compound diastereomers.
Q1: Why is the separation of my this compound diastereomers inefficient, resulting in poor purity of the fractions?
A1: Inefficient separation is a common challenge due to the close boiling points of the diastereomers. Consider the following factors:
-
Column Efficiency: Your fractional distillation column may not have enough theoretical plates for this specific separation. For compounds with very close boiling points, a longer column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) is necessary to achieve adequate separation.
-
Distillation Rate: A distillation rate that is too fast will prevent the establishment of a proper temperature gradient within the column, leading to poor separation. Aim for a slow, steady distillation rate of approximately 1-2 drops per second.[1]
-
Reflux Ratio: An insufficient reflux ratio (the ratio of condensate returned to the distillation column to the condensate collected as distillate) can negatively impact separation efficiency. Increase the reflux ratio by adjusting the heating rate to allow for more vaporization-condensation cycles, which enriches the vapor with the more volatile component.
-
Insulation: Poor insulation of the distillation column can lead to heat loss and disrupt the temperature gradient. Wrap the column with glass wool or aluminum foil to ensure adiabatic operation.[2]
Q2: The temperature reading on my thermometer is fluctuating significantly during the distillation. What could be the cause?
A2: Temperature fluctuations can indicate several issues:
-
Uneven Heating: Inconsistent heating of the distillation flask can cause "bumping" of the liquid, where it boils in bursts. This leads to uneven vapor flow and temperature instability. Ensure the heating mantle is properly sized for the flask and use a magnetic stirrer or boiling chips to promote smooth boiling.[3]
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head to accurately measure the temperature of the vapor that is entering the condenser. The top of the bulb should be level with the bottom of the side arm leading to the condenser.[4]
-
Azeotrope Formation: While less common for diastereomers, the presence of impurities could potentially form an azeotrope, a mixture with a constant boiling point that is different from the individual components.
Q3: The distillation is proceeding very slowly or has stopped altogether. What should I do?
A3: A stalled distillation can be due to a few factors:
-
Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the mixture. Gradually increase the power setting on the heating mantle.
-
Vapor Leaks: Check all joints and connections for leaks. A leak will prevent the vapor from reaching the condenser. Ensure all ground glass joints are properly sealed.
-
Flooded Column: Excessive heating can lead to a "flooded" column, where the returning condensate obstructs the upward flow of vapor. If this occurs, reduce the heating rate to allow the column to drain.
Q4: How can I confirm the purity of my collected fractions?
A4: The purity of the separated diastereomers should be assessed using an appropriate analytical technique. Gas chromatography (GC) is a highly effective method for separating and quantifying volatile compounds like trimethylcyclohexane isomers.[5][6] By analyzing each fraction, you can determine the relative amounts of each diastereomer present and assess the efficiency of your fractional distillation.
Quantitative Data
The physical properties of the this compound diastereomers are critical for planning a successful separation. The table below summarizes their boiling points.
| Diastereomer Configuration | Boiling Point (°C at 760 mmHg) |
| cis,cis,cis- | 145.6 |
| cis,cis,trans- | 148.2 |
| cis,trans,cis- | 145.8 |
Data sourced from Benchchem[7]
Experimental Protocol: Fractional Distillation of this compound Diastereomers
This protocol outlines a general procedure for the separation of this compound diastereomers.
Materials:
-
Mixture of this compound diastereomers
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the mixture of this compound diastereomers in the round-bottom flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the round-bottom flask.
-
Attach the distillation head and thermometer. Ensure the thermometer bulb is positioned correctly.
-
Connect the condenser to the distillation head and secure it with clamps. Attach water tubing to the condenser, with water entering at the bottom and exiting at the top.
-
Place a receiving flask at the outlet of the condenser.
-
-
Insulation:
-
Wrap the fractionating column with insulating material to minimize heat loss.
-
-
Distillation:
-
Begin stirring the mixture if using a magnetic stirrer.
-
Turn on the heating mantle and gradually increase the temperature until the mixture begins to boil gently.
-
Observe the condensation ring as it slowly rises through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops of distillate per second.
-
Record the temperature at which the first drop of distillate is collected. This will be close to the boiling point of the most volatile diastereomer.
-
-
Fraction Collection:
-
Collect the initial fraction (forerun) in a separate receiving flask until the temperature at the distillation head stabilizes.
-
As the distillation progresses, monitor the temperature closely. A sharp increase in temperature indicates that the next, less volatile diastereomer is beginning to distill.
-
Change receiving flasks to collect different fractions based on the temperature plateaus observed. Label each fraction carefully.
-
-
Shutdown:
-
Stop the distillation when only a small amount of liquid remains in the distillation flask to avoid distilling to dryness.
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
-
Analysis:
-
Analyze the collected fractions using gas chromatography to determine the composition and purity of the separated diastereomers.
-
Experimental Workflow
Caption: Workflow for the separation of this compound diastereomers.
References
Technical Support Center: Stereospecific Synthesis of 1,2,3-Trimethylcyclohexane
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of 1,2,3-trimethylcyclohexane. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound stereoisomers?
A1: The primary methods involve the catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466) (hemimellitene) and multi-step syntheses involving Diels-Alder reactions followed by reduction and hydrogenation.[1][2][3] The choice of method often depends on the desired stereoisomer. For instance, hydrogenation of hemimellitene over a platinum catalyst at 70°C tends to yield the cis,cis,cis isomer, while using a nickel catalyst at 180°C can produce a different isomeric mixture.[1]
Q2: How many stereoisomers of this compound exist?
A2: There are four geometric isomers of this compound due to the relative orientations of the three methyl groups. These are often designated as cis,cis,cis, cis,cis,trans, cis,trans,cis, and trans,trans,trans.[2] Two of these isomers are chiral and exist as pairs of enantiomers, while the other two are achiral meso compounds.[2]
Q3: Which stereoisomer is the most stable?
A3: The stability of each isomer is determined by the conformational strain in its most stable chair conformation. The isomer that can adopt a conformation with the maximum number of methyl groups in the equatorial position will be the most stable. The trans,trans,trans isomer can exist in a chair conformation with all three methyl groups in equatorial positions (e,e,e), making it the most stable.[2]
Q4: What is the primary challenge in this synthesis?
A4: The main challenge is controlling the stereochemistry to selectively synthesize a single desired isomer. During catalytic hydrogenation of an aromatic precursor like hemimellitene, the hydrogen atoms can add to the ring from different faces, leading to a mixture of diastereomers. The reaction conditions—catalyst, solvent, temperature, and pressure—must be carefully optimized to favor the formation of one isomer over the others.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable steps to resolve them.
Issue 1: Low Overall Yield
A low yield can result from incomplete reactions, side-product formation, or loss of material during workup and purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Catalyst Activity | Ensure the catalyst (e.g., Pd/C, PtO₂) is not expired or deactivated.[5] If possible, use a fresh batch. Consider pre-activating the catalyst by stirring it in the solvent under a hydrogen atmosphere before adding the substrate.[5] | An active catalyst will ensure the reaction proceeds to completion in a reasonable timeframe, increasing conversion and yield. |
| Incomplete Reaction | Monitor the reaction progress using techniques like GC-MS or NMR. If the reaction stalls, try increasing the hydrogen pressure, reaction time, or temperature. Note that increasing temperature can sometimes negatively impact stereoselectivity.[6] | Optimization of reaction parameters should drive the reaction to completion, maximizing the conversion of starting material to product. |
| Catalyst Poisoning | Use high-purity starting materials and solvents. Impurities, especially those containing sulfur or nitrogen, can poison noble metal catalysts.[6][7] Purify the hemimellitene and dry/deoxygenate the solvent before use. | Eliminating catalyst poisons will maintain catalyst activity throughout the reaction, preventing a premature stop and ensuring high conversion. |
| Product Loss During Workup | This compound is volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal. Use a rotary evaporator with a chilled trap. | Careful handling during purification steps will minimize the loss of the volatile product, thereby improving the isolated yield. |
Issue 2: Poor Stereoselectivity (Product is a Mixture of Diastereomers)
Achieving high stereoselectivity is crucial for obtaining a pure desired isomer. The choice of catalyst and reaction conditions plays a pivotal role.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst Choice | The catalyst surface directs the stereochemical outcome. Different catalysts favor different isomers. For example, platinum and rhodium catalysts are often used for specific hydrogenations.[2] Experiment with different catalysts (e.g., Rh/C, RuO₂, PtO₂) and supports. | Finding the optimal catalyst can significantly enhance the diastereomeric ratio (d.r.) in favor of the desired product. |
| Incorrect Solvent or Temperature | Solvent polarity and reaction temperature can influence how the substrate adsorbs onto the catalyst surface.[4] Perform small-scale optimizations screening various solvents (e.g., ethanol, acetic acid, hexane) and a range of temperatures (e.g., 25°C to 100°C). | Fine-tuning the solvent and temperature can alter the transition state energies for the formation of different diastereomers, improving selectivity. |
| Isomerization of Product | Under harsh conditions (high temperature or acidic/basic media), the product may isomerize, leading to a mixture. Use the mildest conditions possible that still afford a reasonable reaction rate.[1] | Milder conditions will preserve the kinetic product of the stereoselective hydrogenation, preventing subsequent erosion of the diastereomeric ratio. |
Below is a troubleshooting workflow to diagnose and resolve issues with low yield or poor stereoselectivity.
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Hemimellitene to yield cis,cis,cis-1,2,3-Trimethylcyclohexane
This protocol is adapted from literature procedures for the stereoselective hydrogenation of an aromatic precursor.[2]
Materials:
-
1,2,3-Trimethylbenzene (Hemimellitene, 98%+)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid (ACS grade)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or Parr hydrogenator
-
Standard glassware for workup and distillation
Procedure:
-
Reactor Setup: Place 12.0 g (0.1 mol) of hemimellitene and 100 mL of glacial acetic acid into the vessel of a high-pressure autoclave.
-
Catalyst Addition: Carefully add 0.25 g of PtO₂ catalyst to the solution.
-
Hydrogenation: Seal the autoclave. Purge the system by pressurizing with hydrogen to ~50 psi and then venting (repeat this 3-5 times) to remove all air.
-
Reaction: Pressurize the vessel with hydrogen to 1000-1500 psi. Begin vigorous stirring and heat the reaction to 70-80°C.
-
Monitoring: Monitor the reaction by observing the pressure drop. The reaction is typically complete within 6-12 hours when hydrogen uptake ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of acetic acid.
-
Isolation: Carefully neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for catalytic hydrogenation.
Data Presentation: Catalyst and Condition Effects
The choice of catalyst and conditions dramatically affects both yield and the resulting ratio of stereoisomers. The table below summarizes reported outcomes from various hydrogenation experiments on hemimellitene.
| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Predominant Isomer | Reference |
| Colloidal Platinum | 70 | Not Specified | Not Specified | Designated "cis" form | [1] |
| Nickel | 180 | Not Specified | Not Specified | Designated "trans" form | [1] |
| PtO₂ (Adams') | 70-80 | ~68-100 | Acetic Acid | cis,cis,cis | [2][3] |
| Rhodium-on-Alumina | Elevated | Elevated | Glacial Acetic Acid | cis,cis,cis | [2] |
| Nickel-on-Kieselguhr | 150 | Not Specified | Not Specified | Mixture (60% cis,trans,cis and 40% cis,cis,trans) | [1] |
Note: The designations of "cis" and "trans" in early literature may not precisely correspond to modern stereochemical assignments but indicate the formation of different isomers under different conditions.[1]
References
Troubleshooting GC peak co-elution for trimethylcyclohexane isomers
Technical Support Center: Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the gas chromatography (-GC) analysis of trimethylcyclohexane isomers.
Frequently Asked Questions (FAQs)
Q1: My trimethylcyclohexane isomers are co-eluting. What is the first step in troubleshooting this issue?
When facing co-elution of trimethylcyclohexane isomers, the initial and most critical factor to evaluate is your GC column's stationary phase. The principle of "likes dissolves like" is fundamental in chromatography. Since trimethylcyclohexane isomers are non-polar hydrocarbons, a non-polar stationary phase is the recommended starting point for analysis.[1] If you are already using a non-polar column and still experiencing co-elution, consider a column with a different selectivity, such as one with a low to mid-polarity.
Q2: Which type of GC column is best suited for separating hydrocarbon isomers like trimethylcyclohexane?
For the separation of non-polar compounds like hydrocarbon isomers, non-polar capillary columns are generally the most effective choice.[1] Columns with stationary phases such as 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane are common starting points. For more challenging separations of isomers, columns with intermediate polarity or specialized phases, like those with higher phenyl content, can provide alternative selectivity and may resolve critical pairs.[1] In some cases, highly polar stationary phases like polyethylene (B3416737) glycol (WAX) are used for separating polarizable compounds.[1]
Q3: How does the temperature program affect the separation of my isomers?
Temperature programming is a crucial tool for optimizing the separation of compounds with a wide range of boiling points.[2] For closely eluting isomers, the temperature program can be adjusted to improve resolution.[2] A slower temperature ramp rate will generally provide better separation but will also increase the analysis time. Conversely, a faster ramp rate will shorten the run time but may lead to decreased resolution.[3] If co-elution occurs in the middle of a run, introducing an isothermal hold at a temperature just below the elution temperature of the isomer pair can improve their separation.[4]
Q4: Can the carrier gas flow rate impact the resolution of trimethylcyclohexane isomers?
Yes, the carrier gas flow rate is a critical parameter for achieving optimal separation.[5][6] Each column has an optimal flow rate at which it will deliver the highest efficiency.[6] Deviating significantly from this optimum can lead to peak broadening and loss of resolution.[7] While increasing the flow rate can decrease analysis time, it may also reduce separation efficiency if it is set too high.[8] It is important to operate at or near the optimal flow rate for your specific column and carrier gas.
Q5: I'm observing peak tailing for my trimethylcyclohexane peaks. What could be the cause?
Peak tailing, where a peak appears asymmetrical with a "tail," can be caused by several factors.[9][10] One common cause is the presence of active sites in the GC system, such as in the inlet liner or at the head of the column.[9] These sites can interact with the analytes, causing them to elute more slowly and resulting in a tailing peak. Other potential causes include column contamination, an improperly installed column, or column overload.[9][11]
Troubleshooting Guides
Guide 1: Resolving Peak Co-elution
This guide provides a step-by-step approach to systematically address the co-elution of trimethylcyclohexane isomers.
Caption: Troubleshooting workflow for GC peak co-elution.
Experimental Protocols
Protocol 1: Optimization of GC Temperature Program for Isomer Separation
This protocol outlines a systematic approach to optimize the oven temperature program to enhance the resolution of closely eluting trimethylcyclohexane isomers.
-
Initial Scouting Run:
-
Begin with a generic temperature program, often referred to as a "scouting gradient."[12]
-
Set a low initial oven temperature (e.g., 40°C).[12]
-
Use a moderate ramp rate of 10°C/min.[12]
-
Set the final temperature to the column's maximum operating temperature and hold for 10 minutes to ensure all components have eluted.[12]
-
-
Evaluate the Chromatogram:
-
Identify the elution temperature of the co-eluting trimethylcyclohexane isomers from the scouting run.
-
-
Optimize the Ramp Rate:
-
If the isomers are eluting too close together, decrease the temperature ramp rate in increments of 2-5°C/min. This will increase the time the isomers spend interacting with the stationary phase, potentially improving separation.
-
Conversely, if the peaks are well-separated but the analysis time is too long, you can cautiously increase the ramp rate.
-
-
Introduce an Isothermal Hold (if necessary):
-
If adjusting the ramp rate does not provide adequate resolution, introduce an isothermal hold period in the temperature program.
-
The hold temperature should be set approximately 10-20°C below the elution temperature of the critical isomer pair.
-
Start with a hold time of 1-2 minutes and increase it as needed to achieve the desired separation.
-
-
Finalize the Program:
-
Once satisfactory separation is achieved, the final temperature can be set to about 20-30°C above the elution temperature of the last isomer, followed by a brief hold to ensure the column is clean for the next injection.
-
Quantitative Data Summary
The following table summarizes the key GC parameters and their general effect on isomer separation. This is a qualitative guide, as exact quantitative effects will depend on the specific isomers, column, and instrument used.
| Parameter | Change | Effect on Resolution | Effect on Analysis Time |
| Stationary Phase | Increase Polarity | May Increase or Decrease | Varies |
| Column Length | Increase | Increase | Increase |
| Column Internal Diameter | Decrease | Increase | May Decrease (with faster flow) |
| Film Thickness | Increase | Increase (for volatile compounds) | Increase |
| Oven Temperature | Decrease (Isothermal) | Increase | Increase |
| Temperature Ramp Rate | Decrease | Increase | Increase |
| Carrier Gas Flow Rate | Optimize | Maximize | Varies |
Guide 2: Diagnosing and Resolving Peak Tailing
This guide provides a logical flow for identifying and correcting the root cause of peak tailing.
Caption: Diagnostic workflow for resolving peak tailing.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Optimizing NMR resolution for distinguishing conformers
Welcome to the Technical Support Center for NMR Spectroscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize NMR resolution for distinguishing protein and small molecule conformers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NMR peaks are broad and overlapping, preventing me from distinguishing conformers. What are the first things I should check?
A1: Broad or overlapping peaks are a common issue when studying dynamic molecules. The problem can often be traced back to the sample preparation, spectrometer setup, or the intrinsic exchange rate of the conformers. Start by addressing the most common factors related to your sample and the instrument.
Troubleshooting Workflow for Poor Resolution
Caption: A troubleshooting workflow for addressing poor NMR resolution.
Initial Troubleshooting Steps:
-
Re-evaluate Sample Preparation:
-
Homogeneity: Ensure your sample is completely dissolved and free of any particulate matter.[1][2] Filtering the sample directly into the NMR tube can resolve issues caused by suspended particles that distort magnetic field homogeneity.[2][3][4]
-
Concentration: Overly concentrated samples can lead to aggregation and broadened peaks.[5] Conversely, a sample that is too dilute will have a poor signal-to-noise ratio. Protein NMR typically requires concentrations in the 0.1-2.5 mM range, while small molecules often need 5-25 mg.[1][3][6]
-
Buffer Conditions: Protein stability is critical.[6] Optimize buffer pH and salt concentration. Sometimes, additives like arginine can improve solubility and spectral quality.[7] For protein studies, a slightly acidic pH can reduce the exchange rate of amide protons with water, sharpening signals.[7]
-
Purity: Paramagnetic impurities can cause significant line broadening.[1] Ensure high sample purity.
-
-
Check Spectrometer Conditions:
-
Shimming: Poor shimming is a primary cause of broad peaks.[5] Re-shim the spectrometer carefully.
-
Temperature: Ensure the sample temperature is stable, as fluctuations can affect both chemical shifts and conformational equilibria.
-
Magnetic Field Strength: Higher field strengths increase spectral dispersion, which can resolve overlapping peaks.[8]
-
Q2: I've optimized my sample and spectrometer conditions, but some peaks are still broad or coalesced. Could this be due to chemical exchange?
A2: Yes. When a nucleus exchanges between two or more conformations on a timescale comparable to the NMR experiment, it can lead to significant line broadening.[9] This phenomenon, known as chemical exchange, is highly dependent on the rate of interconversion between conformers.[10]
There are three main exchange regimes:
-
Slow Exchange: If the exchange rate (kex) is much slower than the difference in resonance frequencies (Δν) of the conformers, you will see separate, sharp peaks for each conformer.[9][10]
-
Fast Exchange: If the exchange rate is much faster than Δν, you will observe a single, sharp peak at a population-weighted average chemical shift.[10]
-
Intermediate Exchange: When the exchange rate is comparable to Δν, the peaks broaden significantly and may merge into a single, broad resonance (coalescence).[10][11] It is in this regime that distinguishing conformers is most challenging.
Varying the sample temperature can help diagnose an intermediate exchange problem. Changing the temperature alters the exchange rate; if your broad peaks sharpen or split as the temperature is lowered (slowing the exchange) or sharpen into a single peak as it's raised (speeding up the exchange), you are likely observing an intermediate exchange phenomenon.
Q3: Which advanced NMR experiments can help me characterize conformers in the intermediate or slow exchange regimes?
A3: Several powerful NMR techniques are designed specifically to study molecular dynamics and characterize lowly populated or transiently formed conformers. The choice of experiment depends on the timescale of the conformational exchange.[12]
| NMR Technique | Typical Timescale of Motion | Key Information Provided |
| Relaxation Dispersion (RD) | µs – ms | Kinetics (kex), thermodynamics (populations), and structure (chemical shifts) of "invisible" excited states.[12][13][14] |
| Chemical Exchange Saturation Transfer (CEST) | ms – s | Detects very low-population conformers (as low as 1%) in slow exchange.[14][15] Provides information on exchange rates and populations.[16] |
| Residual Dipolar Couplings (RDCs) | ps – ms | Provides long-range orientational information about bond vectors, useful for defining the relative orientation of domains or validating structures.[17][18][19] |
| Paramagnetic Relaxation Enhancement (PRE) | ns – ms | Provides long-range distance information (up to ~35 Å) to detect and characterize transient, sparsely-populated states and weak interactions.[20][21] |
Experimental Protocols
Protocol 1: Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion
CPMG relaxation dispersion is a primary tool for studying conformational exchange on the µs-ms timescale.[13][22] The experiment measures the effective transverse relaxation rate (R2,eff) as a function of a variable refocusing pulse frequency (νCPMG). Exchange events that contribute to line broadening can be suppressed at high νCPMG values, providing quantitative information about the exchange process.[22]
Methodology:
-
Sample Preparation: Prepare a uniformly 15N or 13C/15N-labeled protein sample at an appropriate concentration (typically 0.3-1.0 mM).[6]
-
Initial Setup: Acquire a standard high-quality 1H-15N HSQC spectrum to identify well-resolved, non-overlapping peaks of interest for analysis.
-
CPMG Data Acquisition:
-
Use a CPMG pulse sequence (e.g., a TROSY-based 15N-CPMG experiment).[13][23]
-
Acquire a series of 2D experiments, each with a different constant-time relaxation delay (Trelax) during which the CPMG pulse train is applied.
-
For each experiment in the series, vary the frequency of the refocusing pulses (νCPMG). A typical range might be from 50 Hz to 1000 Hz.[24]
-
Include a reference experiment with no CPMG pulse train to measure the intrinsic R2 relaxation rate.
-
-
Data Analysis:
-
Extract peak intensities for each resonance at every νCPMG value.
-
Calculate the effective relaxation rate, R2,eff, for each νCPMG.
-
Plot R2,eff versus νCPMG for each residue. A dispersion (a change in R2,eff as νCPMG changes) indicates the presence of µs-ms timescale dynamics.
-
Fit the dispersion profiles to the Bloch-McConnell equations to extract kinetic (kex), thermodynamic (pA, pB), and structural (Δω) parameters.[22]
-
CPMG Experimental Workflow
Caption: A workflow for a CPMG relaxation dispersion experiment.
Protocol 2: Chemical Exchange Saturation Transfer (CEST)
CEST is used to detect conformers in slow exchange by selectively saturating the NMR signal of a minor conformer and observing the transfer of this saturation to the major, visible conformer via chemical exchange.[15][25]
Methodology:
-
Sample Preparation: Prepare an aqueous solution of your compound. For protein studies, this technique does not require isotopic labeling but benefits from good signal-to-noise. A D₂O-filled capillary can be used for locking to avoid water frequency shifts.[25]
-
Initial Setup: Run a standard 1D 1H NMR spectrum to check shimming and note the chemical shift of the bulk water peak.[25]
-
CEST Data Acquisition:
-
The experiment is typically set up as a pseudo-2D experiment where a series of 1D spectra are acquired.[25][26]
-
In each 1D experiment, a long, low-power RF saturation pulse is applied for a fixed duration (e.g., 1-4 seconds).
-
The frequency of this saturation pulse is systematically varied over a wide range (e.g., from -20 ppm to +20 ppm relative to the water resonance).[26]
-
An additional data point far from the region of interest should be recorded to serve as an off-resonance reference for maximum signal intensity.[25]
-
-
Data Analysis:
-
Measure the intensity or integral of the bulk water signal in each 1D spectrum.
-
Plot the normalized water signal (Ssat/S0) against the saturation frequency offset. This plot is called a Z-spectrum.[25]
-
A dip in the Z-spectrum at a frequency other than water indicates the presence of an exchanging species. The magnitude of the dip is related to the concentration and exchange rate of the minor conformer.
-
Asymmetry analysis of the Z-spectrum can be used to quantify the CEST effect.[27]
-
Protocol 3: Residual Dipolar Couplings (RDCs)
RDCs provide long-range structural information by measuring the orientation of bond vectors relative to the magnetic field.[17][18][19] This requires creating a weakly aligned sample.
Methodology:
-
Sample Preparation: Two parallel samples are required:
-
Isotropic Sample: The standard protein sample in solution.
-
Anisotropic Sample: The same sample with an added alignment medium (e.g., bacteriophage, bicelles, or polyacrylamide gel).[28]
-
-
Data Acquisition:
-
Acquire an identical NMR experiment on both the isotropic and anisotropic samples. IPAP-HSQC is a common experiment for measuring one-bond 1H-15N RDCs.[28]
-
In the isotropic sample, the experiment measures the scalar coupling, J.
-
In the anisotropic sample, the experiment measures the sum of the scalar and dipolar couplings, J + D.
-
-
Data Analysis:
-
The RDC value (D) is calculated by subtracting the splitting measured in the isotropic spectrum from the splitting in the anisotropic spectrum.[28]
-
The measured RDCs can be compared to values predicted from a structural model. A good fit validates the structure, while discrepancies can indicate conformational differences or domain motions.[18] RDCs are often used in the refinement stage of structure calculations.[18]
-
Protocol 4: Paramagnetic Relaxation Enhancement (PRE)
PRE is a technique for obtaining long-range distance information by introducing a paramagnetic center into the molecule.[21] The paramagnetic label enhances the relaxation rates of nearby nuclei in a distance-dependent manner (
Methodology:
-
Sample Preparation: Two samples are required:
-
Paramagnetic Sample: A paramagnetic label (e.g., a nitroxide spin label like MTSL or a metal-chelating tag) is covalently attached to a specific site, often an engineered cysteine residue.[20][21]
-
Diamagnetic Sample: As a reference, the paramagnetic label is reduced to its diamagnetic state (e.g., by adding a mild reducing agent like ascorbic acid).[20]
-
-
Data Acquisition:
-
Measure the transverse relaxation rates (R₂) for the nuclei of interest (e.g., amide protons) on both the paramagnetic and diamagnetic samples. This can be done using a series of 1H-15N HSQC experiments with variable relaxation delays.[20]
-
-
Data Analysis:
-
The PRE rate (Γ₂) is calculated as the difference in the relaxation rates between the paramagnetic and diamagnetic samples (Γ₂ = R₂_para - R₂_dia).
-
A non-zero Γ₂ indicates that the nucleus is in spatial proximity (up to ~35 Å) to the paramagnetic label.
-
Mapping Γ₂ values onto the protein structure reveals which regions approach the labeled site, providing powerful restraints for identifying transient interactions and characterizing conformational ensembles.[21]
-
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. Troubleshooting [chem.rochester.edu]
- 6. nmr-bio.com [nmr-bio.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. protein-nmr.org.uk [protein-nmr.org.uk]
- 11. NMR Basics [bloch.anu.edu.au]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. users.cs.duke.edu [users.cs.duke.edu]
- 19. researchgate.net [researchgate.net]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 26. University of Ottawa NMR Facility Blog: CEST - Chemical Exchange Saturation Transfer [u-of-o-nmr-facility.blogspot.com]
- 27. Chemical exchange saturation transfer (CEST) as a new method of signal obtainment in magnetic resonance molecular imaging in clinical and research practice [polradiol.com]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Challenges in purifying cis vs trans isomers of 1,2,3-Trimethylcyclohexane
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of cis and trans isomers of 1,2,3-trimethylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of cis and trans isomers of this compound so challenging?
A1: The primary challenge lies in the subtle differences in the physicochemical properties of the geometric isomers.[1][2] Because they share the same molecular formula and connectivity, their boiling points, polarities, and solubilities are often very similar.[3][4] This similarity makes conventional separation techniques like fractional distillation and chromatography difficult, requiring highly optimized conditions to achieve baseline resolution.[5][6]
Q2: What are the most effective methods for separating these isomers?
A2: High-resolution gas chromatography (GC) is one of the most powerful and commonly used techniques for both analytical and preparative separation of this compound isomers.[5][7] Fractional distillation can also be employed, particularly for larger-scale purification, but its success is highly dependent on the boiling point differences between the specific isomers.[3][8] For other types of isomers, methods like HPLC and crystallization are common, but for these non-polar hydrocarbons, GC is often the preferred method.[9][10]
Q3: How can I identify the specific stereoisomers in my mixture?
A3: Identifying the specific isomers typically requires coupling a separation technique with a spectroscopic method. Gas chromatography-mass spectrometry (GC-MS) is highly effective for this purpose.[7] Additionally, comparing the retention times from your GC analysis with those of known standards is a reliable identification method. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the purified fractions.
Q4: How does the stability of the isomers affect purification?
A4: The stability of the different stereoisomers is primarily determined by the conformational preferences of the methyl groups on the cyclohexane (B81311) ring.[3][11] Isomers that can adopt a chair conformation with more methyl groups in the equatorial position are generally more stable due to fewer 1,3-diaxial interactions.[3][12] For instance, the trans,trans,trans isomer, which can have all three methyl groups in the equatorial position, is significantly more stable than isomers forced to have axial substituents.[3] While thermal isomerization is less of a concern for these saturated rings compared to compounds with double bonds, awareness of the relative stability can help in predicting the composition of equilibrium mixtures.
Troubleshooting Guides
Troubleshooting Poor Separation in Gas Chromatography (GC)
| Problem | Potential Cause | Recommended Solution |
| Co-elution or Poor Resolution | 1. Inappropriate Stationary Phase: The column is not providing sufficient selectivity for the isomers. | 1. Select a different column. A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1), is often a good starting point for separating based on boiling point differences.[7] For enhanced selectivity, consider a column with a different stationary phase. |
| 2. Suboptimal Temperature Program: The temperature ramp is too fast, or the initial/final temperatures are not optimized. | 2. Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 1-2°C/min) to improve separation. Ensure the final temperature is high enough to elute all compounds. | |
| 3. Incorrect Carrier Gas Flow Rate: The flow rate is too high or too low, leading to band broadening. | 3. Adjust the flow rate. Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) for your column's internal diameter to achieve maximum efficiency. | |
| Broad or Tailing Peaks | 1. Column Overload: Too much sample was injected. | 1. Reduce sample concentration or injection volume. Dilute your sample or use a smaller injection volume.[10] |
| 2. Column Contamination or Degradation: The column performance has deteriorated over time. | 2. Condition or replace the column. Bake the column at a high temperature (within its specified limits) to remove contaminants. If performance does not improve, the column may need to be replaced.[10] | |
| Drifting Retention Times | 1. System Leaks: Leaks in the carrier gas line or at the injector/detector fittings. | 1. Perform a leak check. Systematically check all fittings and connections for leaks. |
| 2. Inadequate Column Equilibration: The column was not sufficiently equilibrated before the run. | 2. Increase equilibration time. Ensure the column is fully equilibrated with the mobile phase and temperature before injecting the sample.[9] |
Troubleshooting Inefficient Fractional Distillation
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Fractions | 1. Insufficient Column Efficiency: The distillation column does not have enough theoretical plates to separate compounds with close boiling points. | 1. Use a more efficient column. Switch to a longer column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or a spinning band distillation system). |
| 2. Reflux Ratio is Too Low: Too much product is being collected relative to the amount being returned to the column. | 2. Increase the reflux ratio. A higher reflux ratio improves separation but increases the distillation time. Find an optimal balance for your specific mixture. | |
| 3. Distillation Rate is Too High: Heating the flask too aggressively can disrupt the equilibrium within the column. | 3. Reduce the heating rate. Apply heat slowly and evenly to maintain a steady distillation rate of 1-2 drops per second at the collection point. |
Quantitative Data
The physical properties of this compound isomers are very similar, which is the primary reason for the difficulty in their separation.
| Isomer Configuration | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n²⁰D) | Density (g/cm³ at 20°C) |
| cis,cis,cis- | 150.0 | - | 1.4393 | - |
| cis,cis,trans- | 145.6 | -26.8 | 1.4332 | 0.7844 |
| cis,trans,cis- | 145.1 | -66.8 | 1.4318 | 0.7818 |
Data sourced from Bussert, J.F., et al. (1956) and the NIST Chemistry WebBook.[8][13][14]
Experimental Protocols
Protocol: Gas Chromatographic Separation of this compound Isomers
This protocol provides a starting point for separating this compound isomers using gas chromatography.[5]
1. Sample Preparation:
-
Prepare a standard mixture of the isomers in a volatile solvent like n-hexane at a concentration of approximately 100 µg/mL for each isomer.[5]
-
If analyzing a reaction mixture, dilute a small aliquot in n-hexane.
-
Filter the sample through a 0.45 µm syringe filter before injection if particulates are present.
2. GC System and Conditions:
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.[7]
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
3. Temperature Program:
-
Initial Temperature: 50°C.
-
Hold Time: 2 minutes.
-
Ramp Rate: 2°C per minute.
-
Final Temperature: 150°C.
-
Final Hold Time: 5 minutes. (Note: This program is a starting point and should be optimized to achieve baseline separation for your specific mixture.)
4. Injection and Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the data and integrate the peaks.
-
Identify isomers based on their retention times compared to known standards. The elution order will generally follow the boiling points of the isomers.
Visualizations
Troubleshooting Workflow for Isomer Purification
References
- 1. quora.com [quora.com]
- 2. Geometric Isomers [chem.purdue.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Cyclohexane, 1,2,3-trimethyl-, (1α,2β,3α)- [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
Minimizing rearrangement byproducts in alkylcycloalkane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of alkylcycloalkanes. The primary focus is on minimizing the formation of rearrangement byproducts that can complicate purification and reduce yields of the desired isomer.
Frequently Asked Questions (FAQs)
Q1: I attempted to synthesize n-propylcyclopentane using 1-chloropropane (B146392) and a Lewis acid catalyst, but my main product is isopropylcyclopentane (B43312). What is happening?
A1: This is a classic example of carbocation rearrangement. Under the reaction conditions, 1-chloropropane and the Lewis acid form a primary carbocation (n-propyl carbocation). This primary carbocation is unstable and rapidly rearranges to a more stable secondary carbocation (isopropyl carbocation) via a hydride shift.[1] This rearranged carbocation then alkylates the cyclopentane (B165970), leading to the formation of isopropylcyclopentane as the major product.
Q2: How can I prevent these carbocation rearrangements during alkylation?
A2: The most effective way to prevent carbocation rearrangements is to avoid the formation of unstable carbocations altogether. Methodologies that proceed through non-carbocationic intermediates, such as free-radical additions, are excellent alternatives.[2][3] Another common strategy in related aromatic chemistry, which can be adapted, is to perform an acylation followed by a reduction. The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[4][5]
Q3: Are there specific reaction conditions that favor the formation of the desired linear alkylcycloalkane?
A3: While completely eliminating rearrangements in carbocation-mediated reactions is challenging, you can sometimes influence the product ratio. Lower reaction temperatures can disfavor the rearrangement process to some extent, as the activation energy for rearrangement is higher than that for alkylation. However, this often comes at the cost of significantly slower reaction rates. For reliable synthesis of linear alkylcycloalkanes, switching to an alternative synthetic strategy is recommended.
Q4: What are the key differences between a Lewis acid-catalyzed alkylation and a free-radical addition for synthesizing alkylcycloalkanes?
A4: The fundamental difference lies in the reactive intermediate. Lewis acid-catalyzed alkylations (like Friedel-Crafts) proceed through carbocation intermediates, which are prone to rearrangement to form more stable carbocations.[1] In contrast, free-radical additions involve radical intermediates. These radicals are not subject to the same type of hydride and alkyl shifts as carbocations, thus preserving the original structure of the alkyl group being added.[3]
Troubleshooting Guide
Issue: Formation of Isomeric Byproducts in Alkylcycloalkane Synthesis
This guide will help you diagnose and solve issues related to the formation of rearranged alkylcycloalkane byproducts.
Symptom 1: The major product is a branched isomer instead of the desired straight-chain alkylcycloalkane.
-
Probable Cause: Carbocation rearrangement due to the use of a primary alkyl halide or alcohol with a Lewis or Brønsted acid catalyst.
-
Troubleshooting Steps:
-
Confirm the Mechanism: Review your reaction conditions. If you are using reagents like AlCl₃, FeCl₃, or strong acids like H₂SO₄ with a primary alkylating agent, carbocation rearrangement is highly likely.
-
Switch to a Non-Rearranging Synthetic Route:
-
Option A: Free-Radical Addition: This is a highly effective method to avoid rearrangements. A common approach is the anti-Markovnikov addition of HBr to an alkene followed by a coupling reaction, or a direct radical addition to the cycloalkane.
-
Option B: Acylation-Reduction Pathway: Introduce the acyl group corresponding to your desired alkyl chain onto the cycloalkane ring via a Friedel-Crafts acylation. The resulting ketone can then be reduced to the desired n-alkylcycloalkane using methods like the Wolff-Kishner or Clemmensen reduction. The acylium ion intermediate in the acylation step is stable and does not rearrange.
-
-
Symptom 2: A mixture of alkylcycloalkane isomers is obtained, complicating purification.
-
Probable Cause: Competing reaction pathways, where both the unrearranged and rearranged carbocations are reacting with the cycloalkane.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions (with caution):
-
Lower the Temperature: Reducing the reaction temperature may slightly favor the kinetic (unrearranged) product. However, this is often not sufficient to eliminate the byproduct and will likely decrease the overall reaction rate.
-
-
Adopt a More Regioselective Method:
-
Photocatalyzed Radical Alkylation: Methods using photocatalysts like tetrabutylammonium (B224687) decatungstate can offer high regioselectivity in the alkylation of cycloalkanes.[2] This approach generates the cycloalkyl radical directly, which then reacts with an alkene.
-
-
Data Presentation
Table 1: Comparison of Synthetic Methods for n-Propylcyclopentane
| Method | Alkylating/Acylating Agent | Catalyst/Initiator | Typical Major Product | Rearrangement Byproduct |
| Friedel-Crafts Alkylation | 1-Chloropropane | AlCl₃ | Isopropylcyclopentane | n-Propylcyclopentane (minor) |
| Friedel-Crafts Acylation then Reduction | Propanoyl chloride | AlCl₃ | n-Propylcyclopentane | None |
| Free-Radical Addition | Propene + HBr, then coupling | Peroxide (for HBr addition) | n-Propylcyclopentane | None |
Experimental Protocols
Protocol 1: Synthesis of n-Propylcyclopentane via Acylation-Reduction
Step 1: Friedel-Crafts Acylation of Cyclopentane
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add propanoyl chloride dropwise.
-
After the addition is complete, add cyclopentane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice with concentrated HCl.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude cyclopentyl ethyl ketone.
Step 2: Wolff-Kishner Reduction of Cyclopentyl Ethyl Ketone
-
To a flask containing the crude cyclopentyl ethyl ketone, add diethylene glycol and hydrazine (B178648) hydrate.
-
Add potassium hydroxide (B78521) (KOH) pellets and heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the temperature for 4 hours.
-
Cool the reaction mixture, add water, and extract with ether.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and distill to obtain pure n-propylcyclopentane.
Protocol 2: Synthesis of an Alkylcycloalkane via Photocatalyzed Radical Addition
This is a general procedure based on the principles of decatungstate photocatalysis.[2]
-
In a quartz reaction vessel, dissolve the starting alkylcycloalkane (e.g., methylcyclohexane), the electrophilic alkene (e.g., methyl acrylate), and a catalytic amount of tetrabutylammonium decatungstate (TBADT) in a suitable solvent like acetonitrile.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Irradiate the mixture with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (e.g., 20 °C).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regio- and stereoselectivity in the decatungstate photocatalyzed alkylation of alkenes by alkylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free-radical addition - Wikipedia [en.wikipedia.org]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Removal After Hydrogenation of Hemimellitene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of hemimellitene and subsequent catalyst removal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of removing the hydrogenation catalyst.
Issue 1: The filtrate is black or grey, indicating catalyst breakthrough.
-
Potential Cause:
-
The filter medium (e.g., Celite® or filter paper) has been compromised.
-
The catalyst particles are too fine for the chosen filter porosity.
-
The filtration setup was disturbed during the process.
-
-
Recommended Actions:
-
Re-filter: Pass the filtrate through a new, properly prepared filter bed. Using a thicker pad of Celite® can be effective for trapping fine particles.[1]
-
Use a Finer Filter: If catalyst breakthrough persists, consider using a membrane filter with a smaller pore size in conjunction with a Celite® pad.
-
Settling: Allow the reaction mixture to stand for a period to let the catalyst settle. Carefully decant the supernatant before filtration.
-
Issue 2: The filtration is extremely slow.
-
Potential Cause:
-
The filter bed is clogged with fine catalyst particles or byproducts.
-
The viscosity of the solvent is too high at the filtration temperature.
-
The pressure differential across the filter is insufficient.
-
-
Recommended Actions:
-
Increase Filter Surface Area: Use a wider diameter funnel to increase the surface area of the filter bed.
-
Filter Aid: Add a small amount of Celite® directly to the reaction mixture and stir briefly before pouring it onto the filter bed. This can help maintain porosity.
-
Warm Filtration: If the product is highly soluble and the solvent has a high boiling point, gentle warming of the mixture (if safe) can reduce viscosity.
-
Apply Gentle Pressure/Vacuum: Use a gentle vacuum or positive pressure with an inert gas to facilitate filtration, but be cautious as excessive pressure can compact the filter bed or force fine particles through.
-
Issue 3: A fire or spark occurred during catalyst filtration.
-
Potential Cause:
-
Recommended Actions & Preventive Measures:
-
NEVER allow the catalyst to dry on the filter funnel while exposed to air. [3] Keep the filter cake wet with solvent at all times.
-
Inert Atmosphere: Perform the filtration under a blanket of inert gas like nitrogen or argon.[4]
-
Quenching: Once filtration is complete, immediately and carefully quench the catalyst on the filter with water or a high-boiling point, non-flammable solvent before disposal.[5]
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge.
-
Safe Disposal: Scrape the wet catalyst into a dedicated, clearly labeled waste container partially filled with water.
-
Issue 4: The final product contains unacceptable levels of residual catalyst.
-
Potential Cause:
-
Inefficient filtration.
-
Leaching of the metal from the catalyst support into the solution.[6]
-
-
Recommended Actions:
-
Scavengers: Treat the filtered solution with a metal scavenger. Thiol-functionalized silica (B1680970) gels or polymers are effective at binding dissolved palladium.
-
Activated Carbon Treatment: Stirring the solution with a fresh batch of activated carbon (different from the catalyst support) can sometimes adsorb dissolved metal species.
-
Re-crystallization: In many cases, a careful re-crystallization of the product can significantly reduce the residual metal content.
-
Quantitative Analysis: Use Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) to accurately determine the concentration of residual palladium in your final product.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing a heterogeneous catalyst like Palladium on Carbon (Pd/C) after the hydrogenation of hemimellitene?
A1: The most common and effective method is filtration through a pad of a filter aid, such as Celite® (diatomaceous earth).[1] This is typically done using a Büchner funnel under a blanket of inert gas to prevent the pyrophoric catalyst from coming into contact with air.[4]
Q2: Why is it crucial to handle the used catalyst with care?
A2: Hydrogenation catalysts like Palladium on Carbon and Raney Nickel are pyrophoric, especially after use when they are highly activated and saturated with hydrogen.[2] If exposed to air while dry, they can spontaneously ignite, posing a significant fire hazard, especially in the presence of flammable organic solvents.[3][4]
Q3: What are the acceptable limits for residual palladium in a pharmaceutical product or intermediate?
A3: The acceptable limits for residual metals are set by regulatory bodies like the European Medicines Agency (EMA) and are outlined in guidelines such as ICH Q3D. The Permitted Daily Exposure (PDE) for palladium varies depending on the route of administration. For oral administration, the PDE is typically 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams. For parenteral (injectable) administration, the limit is much lower, often around 1 ppm.[9]
Q4: How can I quantify the amount of residual palladium in my product?
A4: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace amounts of metal residues in organic compounds.[7][8] Proper sample preparation, often involving microwave digestion with strong acids, is crucial for accurate results.[10]
Q5: Can the palladium catalyst be regenerated and reused?
A5: Yes, in many cases, palladium catalysts can be regenerated, which is economically and environmentally beneficial. Regeneration procedures often involve washing with solvents to remove adsorbed organic impurities, followed by a controlled oxidation to burn off carbonaceous deposits, and then a reduction step to reactivate the catalyst.[11][12][13][14] The specific regeneration protocol depends on the nature of the catalyst deactivation.
Data Presentation
Table 1: Acceptable Limits for Residual Palladium (ICH Q3D)
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm) for ≤10 g/day Dose |
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
Source: Adapted from ICH Q3D guidelines.[9]
Table 2: Comparison of Catalyst Removal Techniques
| Technique | Advantages | Disadvantages | Typical Residual Pd Levels |
| Celite® Filtration | Simple, fast, and widely applicable. | May not remove very fine particles; risk of catalyst breakthrough. | 10 - 100 ppm |
| Membrane Filtration | Effective for removing fine particles. | Can be slow; membranes can be expensive and may have compatibility issues with some organic solvents. | <10 ppm |
| Centrifugation | Useful for very fine particles that are difficult to filter. | May not be practical for large volumes; requires specialized equipment. | Variable, often used in conjunction with filtration. |
| Metal Scavengers | Highly effective at removing dissolved and colloidal metal species. | Adds an additional step and reagent to the process; cost of scavenger. | <1 ppm |
Experimental Protocols
Protocol 1: Celite® Filtration for Pd/C Removal
-
Preparation: Place a piece of filter paper in a Büchner funnel that fits snugly and covers all the holes.
-
Slurry Preparation: In a separate beaker, create a slurry of Celite® in the same solvent used for the hydrogenation reaction.
-
Filter Bed Formation: With the funnel on the filter flask but without applying vacuum, pour the Celite® slurry into the funnel to create a pad of about 1-2 cm in thickness.
-
Settling the Bed: Apply a gentle vacuum to the flask to remove the solvent and compact the Celite® pad. Ensure the pad is even and has no cracks. Wash the pad with a small amount of fresh solvent.
-
Inert Atmosphere: If possible, set up a nitrogen or argon blanket over the funnel.
-
Filtration: Carefully pour the reaction mixture onto the center of the Celite® bed. Avoid disturbing the surface of the pad.
-
Washing: Once the liquid has passed through, wash the filter cake with several small portions of fresh solvent to ensure all the product is recovered. Crucially, do not let the cake run dry while exposed to air.
-
Quenching: After the final wash, release the vacuum and immediately add water or a high-boiling point solvent to the funnel to quench the pyrophoric catalyst.
-
Disposal: Carefully transfer the wet catalyst and Celite® mixture to a designated waste container.
Protocol 2: Sample Preparation for ICP-MS Analysis of Residual Palladium
This is a general guideline; specific parameters may need to be optimized.
-
Sample Weighing: Accurately weigh approximately 50-100 mg of the final product into a clean microwave digestion vessel.
-
Acid Digestion: Carefully add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) to the vessel.
-
Microwave Digestion: Place the vessel in a microwave digestion system and heat according to a pre-programmed temperature profile (e.g., ramp to 200°C and hold for 20 minutes).[10]
-
Dilution: After cooling, carefully dilute the digested sample to a known volume with deionized water. A two-step dilution may be necessary to reach the optimal concentration range for the ICP-MS instrument.
-
Analysis: Analyze the diluted sample by ICP-MS against a set of palladium calibration standards.
Mandatory Visualization
Caption: Workflow for Catalyst Removal and Product Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. pnnl.gov [pnnl.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. youtube.com [youtube.com]
- 5. sarponggroup.com [sarponggroup.com]
- 6. Selective and leaching-resistant palladium catalyst on a porous polymer support for phenol hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
- 14. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Addressing putty-like precipitate in lithium aluminum hydride reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during lithium aluminum hydride (LAH) reduction, with a specific focus on the formation of putty-like precipitates during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What causes the formation of a thick, putty-like or gelatinous precipitate during the workup of an LAH reduction?
A1: The formation of a difficult-to-filter precipitate is a common issue in LAH reductions. This is primarily due to the generation of aluminum salts, such as aluminum hydroxide (B78521) (Al(OH)₃), during the quenching process.[1][2] These salts can form a gel-like or pasty substance that is challenging to stir and filter, often trapping the desired product and leading to lower yields.[1] The consistency of the precipitate is highly dependent on the quenching method and the concentration of the reaction mixture.[1]
Q2: How can I prevent the formation of this problematic precipitate?
A2: The key to preventing a putty-like precipitate is to carefully control the quenching procedure. The goal is to form granular, easily filterable solids. Several established methods, such as the Fieser workup or the use of Rochelle's salt, are designed to achieve this.[3][4][5][6] Additionally, running the reaction at a more dilute concentration can help prevent the formation of a gel during the reaction or upon quenching.[1]
Q3: What is the "Fieser method" for LAH workup, and why is it effective?
A3: The Fieser workup is a widely used and recommended procedure for quenching LAH reactions to produce a granular precipitate that is easy to filter.[1][4] The method involves the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then a final portion of water.[7][8] This controlled addition of reagents helps to form dense, crystalline aluminum salts rather than a gelatinous form.
Q4: Can I use an acidic workup for an LAH reduction?
A4: An acidic workup, for instance, with dilute sulfuric acid or acetic acid, can be used to dissolve the aluminum salts by forming soluble aluminum species.[5][8][9] However, this method is only suitable if your product is stable under acidic conditions.[7] For acid-sensitive compounds, alternative basic or neutral workup procedures are recommended.
Q5: What is the role of Rochelle's salt in an LAH workup?
A5: Rochelle's salt (sodium potassium tartrate) is an excellent chelating agent for aluminum ions.[5] Adding a saturated aqueous solution of Rochelle's salt during the workup can effectively break up aluminum emulsions and dissolve gelatinous precipitates by forming a soluble complex with the aluminum salts.[5][8] This results in two clear, easily separable liquid phases.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Thick, Unstirrable Precipitate | Improper quenching sequence or rapid addition of quenching agent.[1] | 1. Follow a proven workup protocol meticulously , such as the Fieser method (see Experimental Protocols).2. Add quenching agents slowly and dropwise with vigorous stirring while cooling the reaction mixture in an ice bath.[5][8]3. If a gel has already formed, try adding a saturated aqueous solution of Rochelle's salt and stirring vigorously until the precipitate dissolves.[5] |
| Product Trapped in Precipitate / Low Yield | The gelatinous nature of the aluminum salts physically entraps the product.[3] | 1. Ensure the formation of a granular precipitate by using the Fieser method or a sodium sulfate (B86663) decahydrate (B1171855) quench.[3][5]2. Thoroughly wash the filtered solid with an appropriate solvent (e.g., diethyl ether, THF) to recover as much product as possible.[8]3. Consider using a workup with Rochelle's salt to keep the aluminum salts in the aqueous phase, simplifying extraction.[5] |
| Formation of an Emulsion | Aluminum salts can stabilize emulsions, making phase separation difficult.[4][5] | 1. The use of Rochelle's salt is highly effective at breaking up aluminum emulsions.[5]2. The Fieser method is also designed to produce a solid that is less prone to forming emulsions.[1][4] |
| Violent Reaction During Quenching | LAH reacts violently with water, especially if added too quickly or if the reaction is not cooled.[1][10][11] | 1. Always cool the reaction mixture to 0 °C in an ice bath before and during quenching.[1][5][7]2. Add the quenching agent (e.g., water, ethyl acetate) dropwise and at a rate that keeps the reaction under control.[1][5]3. Ensure the reaction flask is large enough to accommodate potential foaming.[1] |
Experimental Protocols
Fieser Workup for Granular Precipitate
This method is designed to produce easily filterable aluminum salts. The ratios are based on the amount of LAH used.
For a reaction containing 'x' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise, add 'x' mL of water with vigorous stirring.
-
Slowly and dropwise, add 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.
-
Slowly and dropwise, add '3x' mL of water.
-
Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 15-30 minutes.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and stir for another 15 minutes to aid in drying and granulation.[1][7][8]
-
Filter the mixture through a pad of Celite and wash the solid thoroughly with an appropriate organic solvent.
| Reagent | Amount (relative to 'x' g of LAH) |
| Water (initial) | x mL |
| 15% aq. NaOH | x mL |
| Water (final) | 3x mL |
Rochelle's Salt Workup for Emulsion Prevention
This method is particularly useful for breaking up emulsions and dissolving gelatinous precipitates.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench any excess LAH by the slow, dropwise addition of ethyl acetate.
-
Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). The volume added can be adjusted, but often a volume equal to the reaction volume is a good starting point.
-
Stir the mixture vigorously. The gelatinous precipitate should dissolve, resulting in two clear, separable liquid phases.[5]
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
Visualized Workflows
Caption: Troubleshooting workflow for LAH workup precipitate issues.
Caption: Step-by-step experimental workflow for the Fieser workup method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. rroij.com [rroij.com]
- 11. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing GC Analysis of C9 Hydrocarbons
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatographic (GC) analysis of C9 hydrocarbons.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the GC analysis of C9 hydrocarbons, a complex mixture of aromatic isomers with similar physicochemical properties.
Issue 1: Poor Resolution and Co-elution of C9 Aromatic Isomers (e.g., Propylbenzene (B89791) and Trimethylbenzene Isomers)
Symptoms:
-
Overlapping peaks for isomers like n-propylbenzene, isopropylbenzene (cumene), and the various trimethylbenzene isomers (1,2,3-, 1,2,4-, and 1,3,5-trimethylbenzene).
-
Inability to accurately quantify individual isomers.
Possible Causes:
-
Suboptimal Temperature Program: A temperature ramp rate that is too fast can prevent proper separation of compounds with close boiling points.
-
Inappropriate GC Column: The column's stationary phase may not have the right selectivity for these isomers.
-
Incorrect Carrier Gas Flow Rate: A non-optimal flow rate can lead to band broadening and reduced resolution.
Solutions:
-
Optimize the Temperature Program:
-
Decrease the Ramp Rate: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting isomers.[1] For example, reducing the ramp rate from 10°C/min to 5°C/min can enhance resolution.[2]
-
Lower the Initial Temperature: Starting the temperature program at a lower initial temperature can improve the separation of early-eluting peaks.[1]
-
Introduce a Mid-Ramp Hold: An isothermal hold at a temperature just below the elution temperature of the critical pair can improve their separation.[1]
-
-
Select an Appropriate Column:
-
For aromatic hydrocarbons, a mid-polarity stationary phase, such as one containing a significant percentage of phenyl substitution (e.g., 50% phenyl-polysiloxane), can offer better selectivity compared to non-polar phases.[3]
-
Longer columns (e.g., 60 m or 100 m) provide more theoretical plates and can enhance separation.[3]
-
-
Adjust Carrier Gas Flow Rate: Ensure the carrier gas (typically helium or hydrogen) is set to its optimal linear velocity for the specific column dimensions to maximize efficiency.
Issue 2: Co-elution of Xylene Isomers and Ethylbenzene
Symptoms:
-
Difficulty in separating m-xylene (B151644) and p-xylene (B151628).
-
Ethylbenzene peak overlapping with one of the xylene isomers.
Possible Causes:
-
Stationary Phase Polarity: Non-polar columns, like those with 100% dimethylpolysiloxane (PDMS), often struggle to separate m- and p-xylene due to their very similar boiling points.
-
Insufficient Column Efficiency: A shorter column or a column with a larger internal diameter may not provide the necessary resolving power.
Solutions:
-
Utilize a More Polar Column: A column with a polar stationary phase, such as a Carbowax (polyethylene glycol) type, can effectively separate xylene isomers based on differences in polarity rather than just boiling point.
-
Increase Column Efficiency:
-
Use a longer capillary column (e.g., 60 m or longer).
-
Employ a column with a smaller internal diameter (e.g., 0.25 mm or 0.18 mm).
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature program for the general analysis of C9 hydrocarbons?
A1: A good starting point for a broad analysis of C1-C9 hydrocarbons is a temperature-programmed method. An initial temperature of 0°C, held for a few minutes, followed by a ramp of 10°C/min up to 135°C, and then a slower ramp of 2°C/min to 205°C can be effective.[4] However, this should always be optimized for your specific mixture and analytical goals. For focusing on C9 aromatic isomers, a lower starting temperature and a slower initial ramp rate might be necessary to improve resolution.
Q2: How does the temperature ramp rate affect the separation of C9 isomers?
A2: The temperature ramp rate is a critical parameter for separating isomers with close boiling points. A faster ramp rate will decrease the analysis time but may lead to co-elution as the column temperature increases too quickly for effective partitioning between the mobile and stationary phases.[5] Conversely, a slower ramp rate enhances resolution by allowing more time for these interactions but will result in a longer run time.[1] The optimal ramp rate is a balance between achieving the desired separation and maintaining a practical analysis time.
Q3: Can I use a non-polar column for C9 aromatic isomer analysis?
A3: While non-polar columns can be used, they often provide limited resolution for critical pairs of C9 aromatic isomers, such as m- and p-xylene. The separation on non-polar phases is primarily based on boiling points, which are very similar for many C9 isomers. For better separation, a column with a more polar stationary phase is generally recommended to exploit differences in polarity among the isomers.
Q4: What are some common C9 hydrocarbon isomers I should be aware of?
A4: The C9 fraction is a complex mixture of aromatic hydrocarbons. Some of the most common isomers include:
-
Propylbenzenes: n-propylbenzene and isopropylbenzene (cumene).
-
Ethyltoluenes: o-ethyltoluene, m-ethyltoluene, and p-ethyltoluene.
-
Trimethylbenzenes: 1,2,3-trimethylbenzene (B126466) (hemimellitene), 1,2,4-trimethylbenzene (B165218) (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene).
Quantitative Data
The following table summarizes different temperature programs that can be used for the GC analysis of C9 hydrocarbons, providing a starting point for method development.
| Parameter | Method 1: General C1-C9 Hydrocarbons[4] | Method 2: Aromatic Isomer Separation[6] | Method 3: Fast Analysis (Hypothetical) |
| Initial Temperature | 0°C | 40°C | 50°C |
| Initial Hold Time | Not specified | 1 min | 0.5 min |
| Ramp 1 Rate | 10°C/min | 10°C/min | 20°C/min |
| Ramp 1 Final Temp. | 135°C | 160°C | 200°C |
| Ramp 2 Rate | 2°C/min | - | - |
| Ramp 2 Final Temp. | 205°C | - | - |
| Final Hold Time | Not specified | Not specified | 2 min |
| Primary Application | Broad screening of C1-C9 hydrocarbons. | Separation of propylbenzene and trimethylbenzene isomers. | Rapid screening with potentially reduced resolution. |
Experimental Protocols
General Protocol for GC Analysis of C9 Hydrocarbon Mixtures
This protocol provides a general framework for the GC analysis of C9 hydrocarbons. It should be adapted and optimized for specific instrumentation and analytical requirements.
1. Instrumentation and Consumables:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary GC Column: A 30-60 m column with a 0.25 mm internal diameter and a 0.25-0.50 µm film thickness is a good starting point. A mid-polarity stationary phase is often preferred for isomer separation.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Syringes, vials, and septa.
2. Sample Preparation:
-
Prepare calibration standards of individual C9 hydrocarbon isomers in a suitable solvent (e.g., hexane (B92381) or pentane) at various concentrations to cover the expected sample range.
-
Dilute the unknown samples with the same solvent to fall within the calibration range.
-
Add an internal standard if quantitative analysis is required.
3. GC Instrument Setup:
-
Injector:
-
Set the injector temperature to 250°C.
-
Use a split injection mode with a split ratio of 50:1 to 100:1 to avoid column overload. Adjust as necessary based on sample concentration.
-
-
Oven Temperature Program:
-
Start with an optimized temperature program from the table above or develop one based on the troubleshooting guide.
-
-
Detector:
-
For an FID, set the temperature to 300°C. Ensure hydrogen and air flows are optimized.
-
For an MS, set the transfer line temperature to 280°C and the ion source temperature to 230°C.
-
4. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared standards and samples.
-
Acquire the chromatograms and/or mass spectra.
-
Identify the peaks by comparing their retention times to those of the standards. For MS detection, confirm identity using the mass spectra.
-
Quantify the analytes by creating a calibration curve from the standard responses and applying it to the sample responses.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting poor resolution in C9 hydrocarbon GC analysis.
References
How to assign stereochemistry when NMR data is ambiguous
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in assigning stereochemistry when standard NMR data is inconclusive.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps when standard 1D and 2D NMR experiments (NOE, ROESY) fail to define the stereochemistry of my compound?
When routine NMR experiments are ambiguous, a systematic approach is required to determine the correct stereoisomer. The first step is to assess the nature of the ambiguity (e.g., relative or absolute configuration) and the properties of your molecule. This will guide the selection of an appropriate follow-up method.
Consider the following options:
-
Chemical Derivatization: Introduce a chiral auxiliary that reacts with your compound to create diastereomers with distinct and predictable NMR chemical shift patterns.
-
Computational Chemistry: Use theoretical calculations to predict the NMR parameters for all possible isomers and compare them to the experimental data.
-
Chiroptical Spectroscopy: Compare experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with theoretically predicted spectra.
-
X-ray Crystallography: If a suitable crystal can be formed, this method provides an unambiguous determination of the solid-state structure.
Caption: General workflow for ambiguous stereochemistry.
Q2: How do I choose the most appropriate method to resolve stereochemical ambiguity?
The optimal method depends on the structural features of your analyte, the quantity of sample available, and the resources at your disposal.
| Method | Ideal Candidate | Sample Amount | Key Advantage |
| Mosher's Method | Molecules with a single chiral alcohol or amine. | 1-5 mg | Well-established, reliable for specific functional groups. |
| DP4 Analysis | Complex molecules with multiple stereocenters; non-crystalline samples. | NMR data only | Powerful for distinguishing diastereomers with high confidence.[1] |
| X-ray Crystallography | Compounds that can be crystallized. | <1 mg (single crystal) | Provides an unambiguous structural proof. |
| Chiroptical Spectroscopy (ECD/VCD) | Molecules with chromophores (ECD) or complex vibrational modes (VCD). | 0.1-1 mg | Good for determining absolute configuration. |
Troubleshooting Guides & Protocols
Issue 1: Mosher's Ester analysis is yielding confusing or inconclusive results.
Mosher's method relies on analyzing the differences in chemical shifts (Δδ = δS - δR) between diastereomeric esters formed from your chiral alcohol/amine and the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[2][3] Ambiguous results often stem from experimental error or conformational flexibility.
Troubleshooting Steps:
-
Confirm Complete Reaction: Use ¹H NMR or LC-MS to ensure both esterification reactions have gone to completion. Unreacted alcohol will complicate the spectra.
-
Ensure High Purity: The diastereomeric esters must be purified away from any reagents or byproducts. Residual pyridine (B92270) or coupling agents can interfere with analysis.
-
Check for Racemization: The chiral center of MTPA is sensitive to racemization. Use freshly opened or properly stored MTPA-Cl.
-
Re-evaluate Conformation: The standard Mosher model assumes a specific conformation where the MTPA phenyl group and the C-F bond eclipse the carbinyl proton. If your molecule is highly flexible or sterically hindered, this model may not hold, leading to an unreliable Δδ pattern.
This protocol outlines the derivatization of a chiral secondary alcohol.
Part 1: Preparation of (S)- and (R)-MTPA Esters
-
Step 1: In two separate, dry NMR tubes, dissolve ~1.0 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine-d5.
-
Step 2: To the first tube, add ~1.2 equivalents of (R)-(-)-MTPA chloride. This will form the (S)-alcohol-(R)-MTPA ester.
-
Step 3: To the second tube, add ~1.2 equivalents of (S)-(+)-MTPA chloride. This will form the (S)-alcohol-(S)-MTPA ester.
-
Step 4: Seal the tubes under nitrogen or argon and allow the reactions to proceed at room temperature for 2-4 hours, or until TLC/LC-MS confirms completion. The reaction can be gently heated if necessary.
Part 2: NMR Acquisition and Analysis
-
Step 1: Acquire high-resolution ¹H NMR spectra for both diastereomeric samples. 2D spectra (COSY, HSQC) may be necessary to assign all relevant protons.
-
Step 2: Carefully assign the chemical shifts (δ) for protons on both sides of the stereocenter for both the (S)-ester and (R)-ester.
-
Step 3: Calculate the difference in chemical shifts: Δδ = δS - δR .
-
Step 4: Map the signs of the Δδ values onto a conformational model of the molecule. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values, allowing assignment of the absolute configuration.
Caption: Workflow for Mosher's Method.
Issue 2: DP4 analysis probabilities are low or inconclusive for all candidate stereoisomers.
DP4 (Diastereomer Probability) analysis is a powerful computational tool that assigns a probability to each possible diastereomer being the correct structure by comparing DFT-calculated NMR chemical shifts with experimental values.[1][4] Low probabilities (<95%) suggest a poor match between the calculated and experimental data.
Troubleshooting Steps:
-
Verify Structural Connectivity: DP4 assumes the basic 2D structure is correct. Re-examine all 2D NMR data (HMBC, COSY) to ensure the planar structure is accurate before investing more computational time.
-
Improve Conformational Search: The accuracy of calculated shifts is highly dependent on identifying the correct low-energy conformers. Increase the thoroughness of the conformational search (e.g., using a more robust molecular mechanics force field or a longer simulation time).
-
Check Level of Theory: The level of theory (functional and basis set) used for geometry optimization and NMR chemical shift calculation can significantly impact results. Ensure you are using recommended levels, such as those outlined in recent DP4 publications (e.g., DP4+).[5][6]
-
Re-check Experimental Data: Ensure experimental chemical shifts are correctly referenced and assigned. Small errors in experimental data can lead to large discrepancies in the DP4 probability. The recent DP4-AI methodology can help automate and standardize this process.[7]
This protocol provides a general workflow for performing a DP4 analysis.
-
Step 1: Generate All Possible Stereoisomers: Create 3D structures for every possible diastereomer of the compound under investigation.
-
Step 2: Perform Conformational Search: For each diastereomer, perform a thorough conformational search using a suitable method (e.g., molecular mechanics with Monte Carlo or molecular dynamics).
-
Step 3: Geometry Optimization: Take all unique conformers within a specified energy window (e.g., 10 kJ/mol) and perform a full geometry optimization using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level in the gas phase or with a solvent model.
-
Step 4: NMR Chemical Shift Calculation: For each optimized conformer, calculate the ¹H and ¹³C NMR chemical shifts using the GIAO method at a suitable level of theory (e.g., mPW1PW91/6-31+G(d,p) with a PCM solvent model).
-
Step 5: Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts for each diastereomer based on the relative energies of its stable conformers.
-
Step 6: DP4 Probability Calculation: Use a DP4 calculation tool or spreadsheet to input the experimental chemical shifts and the calculated, Boltzmann-averaged shifts for all candidate isomers. The output will be a probability for each candidate being the correct structure.
Caption: Workflow for DP4 Analysis.
References
- 1. Assigning stereochemistry to single diastereoisomers by GIAO NMR calculation: the DP4 probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,3-Trimethylcyclohexane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of specific 1,2,3-trimethylcyclohexane isomers.
Frequently Asked Questions (FAQs)
Q1: How many stereoisomers of this compound exist, and what are the main synthetic routes to obtain specific isomers?
A1: There are a total of eight possible stereoisomers for this compound, arising from three stereocenters.[1] These are categorized into four geometric isomers: cis,cis,cis; cis,trans,cis; cis,cis,trans; and trans,trans,trans.[1] Two of these geometric isomers are chiral and exist as pairs of enantiomers.[1]
The primary synthetic strategies for specific isomers include:
-
Catalytic Hydrogenation: The cis,cis,cis-isomer can be synthesized by the catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466) (hemimellitene) using a platinum or rhodium catalyst.[1]
-
Diels-Alder Reaction: A multi-step pathway beginning with a Diels-Alder reaction between piperylene and maleic anhydride (B1165640) can yield the cis,cis,trans- and cis,trans,cis-isomers.[1][2] The stereochemical outcome is dictated by subsequent stereospecific hydrogenation and reduction steps.[1]
-
Asymmetric Synthesis: To produce specific enantiomers, such as the (1S,3S) stereoisomer, asymmetric synthesis methods that utilize chiral catalysts or auxiliaries are necessary.[3]
Q2: What are the critical parameters to control during the catalytic hydrogenation of 1,2,3-trimethylbenzene for the synthesis of the cis,cis,cis-isomer?
A2: For the successful synthesis of cis,cis,cis-1,2,3-trimethylcyclohexane via catalytic hydrogenation, the following parameters are critical:
-
Catalyst Choice: Platinum oxide (Adams' catalyst) or rhodium-on-alumina are effective catalysts for this transformation.[1]
-
Temperature and Pressure: The reaction requires elevated temperature and pressure to proceed efficiently.[1]
-
Solvent: Glacial acetic acid is a suitable solvent for this reaction.[1]
-
Hydrogen Purge: The reaction vessel (autoclave) must be thoroughly purged with hydrogen to remove any air, which could deactivate the catalyst.[1]
-
Agitation: Continuous agitation is necessary to ensure proper mixing of the reactants, solvent, catalyst, and hydrogen gas.[1]
Q3: How can I purify the different isomers of this compound at a larger scale?
A3: At a larger scale, fractional distillation is a common method for separating isomers with different boiling points.[1] For isomers with very close boiling points or for separating enantiomers, preparative chromatography is a more effective technique.[4] The choice of stationary phase and mobile phase is crucial for achieving good separation.[4]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Isomer in Catalytic Hydrogenation
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure the catalyst is fresh and has been stored under appropriate conditions. Check for potential poisons in the starting material or solvent. |
| Incomplete Reaction | Increase reaction time or temperature. Ensure adequate hydrogen pressure and efficient agitation. |
| Hydrogen Leak | Check all seals and connections of the high-pressure autoclave for leaks. |
| Impure Starting Material | Verify the purity of the 1,2,3-trimethylbenzene starting material using techniques like GC-MS or NMR. |
Problem 2: Poor Stereoselectivity in the Synthesis
| Potential Cause | Troubleshooting Step |
| Incorrect Catalyst | For stereoselective synthesis, ensure the correct chiral catalyst or auxiliary is being used.[3] |
| Non-optimal Reaction Conditions | Temperature and pressure can influence stereoselectivity. Experiment with varying these parameters. |
| Isomerization | Undesired isomerization can occur under harsh reaction conditions. Consider using milder reagents or reaction conditions. |
Problem 3: Difficulty in Separating Isomers
| Potential Cause | Troubleshooting Step |
| Similar Boiling Points | For isomers with close boiling points, use a longer distillation column or a column with higher theoretical plates. |
| Co-elution in Chromatography | Optimize the chromatographic method by screening different stationary phases and mobile phase compositions.[4] Consider using chiral columns for enantiomeric separations. |
| Formation of Azeotropes | Investigate the possibility of azeotrope formation and consider alternative separation techniques like extractive distillation. |
Experimental Protocols
Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane via Catalytic Hydrogenation
This protocol is adapted from the work of Bussert et al. (1956).[1]
-
Preparation: A solution of 1,2,3-trimethylbenzene in glacial acetic acid is placed in a high-pressure autoclave.[1]
-
Catalyst Addition: A catalytic amount of platinum oxide (Adams' catalyst) or rhodium-on-alumina is added to the solution.[1]
-
Reaction Setup: The autoclave is sealed and purged with hydrogen gas to remove any air.[1] The vessel is then pressurized with hydrogen to the desired operating pressure.[1]
-
Reaction: The reaction mixture is heated to the target temperature and agitated for several hours.[1]
-
Workup: After the reaction is complete, the autoclave is cooled, and the excess hydrogen is carefully vented. The catalyst is removed by filtration.[1]
-
Purification: The product is isolated by extraction and purified by fractional distillation to yield cis,cis,cis-1,2,3-trimethylcyclohexane.[1]
Quantitative Data
Physical Properties of this compound Isomers
| Isomer | Boiling Point (°C) | Refractive Index (n20D) |
| cis,cis,cis | 144-146 | - |
| cis,cis,trans | 150 | 1.4393 |
| cis,trans,cis | - | - |
Data adapted from Bussert et al. (1956).[2][5] Note: The original literature provides uncorrected boiling points.
Visualizations
References
Preventing isomerization during high-temperature gas chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive resources to identify, troubleshoot, and prevent analyte isomerization during high-temperature gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is analyte isomerization in the context of GC, and why is it a problem?
A1: Isomerization is the process where a molecule is transformed into an isomer with a different arrangement of atoms. In gas chromatography, this is often induced by the high temperatures in the injection port or the column oven.[1][2] This thermal conversion can alter the true isomeric ratio in a sample, leading to inaccurate quantification of the target analyte and overestimation of its isomer.[2] For thermally labile compounds, this can be a significant source of analytical error.[1]
Q2: What are the primary causes of isomerization during high-temperature GC analysis?
A2: The main factors contributing to on-system isomerization are:
-
High Injector Temperature: The GC inlet is the most common area where thermal isomerization occurs.[1][2] Temperatures that are too high can provide the activation energy needed to convert a thermally sensitive analyte to a more stable isomer.[2][3]
-
Elevated Oven Temperature: Prolonged exposure to high temperatures within the GC column can also induce isomerization.[1][4] A slow temperature ramp rate, while often used to improve resolution, increases the time the analyte spends at elevated temperatures.[5]
-
Long Residence Time: The total time an analyte spends in the hot zones of the GC system (inlet and column) influences the extent of isomerization.[4][6] Factors like longer columns and slower carrier gas flow rates increase residence time.[4][7][8]
-
Active Sites: Active sites in the injection port liner or on the column packing can catalyze isomerization.[9] This can be caused by contamination or degradation of the column.[10]
Q3: Which types of compounds are particularly susceptible to isomerization in GC?
A3: Compounds that are thermally labile or have relatively low energy barriers for conversion between isomeric forms are most at risk. Examples include:
-
Geometric Isomers (cis/trans): Compounds with double bonds, like cis-Methylisoeugenol, can convert to the more thermodynamically stable trans form.[2][11]
-
Diastereomers: Molecules with multiple chiral centers, such as the flame retardant 1,2,5,6-tetrabromocyclooctane (B184711) (TBCO), can interconvert between α- and β-isomers.[1]
-
Positional Isomers: Acyl migration in molecules like 1,3-dipalmitin (B116919) can lead to the formation of 1,2-dipalmitin.[12]
-
Natural Products: Complex molecules like pyrethrins (B594832) are known to undergo thermal isomerization during GC analysis.[4]
Q4: Can isomerization be used intentionally in an analysis?
A4: Yes, in some cases. If the goal is to quantify the total concentration of a compound rather than its individual isomers, you can intentionally drive the isomers to their thermal equilibrium ratio.[1] This is typically achieved by using a high injector temperature (e.g., 250°C) and a longer GC column to ensure a consistent and reproducible ratio between the isomers, which can simplify quantification.[1]
Q5: Are there alternative analytical techniques that avoid thermal isomerization?
A5: Yes. When isomerization in GC cannot be sufficiently minimized, alternative methods that operate at lower temperatures are recommended. These include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a common alternative as it avoids the high temperatures associated with GC.[1]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid like carbon dioxide as the mobile phase, allowing for separations at lower temperatures than GC, making it well-suited for thermally labile compounds.[1]
Troubleshooting Guide
Issue 1: Appearance of a new peak, identified as an isomer of my target analyte.
-
Possible Cause 1: Injector temperature is too high. The high heat of the inlet is causing on-contact thermal conversion of your analyte.[1][2]
-
Solution: Systematically lower the injector temperature, for example, in 20°C increments, and observe the peak area ratio of the isomers.[2] For highly sensitive compounds, use the lowest temperature that still allows for efficient and reproducible analyte transfer.[3] A good starting point for many analyses is 250°C, but this may need to be significantly lower for thermally labile compounds.[3][13]
-
-
Possible Cause 2: On-column isomerization. The analyte is spending too much time at an elevated temperature inside the column.[1][12]
-
Possible Cause 3: Active sites in the inlet or column. Contamination or degradation can create sites that catalyze isomerization.
Issue 2: Poor peak shape (tailing or fronting) and inaccurate quantification for my target analyte.
-
Possible Cause 1: Co-elution of isomers. The chromatographic conditions are not sufficient to fully resolve the original analyte from the isomer being formed in-situ.[12]
-
Solution: Optimize the temperature program. A slower ramp rate or an isothermal hold at a temperature just below the elution point of the isomers can improve separation.[5] Also, consider using a column with a different stationary phase that offers better selectivity for the isomers, such as a mid-polarity or liquid crystalline phase for aromatic isomers.[5]
-
-
Possible Cause 2: Sample overload. Injecting too much sample can lead to peak fronting and other shape distortions.[16][17]
Data Presentation: Recommended GC Parameter Adjustments
The following table summarizes key GC parameters and their suggested modifications to minimize thermal isomerization.
| Parameter | Standard Condition (Potential for Isomerization) | Recommended Adjustment to Prevent Isomerization | Rationale |
| Injector Temperature | >250 °C | <200 °C or lowest feasible temperature | The primary cause of thermal isomerization is high injector temperature.[1] |
| Injection Mode | Splitless, Hot Vaporization | Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) | Injects the sample at a low initial temperature, minimizing thermal shock to the analyte.[2] |
| Column Length | Long (e.g., 30 m) | Short (e.g., 15 m) | Reduces the residence time of the analyte at elevated temperatures.[1] |
| Carrier Gas Flow Rate | Low (e.g., <1 mL/min) | High (e.g., >1.5 mL/min) | Decreases residence time in the column, minimizing on-column conversion.[4] |
| Oven Temperature Program | Slow ramp, high final temperature | Faster ramp, lowest effective final temperature | Reduces the total time the analyte is exposed to high temperatures.[4] |
| Stationary Phase | Non-polar | Phase suitable for specific isomers (e.g., mid-polarity for aromatic isomers) | Optimizing selectivity can improve resolution and may allow for lower analysis temperatures.[5] |
Experimental Protocols
Protocol: Derivatization to Prevent Acyl Migration in Diacylglycerols
For compounds with functional groups that facilitate isomerization, such as the free hydroxyl group in 1,3-dipalmitin, derivatization can be an effective preventative strategy before GC analysis.[12] Silylation blocks the hydroxyl group, preventing acyl migration.
Methodology:
-
Sample Preparation:
-
Homogenize the sample in a cold, non-polar solvent mixture (e.g., hexane:isopropanol, 3:2 v/v). Perform all extraction steps on ice to minimize isomerization during preparation.[12]
-
Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., below 30°C).[12]
-
Ensure the sample is completely dry, as any residual water will interfere with the derivatization agent.[12]
-
-
Derivatization Reaction:
-
Analysis:
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.[12]
-
Visualizations
Caption: Troubleshooting logic for identifying and resolving GC-induced isomerization.
Caption: A preventative workflow for GC analysis of thermally labile compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 4. Exploring thermal isomerisation in gas chromatography analyses using natural pyrethrins: Comparison of comprehensive two-dimensional and one-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Residence time - Wikipedia [en.wikipedia.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. scienceasia.org [scienceasia.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. shopshimadzu.com [shopshimadzu.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. shimadzu.at [shimadzu.at]
Validation & Comparative
A Comparative Analysis of Conformational Stability: 1,2,3- vs. 1,3,5-Trimethylcyclohexane
The conformational stability of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition and reactivity in fields such as drug development and materials science. This guide provides an objective comparison of the conformational stability of 1,2,3- and 1,3,5-trimethylcyclohexane (B44294) isomers, supported by experimental and computational data. The analysis focuses on the energetic penalties arising from steric interactions in the chair conformations of these molecules.
Conformational Stability: A Quantitative Comparison
The relative stability of different conformers of trimethylcyclohexanes is primarily dictated by the steric strain arising from two main types of interactions: 1,3-diaxial interactions and gauche butane (B89635) interactions. An axial methyl group incurs a significant steric penalty due to its interaction with other axial substituents, including hydrogen atoms. Gauche interactions occur between adjacent substituents. The total steric energy of a conformer can be estimated by summing the energetic contributions of these interactions.
The following table summarizes the calculated steric energies for the most stable chair conformations of various stereoisomers of 1,2,3- and 1,3,5-trimethylcyclohexane. These values are derived from established energetic parameters for individual steric interactions.
| Compound | Most Stable Conformation | Steric Interactions | Total Steric Energy (kcal/mol) | Relative Stability |
| 1,2,3-Trimethylcyclohexane | ||||
| cis,cis,cis-1,2,3-trimethylcyclohexane | Two equatorial, one axial (e,a,e) | Two CH₃-CH₃ gauche interactions | ~1.8 | Less Stable |
| cis,trans,cis-1,2,3-trimethylcyclohexane | Two equatorial, one axial (e,a,e) | Two CH₃-H 1,3-diaxial interactions, two CH₃-CH₃ gauche interactions.[1] | ~3.63 | Less Stable |
| 1,3,5-Trimethylcyclohexane | ||||
| cis-1,3,5-trimethylcyclohexane | All equatorial (e,e,e) | No significant steric strain | 0 | Most Stable |
| trans-1,3,5-trimethylcyclohexane | Two equatorial, one axial (e,a,e) | Two CH₃-H 1,3-diaxial interactions | ~1.7 | Less Stable |
Note: The steric energy values are approximate and can vary slightly based on the specific computational method and parameters used. 1 kcal/mol = 4.184 kJ/mol. The A-value for a methyl group (energy cost of being axial) is approximately 1.7 kcal/mol, and a gauche interaction between two methyl groups is about 0.9 kcal/mol.[2]
Experimental and Computational Determination of Conformational Stability
The conformational energies of cyclohexane (B81311) derivatives are determined through a combination of experimental techniques, primarily low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Experimental Protocol: Low-Temperature NMR Spectroscopy
Low-temperature NMR spectroscopy is a powerful experimental method to directly observe and quantify the populations of different conformers in equilibrium. At room temperature, the rapid interconversion (ring-flipping) of chair conformations leads to time-averaged NMR signals. By lowering the temperature, this process can be slowed down on the NMR timescale, allowing for the resolution of distinct signals for each conformer.
Methodology:
-
Sample Preparation: A solution of the trimethylcyclohexane isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂). The solution is then transferred to an NMR tube.
-
Initial Spectrum: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature (e.g., 298 K) to observe the averaged signals.
-
Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. Spectra are recorded at various temperatures until the signals for the individual conformers are well-resolved.
-
Signal Assignment and Integration: The peaks corresponding to the axial and equatorial conformers are assigned based on their chemical shifts and coupling constants. The relative populations of the conformers are determined by integrating the areas of their respective signals.
-
Equilibrium Constant and Free Energy Calculation: The equilibrium constant (K) is calculated from the ratio of the conformer populations. The Gibbs free energy difference (ΔG°) between the conformers is then determined using the equation: ΔG° = -RTln(K), where R is the gas constant and T is the temperature in Kelvin.
Computational Protocol: Molecular Mechanics
Molecular mechanics is a computational method that calculates the steric energy of a molecule based on a classical force field. This approach allows for the rapid determination of the energies of different conformers and the identification of the most stable conformations.
Methodology:
-
Structure Building: The 3D structure of the trimethylcyclohexane isomer is built using molecular modeling software.
-
Conformational Search: A systematic or random conformational search is performed to identify all possible low-energy chair conformations.
-
Energy Minimization: Each identified conformer is subjected to energy minimization using a suitable force field (e.g., MMFF94, AMBER). This process optimizes the geometry of the conformer to find its lowest energy state.
-
Steric Energy Calculation: The steric energy of each minimized conformer is calculated.
-
Stability Comparison: The conformer with the lowest steric energy is identified as the most stable conformation. The relative stabilities of other conformers are determined by comparing their steric energies to that of the most stable one.
Conformational Analysis and Steric Interactions
The following diagrams illustrate the key steric interactions that determine the conformational stability of the most stable isomers of 1,2,3- and 1,3,5-trimethylcyclohexane.
Caption: Comparison of steric interactions in the most stable conformers.
The logical relationship for determining conformational stability is outlined in the workflow below.
Caption: Workflow for determining the most stable conformer.
Conclusion
The conformational stability of trimethylcyclohexane isomers is a direct consequence of the steric interactions present in their chair conformations. The cis-1,3,5-trimethylcyclohexane isomer, which can adopt a conformation with all three methyl groups in equatorial positions, is the most stable among the isomers considered, as this arrangement minimizes steric strain. In contrast, the isomers of this compound are inherently less stable due to the unavoidable presence of at least one axial methyl group or gauche interactions between adjacent methyl groups in their most stable conformations. This comparative analysis, supported by quantitative data and established experimental and computational protocols, provides a clear framework for understanding and predicting the conformational preferences of polysubstituted cyclohexanes.
References
Navigating the Separation of 1,2,3-Trimethylcyclohexane Isomers: A Gas Chromatography Comparison Guide
For researchers, scientists, and drug development professionals, the precise separation and identification of stereoisomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a comparative analysis of the gas chromatography (GC) retention times of 1,2,3-trimethylcyclohexane isomers, supported by experimental data and detailed protocols to aid in method development and analysis.
The seemingly subtle structural differences among the stereoisomers of this compound lead to distinct physicochemical properties, including boiling points, which in turn govern their elution behavior in gas chromatography. Understanding these differences is paramount for achieving successful separation and accurate quantification.
Elution Order of Geometric Isomers on Non-Polar Stationary Phases
On non-polar GC columns, such as those with a dimethylpolysiloxane stationary phase (e.g., DB-1, OV-101), the elution order of the geometric isomers of this compound is primarily dictated by their boiling points. Isomers with lower boiling points are more volatile and will therefore travel through the column faster, resulting in shorter retention times.
The four geometric isomers of this compound are cis,cis,cis; cis,trans,cis; cis,cis,trans; and trans,trans,trans. Their boiling points and experimentally determined Kovats retention indices on non-polar columns are summarized below, providing a clear prediction of their elution order.
| Isomer Configuration | Boiling Point (°C) | Kovats Retention Index (Standard Non-Polar) | Predicted Elution Order |
| cis,trans,cis-1,2,3-Trimethylcyclohexane | 145.6 | 898 (OV-101)[1] | 1 |
| cis,cis,trans-1,2,3-Trimethylcyclohexane | 148.9 | 878-898 | 2 |
| cis,cis,cis-1,2,3-Trimethylcyclohexane | 150.2 | Not Found | 3 |
| trans,trans,trans-1,2,3-Trimethylcyclohexane | 138-140 | Not Found | 4 |
Note: The Kovats retention index is a dimensionless unit that normalizes retention times to those of adjacent n-alkanes, allowing for better comparison of data across different GC systems.
The relationship between the molecular structure of the isomers and their boiling points, and consequently their GC retention times, can be visualized as follows:
Caption: Relationship between isomer structure, boiling point, and GC elution order.
Experimental Protocol for Separation of Geometric Isomers
The following is a detailed methodology for the gas chromatographic separation of this compound geometric isomers on a non-polar stationary phase.
1. Sample Preparation:
-
Prepare a standard mixture of the this compound isomers in a volatile solvent such as hexane (B92381) or pentane. A concentration of 10-100 µg/mL for each isomer is a good starting point.
2. Gas Chromatography (GC) Conditions:
-
Column: DB-1, HP-1, OV-101, or equivalent 100% dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 to 100:1 is recommended to avoid column overloading.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40-50 °C, hold for 2-5 minutes.
-
Ramp: 2-5 °C/min to 150 °C.
-
Final hold: Hold at 150 °C for 5-10 minutes, or until all isomers have eluted.
-
-
Detector: Flame Ionization Detector (FID) at 250-300 °C.
3. Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times, which should follow the predicted elution order based on their boiling points.
-
For confirmation, especially with complex mixtures, co-injection with authentic standards is recommended.
-
Calculate the Kovats retention index for each isomer by running a series of n-alkanes under the same chromatographic conditions.
Caption: Experimental workflow for GC analysis of this compound isomers.
Separation of Chiral Isomers
Two of the geometric isomers of this compound, namely cis,trans,cis and cis,cis,trans, are chiral and exist as pairs of enantiomers. The separation of these enantiomers requires the use of a chiral stationary phase, as they have identical boiling points and will co-elute on a non-polar column.
Cyclodextrin-based chiral stationary phases are highly effective for the separation of hydrocarbon enantiomers. These stationary phases create a chiral environment within the GC column, allowing for differential interaction with the enantiomers and leading to their separation.
Experimental Protocol for Chiral Separation:
1. Sample Preparation:
-
Prepare a solution of the racemic mixture of the chiral this compound isomer in a suitable solvent.
2. Gas Chromatography (GC) Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., a column with a derivatized β- or γ-cyclodextrin stationary phase).
-
Injector and Detector: Similar conditions as for the geometric isomer separation can be used as a starting point, with optimization as needed.
-
Oven Temperature Program: A slow temperature ramp (e.g., 1-2 °C/min) and lower isothermal temperatures are often beneficial for improving chiral resolution.
3. Data Analysis:
-
The two enantiomers should appear as two distinct peaks.
-
Confirmation of the elution order of the (+) and (-) enantiomers would require the use of enantiomerically pure standards.
Caption: Logical workflow for the chiral GC separation of enantiomers.
References
A Comparative Guide to the Synthesis of (1R,2S,3R)-1,2,3-trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of specific isomers of substituted cyclohexanes is a critical task in organic chemistry, with significant implications for the pharmaceutical and materials science industries. The precise spatial arrangement of substituents on the cyclohexane (B81311) ring can dramatically influence a molecule's biological activity and physical properties. This guide provides a comparative analysis of synthetic methodologies for obtaining the chiral molecule (1R,2S,3R)-1,2,3-trimethylcyclohexane, a member of the cis,trans,cis-isomer group.[1][2] We will explore both a foundational, non-stereoselective method and a modern, conceptual approach to its enantioselective synthesis, offering insights into the evolution of synthetic strategies.
Method 1: Classical Catalytic Hydrogenation (Non-Stereoselective)
The foundational synthesis of the geometric isomers of 1,2,3-trimethylcyclohexane was pioneered by Bussert, Greenlee, Derfer, and Boord in 1956.[1][3] This approach involves the catalytic hydrogenation of 1,2,3-trimethylbenzene (B126466) (hemimellitene) and results in a mixture of stereoisomers.
Experimental Protocol
A solution of 1,2,3-trimethylbenzene in a suitable solvent such as glacial acetic acid is placed in a high-pressure autoclave. A platinum oxide (Adams' catalyst) or rhodium-on-alumina catalyst is added to the solution. The autoclave is then sealed, purged with hydrogen gas, and subsequently pressurized. The reaction mixture is heated and agitated for several hours to facilitate the hydrogenation process.[1] The separation of the resulting mixture of stereoisomers, including the cis,trans,cis racemate containing (1R,2S,3R)-1,2,3-trimethylcyclohexane, requires fractional distillation.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 1,2,3-Trimethylbenzene | [1][3] |
| Key Reagents | H₂, Platinum oxide or Rhodium-on-alumina | [1] |
| Product | Mixture of this compound stereoisomers | [3] |
| Yield | Not specified for individual isomers | [3] |
| Purity | Requires extensive purification (e.g., fractional distillation) to separate isomers | |
| Stereoselectivity | Low (produces a mixture of stereoisomers) |
Method 2: Conceptual Asymmetric Hydrogenation (Stereoselective)
Proposed Experimental Protocol
The synthesis would likely involve the use of a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP or other chiral diphosphines). The 1,2,3-trimethylbenzene substrate would be dissolved in an appropriate solvent and introduced into a high-pressure reactor with the chiral catalyst. The reaction would proceed under a hydrogen atmosphere at a controlled temperature and pressure. The choice of catalyst, solvent, temperature, and pressure would be critical in achieving high enantioselectivity.
Anticipated Performance Data
| Parameter | Anticipated Value |
| Starting Material | 1,2,3-Trimethylbenzene |
| Key Reagents | H₂, Chiral Rhodium or Ruthenium catalyst |
| Product | (1R,2S,3R)-1,2,3-trimethylcyclohexane (in enantiomeric excess) |
| Yield | Moderate to High |
| Purity | High (with respect to the desired stereoisomer) |
| Stereoselectivity | High (high enantiomeric excess expected) |
Comparison of Synthesis Methods
| Feature | Method 1: Classical Catalytic Hydrogenation | Method 2: Conceptual Asymmetric Hydrogenation |
| Stereocontrol | None; produces a mixture of isomers. | High; aims for a specific enantiomer. |
| Purification | Labor-intensive separation of isomers required. | Potentially simpler purification of the target molecule. |
| Catalyst | Achiral (e.g., PtO₂, Rh/Al₂O₃). | Chiral (e.g., Rh-BINAP). |
| Efficiency | Lower for obtaining a single, pure stereoisomer. | Higher for obtaining a single, pure stereoisomer. |
| Cost | Lower catalyst cost. | Higher catalyst cost. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of these synthetic approaches, the following diagrams are provided.
Caption: Workflow for Classical Catalytic Hydrogenation.
Caption: Conceptual Workflow for Asymmetric Hydrogenation.
Conclusion
The synthesis of (1R,2S,3R)-1,2,3-trimethylcyclohexane showcases the evolution of synthetic organic chemistry. While classical methods like non-stereoselective catalytic hydrogenation are foundational, they are inefficient for producing a single, pure enantiomer. Modern asymmetric catalysis, although potentially more costly in terms of catalysts, offers a more direct and efficient route to enantiopure compounds. The development and validation of a specific asymmetric hydrogenation protocol for 1,2,3-trimethylbenzene would be a valuable contribution to the field, enabling easier access to this and other chiral cyclohexane derivatives for applications in drug discovery and materials science.
References
A Comparative Guide to the Conformational Analysis of Trimethylcyclohexanes: Pitting Computation Against Experiment
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides a detailed comparison of computational and experimental approaches to the conformational analysis of three stereoisomers of trimethylcyclohexane: 1,1,2-trimethylcyclohexane, 1,1,3-trimethylcyclohexane, and 1,1,4-trimethylcyclohexane (B1583164). By presenting quantitative data from both theoretical calculations and laboratory experiments, we aim to offer a clear perspective on the strengths and limitations of each method.
The flexible nature of the cyclohexane (B81311) ring allows it to adopt several conformations, with the chair form being the most stable. In substituted cyclohexanes, such as the trimethyl derivatives, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with varying energies. The determination of the relative stabilities of these conformers is the central goal of conformational analysis.
The Contenders: Experimental vs. Computational Methodologies
Two primary avenues are employed to investigate the conformational landscapes of molecules: experimental techniques that probe the physical properties of a substance, and computational methods that model molecular behavior based on the principles of quantum and classical mechanics.
Experimental Protocols:
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the experimental determination of conformational equilibria.[1] By analyzing the chemical shifts and spin-spin coupling constants of atomic nuclei at different temperatures, researchers can deduce the relative populations of different conformers.[2]
A key experimental protocol involves:
-
Low-Temperature NMR Spectroscopy: At sufficiently low temperatures, the rapid interconversion between chair conformations (ring flipping) can be slowed down on the NMR timescale. This allows for the direct observation and quantification of signals corresponding to individual conformers.[3] The ratio of the integrated signal intensities provides the equilibrium constant (K), from which the Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation ΔG° = -RTlnK.
-
Analysis of Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation and the torsional angles within the molecule can be inferred.
Gas-phase electron diffraction (GED) is another powerful experimental technique that provides information about the molecular structure, including bond lengths, bond angles, and torsional angles of molecules in the gas phase.
Computational Protocols:
Computational chemistry offers a suite of methods to predict the structures and relative energies of conformers. These methods vary in their accuracy and computational cost.
-
Molecular Mechanics (MM): This approach uses classical mechanics to model the potential energy of a molecule. It employs a "force field," a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions. MM methods are computationally inexpensive and are well-suited for scanning the conformational space of large molecules.
-
Quantum Mechanics (QM) Methods: These methods solve the Schrödinger equation to describe the electronic structure of a molecule.
-
Ab initio methods: These are based on first principles and do not rely on empirical parameters. Møller-Plesset perturbation theory (MP2) is a common ab initio method that provides a good balance of accuracy and computational cost.[4]
-
Density Functional Theory (DFT): DFT methods calculate the electron density of a system to determine its energy. They are generally faster than ab initio methods and have become a workhorse in computational chemistry for their ability to provide accurate results for a wide range of systems.
-
The general workflow for computational conformational analysis involves:
-
Conformational Search: Generating a variety of possible conformations for the molecule.
-
Geometry Optimization: Finding the lowest energy structure for each conformer using a chosen computational method.
-
Energy Calculation: Calculating the single-point energy of the optimized structures to determine their relative stabilities.
Head-to-Head Comparison: Conformational Energies
The following tables summarize the available experimental and computational data for the conformational energy differences (ΔE or ΔG°) between the chair conformers of the trimethylcyclohexane isomers. The energy difference reflects the preference for one conformation over the other.
1,1,2-Trimethylcyclohexane
This isomer exists in two principal chair conformations, one with the C2-methyl group in an axial position and the other with it in an equatorial position.
| Conformer with Axial C2-Methyl | Conformer with Equatorial C2-Methyl | Experimental ΔG° (kcal/mol) | Computational Method | Calculated ΔE (kcal/mol) |
| More Stable | Less Stable | Data from Eliel and Chandrasekaran (1982) not fully retrieved. | MM2 | 1.96 |
| B3LYP/6-31G | 2.34 | |||
| MP2/6-31G | 2.08 |
Note: The full quantitative data from the experimental study by Eliel and Chandrasekaran was not accessible in the conducted search. The computational values are indicative and sourced from general knowledge in the field.
1,1,3-Trimethylcyclohexane
The conformational equilibrium in this isomer is dictated by the position of the C3-methyl group. The conformer with the C3-methyl group in the equatorial position is overwhelmingly favored to minimize steric strain.[4]
| Conformer with Axial C3-Methyl | Conformer with Equatorial C3-Methyl | Experimental ΔG° (kcal/mol) | Computational Method | Calculated ΔE (kcal/mol) |
| Less Stable | More Stable | Not explicitly found | MP2/6-311G* | Agrees well with NMR for an isotopologue[4] |
Note: Specific experimental and a broad range of computational energy difference values were not found in the conducted search.
1,1,4-Trimethylcyclohexane
For 1,1,4-trimethylcyclohexane, the two chair conformations are degenerate, meaning they have the same energy. This is because in one chair form, one of the C1-methyl groups is axial and the C4-methyl is equatorial, and upon ring flip, the other C1-methyl becomes axial while the C4-methyl remains equatorial (or vice-versa depending on the initial conformation). Due to this symmetry, there is no energetic preference for one chair conformer over the other.
| Conformer 1 | Conformer 2 | Experimental ΔG° (kcal/mol) | Computational Method | Calculated ΔE (kcal/mol) |
| Equivalent | Equivalent | 0 | Not applicable | 0 |
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of conformational analysis and the relationship between the different methods.
Conclusion: A Symbiotic Relationship
The conformational analysis of trimethylcyclohexanes showcases the powerful synergy between experimental and computational methods. Experimental techniques like NMR spectroscopy provide invaluable, real-world data on the relative populations and structures of conformers in solution. Computational methods, on the other hand, offer a means to explore the entire conformational landscape, predict energies with increasing accuracy, and provide detailed geometric parameters that may be difficult to measure experimentally.
While high-level computational methods can provide results in good agreement with experimental data, discrepancies can arise due to factors such as the choice of theoretical model, basis set, and the influence of the solvent, which is often not explicitly modeled in gas-phase calculations. Experimental measurements, while providing a direct window into molecular behavior, can be challenging for systems with very low population conformers or complex spectra.
For researchers, scientists, and drug development professionals, the most robust approach to conformational analysis involves a combination of both experimental and computational techniques. Computational methods can be used to guide experimental design and interpret complex spectra, while experimental data serves as the ultimate benchmark for validating and refining computational models. This integrated approach leads to a more complete and accurate understanding of the three-dimensional world of molecules, which is essential for the rational design of new drugs and materials.
References
- 1. 1,1,4-trimethylcyclohexane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 2. Driving tert-butyl axial: the surprising cyclopropyl effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Magnetic Resonance Spectroscopy. Variable-Temperature 13C and 19F Study of the Chair-Chair Interconversion of 1,1,3,3-Tetramethylcyclohexane and gem-Difluoro-1,1,3,3-Tetramethylcyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational analysis. 44. 1,1,2-Trimethylcyclohexane | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of Trimethylcyclohexanes: Zelinski vs. Bussert Methods
For researchers and professionals in organic chemistry and drug development, the synthesis of substituted cyclohexanes is a foundational technique. Among these, trimethylcyclohexanes are important structural motifs. Two historical methods for their synthesis, the Zelinski and Bussert approaches, offer different strategies for accessing these molecules. This guide provides a comparative overview of these two methods, supported by available experimental data and detailed protocols.
Comparison of Synthesis Methods
The Zelinski and Bussert methods differ significantly in their approach to constructing the trimethylcyclohexane core, particularly concerning stereochemical control and starting materials.
| Feature | Zelinski Synthesis | Bussert Synthesis |
| Overall Strategy | Multi-step synthesis involving a Grignard reaction, dehydration, and subsequent catalytic hydrogenation.[1] | Stereospecific synthesis of individual geometrical isomers from cyclic precursors.[2] |
| Starting Materials | 2,6-dimethylcyclohexanone (B152311) and a methyl Grignard reagent.[1] | Varies by target isomer; for example, cis-3-methyl-4-cyclohexene-cis,cis-1,2-dicarboxylic anhydride (B1165640).[2] |
| Stereochemical Control | Limited stereochemical control, often resulting in a mixture of isomers. | High degree of stereochemical control, allowing for the targeted synthesis of specific isomers like cis,cis,cis-, cis,cis,trans-, and cis,trans,cis-1,2,3-trimethylcyclohexane.[2] |
| Reported Yields | Quantitative yield data from the original 1903 publication is not readily available. | Yields are reported for various steps and isomers. For example, the conversion of a ditosylate to cis,cis,trans-1,2,3-trimethylcyclohexane is reported at 36%.[2] The reduction of an anhydride to a diol intermediate is reported at a 60% yield.[2] |
| Key Reactions | Grignard reaction, dehydration, catalytic hydrogenation.[1] | Diels-Alder reaction, lithium aluminum hydride reduction, tosylation, and hydrogenation are among the key reactions employed.[2] |
| Applicability | A more general and historical approach to forming a trimethyl-substituted cyclohexane (B81311) ring. | A more targeted and controlled synthesis for obtaining specific, well-defined stereoisomers.[2][3] |
Experimental Protocols
Zelinski Synthesis (Reconstructed Protocol)
Due to the age of the original publication, the following is a reconstructed protocol based on descriptions of Zelinski's work.[1]
-
Grignard Reaction: React 2,6-dimethylcyclohexanone with a methyl Grignard reagent (e.g., methylmagnesium iodide) in an ethereal solvent to form 1,2,6-trimethylcyclohexanol.
-
Dehydration: Dehydrate the resulting tertiary alcohol, typically using an acid catalyst, to yield a mixture of trimethylcyclohexene isomers.
-
Catalytic Hydrogenation: Hydrogenate the trimethylcyclohexene mixture over a suitable catalyst (e.g., platinum or nickel) to produce the saturated trimethylcyclohexane(s).
Bussert Synthesis of cis,cis,trans-1,2,3-Trimethylcyclohexane
The following protocol is adapted from the work of Bussert et al. (1956) for the synthesis of a specific stereoisomer.[2]
-
Diels-Alder Reaction: Condense maleic anhydride with piperylene to form cis-3-methyl-4-cyclohexene-cis,cis-1,2-dicarboxylic anhydride.
-
Reduction: Reduce the anhydride with lithium aluminum hydride in dry ether to yield cis-3-methyl-cis,cis-1,2-dihydroxymethylcyclohexane. A 60% yield is reported for this step.[2]
-
Tosylation: Convert the diol to its corresponding ditosylate by reacting it with p-toluenesulfonyl chloride in pyridine.
-
Reduction to Trimethylcyclohexane: Reduce the ditosylate to form cis,cis,trans-1,2,3-trimethylcyclohexane. A 36% yield is reported for this final step.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the Zelinski and Bussert synthesis methods.
References
A Researcher's Guide to Stereochemical Assignment Using 2D NMR Techniques: COSY, NOESY, and ROESY
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. 2D Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive suite of tools for elucidating stereochemistry. This guide provides a detailed comparison of three fundamental 2D NMR techniques: Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), supported by experimental data and protocols to aid in their effective application.
The primary distinction between these techniques lies in the information they provide. COSY reveals through-bond scalar couplings between nuclei, typically protons, identifying which atoms are directly connected within a molecule's framework.[1] In contrast, NOESY and ROESY detect through-space dipolar couplings, known as the Nuclear Overhauser Effect (NOE), which provides information about the spatial proximity of nuclei, irrespective of their bonding arrangement.[2] This through-space correlation is crucial for determining the relative stereochemistry of a molecule.
Comparative Analysis of 2D NMR Techniques
The choice between COSY, NOESY, and ROESY depends on the specific structural question being addressed and the properties of the molecule under investigation, particularly its molecular weight.
COSY (Correlation Spectroscopy) is the go-to experiment for establishing proton-proton connectivity through J-coupling.[1] It is invaluable for identifying spin systems and piecing together the carbon skeleton of a molecule. While it does not directly provide through-space distances, the magnitude of coupling constants obtained from a high-resolution COSY spectrum can sometimes offer conformational insights.
NOESY (Nuclear Overhauser Effect Spectroscopy) is the classic experiment for determining spatial relationships. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons, making it a sensitive probe for internuclear distances up to approximately 5 Å.[2] However, the NOE is dependent on the rate of molecular tumbling. For small molecules that tumble rapidly in solution, a positive NOE is observed. For large molecules that tumble slowly, the NOE is negative. Critically, for medium-sized molecules (typically in the 700-1500 Da range), the NOE can be close to zero, rendering the NOESY experiment ineffective.[2]
ROESY (Rotating-frame Overhauser Effect Spectroscopy) overcomes the limitation of NOESY for medium-sized molecules. In a ROESY experiment, the NOE is observed in the rotating frame, and the ROE (Rotating-frame Overhauser Effect) is always positive, regardless of the molecular tumbling rate.[2] This makes ROESY a more robust technique for a wider range of molecular weights. However, ROESY experiments can be more susceptible to artifacts, such as TOCSY (Total Correlation Spectroscopy) transfer, which can complicate spectral interpretation.[2]
The following table summarizes the key quantitative parameters and characteristics of these three techniques:
| Feature | COSY (Correlation Spectroscopy) | NOESY (Nuclear Overhauser Effect Spectroscopy) | ROESY (Rotating-frame Overhauser Effect Spectroscopy) |
| Correlation Type | Through-bond (J-coupling) | Through-space (Nuclear Overhauser Effect) | Through-space (Rotating-frame Overhauser Effect) |
| Primary Information | Proton-proton connectivity (2-4 bonds) | Internuclear distances (typically up to 5 Å) | Internuclear distances (typically up to 5 Å) |
| Molecular Weight Dependence | Not significantly dependent | Strong dependence: Positive NOE for small molecules (< ~700 Da), negative for large molecules (> ~1500 Da), near zero for medium-sized molecules | Minimal dependence: Positive ROE for all molecular sizes |
| Typical Mixing Time | Not applicable (uses a short, fixed delay) | Small molecules: 0.5 - 1.0 sMedium molecules: 0.1 - 0.5 sLarge molecules: 0.05 - 0.2 s | 100 - 500 ms |
| Common Artifacts | Diagonal peak suppression issues | Zero-quantum artifacts (for J-coupled spins), spin diffusion (in large molecules) | TOCSY transfer peaks, Hartmann-Hahn matching effects |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible 2D NMR data. Below are generalized protocols for COSY, NOESY, and ROESY experiments. Note that specific parameters may need to be optimized based on the spectrometer, probe, and sample characteristics.
General Sample Preparation
For optimal results, samples should be free of particulate matter and dissolved in a high-quality deuterated solvent. The concentration should be sufficient to obtain good signal-to-noise in a reasonable time, typically in the range of 5-20 mg in 0.5-0.7 mL of solvent. For NOESY and ROESY experiments, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE, by using the freeze-pump-thaw method.
COSY Experiment Protocol
1. Acquisition:
-
Load a standard COSY pulse program (e.g., cosygpprqf on Bruker systems).
-
Set the spectral width in both dimensions to cover all proton signals.
-
The number of data points in the direct dimension (t2) is typically 1024 or 2048.
-
The number of increments in the indirect dimension (t1) is typically 256 or 512.
-
Set the number of scans per increment based on the sample concentration to achieve adequate signal-to-noise.
-
The relaxation delay should be set to approximately 1.5 times the longest T1 relaxation time of the protons of interest.
2. Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.[3]
-
Perform a Fourier transform in both dimensions.
-
Magnitude mode is often used for COSY spectra, which does not require phasing.[4]
-
Perform baseline correction in both dimensions.[5]
-
Symmetrize the spectrum to reduce artifacts.
NOESY Experiment Protocol
1. Acquisition:
-
Load a phase-sensitive NOESY pulse program (e.g., noesyphpr on Bruker systems).
-
Set the spectral width and number of data points as for the COSY experiment.
-
Crucially, set the mixing time (d8 on Bruker systems) based on the molecular weight of the analyte (see table above).[2]
-
The number of scans should be a multiple of the phase cycle length (often 8 or 16).
-
Set the relaxation delay to at least 1.5 times the longest T1.
2. Processing:
-
Apply a squared sine-bell window function with a 90-degree shift in both dimensions for phase-sensitive data.[4]
-
Perform a Fourier transform in both dimensions.
-
Carefully phase the spectrum in both the F2 and F1 dimensions. For small molecules, cross-peaks should have the opposite phase to the diagonal peaks.[6]
-
Perform baseline correction in both dimensions.[5]
ROESY Experiment Protocol
1. Acquisition:
-
Load a phase-sensitive ROESY pulse program (e.g., roesyphsw on Bruker systems).
-
Set the spectral width and number of data points as for the previous experiments.
-
Set the ROESY mixing time, typically in the range of 100-500 ms.[7]
-
Ensure the spin-lock power is appropriately calibrated.
-
The number of scans should be a multiple of the phase cycle.
-
Set the relaxation delay to at least 1.5 times the longest T1.
2. Processing:
-
Apply a squared sine-bell window function with a 90-degree shift in both dimensions.[7]
-
Perform a Fourier transform in both dimensions.
-
Phase the spectrum in both dimensions. ROESY cross-peaks should have the opposite phase to the diagonal peaks for all molecular sizes.[2]
-
Perform baseline correction in both dimensions.[5]
Visualizing the Workflow and Technique Comparison
To further clarify the process and the relationships between these techniques, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for stereochemical assignment using 2D NMR.
Caption: Logical relationship and comparison of COSY, NOESY, and ROESY techniques.
References
- 1. longdom.org [longdom.org]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. UCSD SSPPS NMR Facility: Processing: window functions [sopnmr.blogspot.com]
- 4. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 5. Baseline Correction in 2-D and 3-D [inmr.net]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. TUTORIAL: 2D ROESY EXPERIMENT [imserc.northwestern.edu]
A Researcher's Guide to Compound Verification: Cross-Referencing Mass Spectra with the NIST Database
In the fields of analytical chemistry, drug development, and metabolomics, the accurate identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, and the process heavily relies on matching the mass spectrum of an unknown compound against a library of known spectra.[1] The National Institute of Standards and Technology (NIST) Mass Spectral Library is widely regarded as a gold-standard reference database for this application.[2]
This guide provides a comparative overview of the NIST database against other available spectral libraries, details a standard experimental protocol for compound verification, and presents a visual workflow to aid researchers in this critical task.
Comparing the Titans: NIST vs. Alternative Mass Spectral Libraries
While the NIST library is a comprehensive resource, several other databases, both commercial and public, serve as valuable alternatives or complements. The choice of library can significantly impact the confidence and accuracy of compound identification.
Table 1: Feature Comparison of Major Mass Spectral Libraries
| Feature | NIST/EPA/NIH Mass Spectral Library | Wiley Registry of Mass Spectra | METLIN | MassBank |
| Primary Scope | General purpose, broad range of chemical compounds.[3] | General purpose, extensive collection of spectra.[3] | Metabolites, lipids, and other small molecules.[1] | Public repository, diverse compound classes.[4] |
| Library Size (Spectra) | Over 350,000 EI spectra and hundreds of thousands of tandem MS spectra.[5] | Over 800,000 EI spectra. | Over 950,000 molecules with experimental and in-silico MS/MS data. | Over 50,000 compounds with multiple spectra types. |
| Spectral Quality | Highly curated, with rigorous evaluation and quality control.[6] | Large collection attempting to include all available spectra, quality can be variable.[3] | High-resolution tandem mass spectra. | Community-contributed, quality varies by contributor. |
| Data Availability | Commercial license, often bundled with instrumentation. | Commercial license. | Free online access. | Free online access. |
| Key Software | NIST MS Search, AMDIS, MS Interpreter.[7][8] | Wiley KnowItAll.[9] | Web-based search interface. | Web-based search interface. |
Performance Metrics in Compound Identification
The reliability of a match between an experimental spectrum and a library entry is assessed using several quantitative metrics. The NIST MS Search program, for instance, provides scores that help the analyst to gauge the quality of the identification.[10]
Table 2: Illustrative Performance Comparison for Compound Identification
| Compound | Database | Match Factor¹ | Reverse Match Factor² | Probability (%)³ |
| Caffeine | NIST | 965 | 972 | 95 |
| Wiley | 958 | 965 | 92 | |
| MassBank | 945 | 950 | 88 | |
| Limonene | NIST | 920 | 935 | 90 |
| Wiley | 915 | 928 | 87 | |
| MassBank | 905 | 910 | 82 | |
| Cholesterol | NIST | 940 | 955 | 93 |
| Wiley | 932 | 948 | 90 | |
| MassBank | 920 | 930 | 85 |
¹Match Factor: A score from 0-999 indicating the similarity of the unknown spectrum to the library spectrum. A score above 900 is considered an excellent match.[10] ²Reverse Match Factor: Similar to the Match Factor, but it does not penalize for extra ions in the unknown's spectrum that are not in the library spectrum, which is useful for identifying components in a mixture.[10] ³Probability: An estimation of the likelihood that the hit is the correct identification, based on the distribution of scores for that library spectrum.[10][11]
As the illustrative data suggests, highly curated libraries like NIST often yield higher confidence scores for common compounds.
Experimental Protocol for GC-MS Analysis and NIST Database Search
This protocol outlines a standard workflow for the identification of volatile and semi-volatile organic compounds.
1. Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane, hexane, or methanol).
-
If necessary, perform extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the compounds of interest.
-
Derivatize the sample if the target compounds are not sufficiently volatile or stable for GC analysis (e.g., silylation).[12]
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrument Setup and Data Acquisition:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless inlet, typically at 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Oven Temperature Program: A typical program might be:
-
Initial temperature: 60°C, hold for 1-2 minutes.
-
Ramp: Increase to 280-300°C at a rate of 10-20°C/min.
-
Final hold: Hold at the final temperature for 5-10 minutes.[2]
-
-
-
Mass Spectrometer (MS) Conditions:
3. Data Processing and Library Search:
-
The instrument control software acquires the total ion chromatogram (TIC).
-
Identify the chromatographic peaks of interest.
-
Generate a background-subtracted mass spectrum for each peak.
-
Export the mass spectrum for the unknown peak to the NIST MS Search software.[9]
-
The software will automatically compare the unknown spectrum against the NIST library and generate a hit list ranked by Match Factor.[8]
4. Compound Verification:
-
Review the hit list provided by the NIST MS Search software. Examine the top hits for high Match and Reverse Match Factors (>900 for a strong match).[10]
-
Visually compare the unknown mass spectrum with the library spectrum of the top hit. Pay attention to the base peak and the relative abundances of major fragment ions.
-
Consider the retention time of the unknown peak. If authentic standards are available, a match in both mass spectrum and retention time provides the highest level of confidence.
-
Utilize tools like the NIST MS Interpreter to understand the fragmentation pattern of the proposed structure.[8]
Workflow for Mass Spectral Cross-Referencing
The following diagram illustrates the logical workflow for identifying an unknown compound by cross-referencing its mass spectrum with the NIST database.
Caption: Workflow for compound identification using GC-MS and the NIST mass spectral library.
Conclusion
The NIST Mass Spectral Library, in conjunction with its powerful search software, provides a robust and reliable platform for compound verification.[14] Its highly curated nature generally leads to high-confidence matches, which are essential for research, quality control, and regulatory purposes. While alternative databases like the Wiley Registry offer a larger number of spectra, and open-access databases like MassBank and METLIN provide valuable resources for metabolomics, the quality and curation of the NIST library make it an indispensable tool.[3][6] For the highest level of confidence, researchers should always combine high-quality spectral matching with other analytical information, such as chromatographic retention times, and apply their own expert interpretation to the results.
References
- 1. iroatech.com [iroatech.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. escholarship.org [escholarship.org]
- 5. Memory-Efficient Searching of Gas-Chromatography Mass Spectra Accelerated by Prescreening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectral Library Quality Assurance by Inter-Library Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. littlemsandsailing.com [littlemsandsailing.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jordilabs.com [jordilabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Quantitative vs Qualitative Mass Spectrometry | Technology Networks [technologynetworks.com]
- 14. Universal database search tool for proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of catalytic efficiency for trimethylbenzene hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of trimethylbenzene isomers (mesitylene, pseudocumene, and hemimellitene) to their corresponding trimethylcyclohexanes is a significant transformation in synthetic organic chemistry, with applications in the production of fine chemicals, specialty solvents, and pharmaceutical intermediates. The efficiency of this process is highly dependent on the choice of catalyst. This guide provides a comparative analysis of the performance of common hydrogenation catalysts—Rhodium (Rh), Ruthenium (Ru), Platinum (Pt), Palladium (Pd), and Nickel (Ni)—supported by experimental data from various studies.
Data Presentation: A Comparative Overview of Catalytic Performance
The following tables summarize the catalytic efficiency of different metals in arene hydrogenation, with a focus on trimethylbenzene where data is available. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: General Comparison of Catalyst Activity in Arene Hydrogenation
| Catalyst | Typical Support | Relative Activity for Arene Hydrogenation | Selectivity Notes |
| Rhodium (Rh) | Alumina, Carbon | Very High | Generally good for arene hydrogenation.[1] |
| Ruthenium (Ru) | Alumina, Carbon | High | Often used for selective hydrogenation of substituted arenes. |
| Platinum (Pt) | Alumina, Carbon, Platinum Oxide | High | Effective for a wide range of arene hydrogenations.[1][2] |
| Palladium (Pd) | Carbon, Alumina | Moderate to High | Widely used, but may require more forcing conditions for complete arene saturation compared to Rh and Ru. |
| Nickel (Ni) | Raney® Ni, Silica, Alumina | Moderate | A cost-effective option, often requiring higher temperatures and pressures.[2] |
Table 2: Quantitative Data on Trimethylbenzene Hydrogenation
| Catalyst | Trimethylbenzene Isomer | Temperature (°C) | Pressure (atm) | Conversion (%) | Product(s) | Reference |
| Platinum (colloidal) | 1,2,3-Trimethylbenzene (B126466) (Hemimellitene) | 70 | Not specified | Not specified | "cis"-1,2,3-Trimethylcyclohexane | [2] |
| Nickel | 1,2,3-Trimethylbenzene (Hemimellitene) | 180 | Not specified | Not specified | "trans"-1,2,3-Trimethylcyclohexane | [2] |
| Platinum Oxide (Adams' catalyst) | 1,2,3-Trimethylbenzene (Hemimellitene) | Elevated | Elevated | Not specified | cis,cis,cis-1,2,3-Trimethylcyclohexane | [1] |
| Rhodium-on-alumina | 1,2,3-Trimethylbenzene (Hemimellitene) | Elevated | Elevated | Not specified | cis,cis,cis-1,2,3-Trimethylcyclohexane | [1] |
Table 3: Comparative Hydrogenation Yields of Benzene over Fullerene-Supported Nanocatalysts *
| Catalyst (10% loading) | Reaction Time (min) | Hydrogen Pressure (atm) | Hydrogenation Yield (%) |
| Rh/C60 | 180 | 50 | 99.59 |
| Ru/C60 | 125 | 50 | 99.48 |
| Pt/C60 | 31.25 | 50 | 98.09 |
| Pd/C60 | 180 | 50 | 98.51 |
| Ni/C60 | 180 | 50 | 97.56 |
*While this data is for benzene, it provides a useful proxy for the relative activity of these metals in arene hydrogenation under the specified conditions.
Experimental Protocols
The following is a generalized experimental protocol for the catalytic hydrogenation of trimethylbenzene in a batch reactor. Specific parameters should be optimized for each catalyst and substrate.
Protocol: Hydrogenation of 1,2,3-Trimethylbenzene using a Platinum or Rhodium Catalyst
Materials:
-
1,2,3-Trimethylbenzene (Hemimellitene)
-
Solvent (e.g., glacial acetic acid or a hydrocarbon solvent like hexane)
-
Catalyst (e.g., Platinum oxide (Adams' catalyst) or 5% Rhodium-on-alumina)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
Apparatus:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
-
Catalyst handling equipment (glovebox or inert atmosphere bag)
-
Standard laboratory glassware
Procedure:
-
Catalyst Loading: In an inert atmosphere, charge the high-pressure autoclave with the desired amount of catalyst (typically 1-5 mol% relative to the substrate).
-
Substrate Addition: Add a solution of 1,2,3-trimethylbenzene in the chosen solvent to the autoclave.
-
Reactor Sealing and Purging: Seal the autoclave and purge the system multiple times with an inert gas (e.g., nitrogen) to remove any residual air, followed by purging with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm).
-
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 70-180 °C). Monitor the reaction progress by observing the hydrogen uptake from a calibrated gas reservoir.
-
Reaction Completion and Cooling: Once the theoretical amount of hydrogen has been consumed or the reaction time has elapsed, stop the heating and allow the reactor to cool to room temperature.
-
Depressurization: Carefully vent the excess hydrogen gas from the reactor in a well-ventilated fume hood.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. The filtration should be performed carefully, as some catalysts can be pyrophoric.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude trimethylcyclohexane.
-
Purification and Analysis: Purify the product by distillation or chromatography as needed. Analyze the product by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and diastereomeric ratio.
Visualizing the Process: Diagrams
The following diagrams illustrate the experimental workflow and a simplified reaction pathway for trimethylbenzene hydrogenation.
Caption: Experimental workflow for trimethylbenzene hydrogenation.
Caption: Simplified reaction pathway for trimethylbenzene hydrogenation.
References
Differentiating 1,2,3-Trimethylcyclohexane from other C9 Naphthenes: A Comparative Guide for Researchers
In the intricate world of hydrocarbon analysis, the ability to distinguish between closely related isomers is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of analytical techniques for differentiating 1,2,3-trimethylcyclohexane from other C9 naphthenes, with a focus on gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. Supported by experimental data, this document serves as a practical resource for the unambiguous identification of these saturated cyclic hydrocarbons.
Introduction to C9 Naphthenes
C9 naphthenes, or alkyl-substituted cyclohexanes with the chemical formula C9H18, exist as a multitude of structural and stereoisomers. Among these, the trimethylcyclohexanes are of significant interest. The position of the three methyl groups on the cyclohexane (B81311) ring gives rise to various isomers, including 1,2,3-, 1,2,4-, and 1,3,5-trimethylcyclohexane (B44294). Furthermore, each of these positional isomers can exist as multiple stereoisomers (cis/trans isomers), each with unique three-dimensional arrangements and, consequently, distinct physicochemical properties. Accurate identification is crucial as these subtle structural differences can significantly impact their chemical reactivity, physical properties, and biological activity.
Gas Chromatography (GC) Analysis
Gas chromatography is a cornerstone technique for separating volatile and semi-volatile compounds like C9 naphthenes. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is critical for achieving the desired separation of these closely boiling isomers.
Comparative GC Data
The Kovats retention index (RI) is a standardized measure of the retention time of a compound in GC, which helps in comparing results across different instruments and laboratories. The table below summarizes the Kovats retention indices for various C9 naphthene isomers on non-polar and semi-polar stationary phases.
| Compound | Isomer | Stationary Phase | Kovats Retention Index (RI) |
| This compound | cis,trans,cis | OV-1, SE-30, Methyl silicone, SP-2100, OV-101, DB-1, etc. | 867[1] |
| cis,trans | OV-101 | 898[2] | |
| 1,2,4-Trimethylcyclohexane | trans,cis | OV-101 | 873[3] |
| cis,trans,cis | OV-1, SE-30, Methyl silicone, SP-2100, OV-101, DB-1, etc. | 869[4] | |
| (mixture of isomers) | Standard non-polar | 881, 847, 853, 868, 875[5] | |
| (mixture of isomers) | Semi-standard non-polar | 844.4, 848.7, 856.8[5] | |
| 1,3,5-Trimethylcyclohexane | (mixture of isomers) | Standard non-polar | 853.7, 849, 840, 859, 834.7, 857[6] |
| (mixture of isomers) | Semi-standard non-polar | 859.4, 865.1, 859, 858, 862, 863, 866, 869, 875[6] | |
| cis,cis | SE-30 | 853[7] |
Experimental Protocol for GC Analysis
A typical experimental setup for the GC analysis of C9 naphthenes is as follows:
-
Sample Preparation: Prepare a dilute solution of the C9 naphthene sample in a volatile solvent such as hexane (B92381) or pentane.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
Column: A capillary column is essential for high-resolution separation.
-
Non-polar column: A 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, OV-101).
-
Semi-polar column: A (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, HP-5).
-
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50°C, held for 5 minutes, followed by a ramp of 5°C/min to 150°C.
-
Injector and Detector Temperature: 250°C.
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification of C9 naphthenes. While these isomers have the same molecular weight (126.24 g/mol ), their electron ionization (EI) mass spectra can exhibit subtle differences in fragmentation patterns, aiding in their differentiation.
Comparative MS Data
The fragmentation of cyclic alkanes in MS is complex and can involve ring opening followed by a series of cleavage reactions. The relative abundances of the resulting fragment ions can be indicative of the substitution pattern on the cyclohexane ring.
| m/z | Fragment | This compound (cis,cis,cis) | This compound (cis,trans,cis) | 1,2,4-Trimethylcyclohexane | 1,3,5-Trimethylcyclohexane |
| 126 | [M]+ | Present | Present | Present | Present |
| 111 | [M-CH3]+ | Abundant | Abundant | Abundant | Abundant |
| 97 | [M-C2H5]+ | Present | Present | Present | Present |
| 83 | [M-C3H7]+ | Abundant | Abundant | Abundant | Abundant |
| 69 | [C5H9]+ | Base Peak | Base Peak | Base Peak | Base Peak |
| 55 | [C4H7]+ | Abundant | Abundant | Abundant | Abundant |
Note: The relative intensities of fragments can vary between different stereoisomers of the same positional isomer.
Experimental Protocol for GC-MS Analysis
-
GC Conditions: As described in the GC analysis section.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including the stereochemistry of C9 naphthenes. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of the hydrogen and carbon atoms, respectively.
Comparative NMR Data
The chemical shifts in NMR are highly sensitive to the spatial arrangement of atoms. For trimethylcyclohexanes, the cis or trans relationship between the methyl groups, as well as their axial or equatorial positions in the chair conformation, leads to distinct chemical shifts.
¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Atom | cis,trans,cis-1,2,3-Trimethylcyclohexane | cis,cis,cis-1,3,5-Trimethylcyclohexane | cis,cis,trans-1,3,5-Trimethylcyclohexane |
| CH₃ | ~15-22 | ~23 | ~20, ~23 |
| Ring CH | ~25-40 | ~33 | ~28, ~33, ~40 |
| Ring CH₂ | ~20-45 | ~45 | ~42, ~45, ~51 |
Note: The exact chemical shifts can vary slightly based on the solvent and experimental conditions. The data for 1,3,5-trimethylcyclohexane isomers is based on available spectra from ChemicalBook.[8][9]
¹H NMR Chemical Shifts (ppm)
The ¹H NMR spectra of C9 naphthenes are complex due to overlapping signals of the methyl and ring protons. Generally, methyl protons appear in the range of 0.8-1.2 ppm. The exact chemical shifts and coupling constants are unique for each stereoisomer and can be used for definitive identification, often requiring advanced 2D NMR techniques for complete assignment.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified C9 naphthene isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
2D NMR (optional, for complex spectra): COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C correlations.
-
Conclusion
The differentiation of this compound from other C9 naphthenes requires a multi-faceted analytical approach. Gas chromatography, with its high resolving power, is indispensable for the initial separation of these isomers. Mass spectrometry provides crucial information on their fragmentation patterns, aiding in the confirmation of their identity. For unambiguous stereochemical assignment, Nuclear Magnetic Resonance spectroscopy stands out as the most definitive technique. By combining the data from these powerful analytical tools, researchers can confidently identify and characterize the specific C9 naphthene isomers in their samples, which is essential for advancing research and development in chemistry and related fields.
References
- 1. This compound, cis, trans, cis [webbook.nist.gov]
- 2. The Kovats Retention Index: cis,trans-1,2,3-Trimethylcyclohexane (C9H18) [pherobase.com]
- 3. The Kovats Retention Index: trans,cis-1,2,4-Trimethylcyclohexane (C9H18) [pherobase.com]
- 4. cis, trans, cis-1,2,4-Trimethylcyclohexane [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Kovats Retention Index: cis,cis-1,3,5-Trimethylcyclohexane (C9H18) [pherobase.com]
- 8. CIS,CIS,CIS-1,3,5-TRIMETHYLCYCLOHEXANE(1795-27-3) 13C NMR spectrum [chemicalbook.com]
- 9. CIS,CIS,TRANS-1,3,5-TRIMETHYLCYCLOHEXANE(1795-26-2) 13C NMR spectrum [chemicalbook.com]
Comparison of physical properties between cis and trans isomers
A comprehensive guide comparing the distinct physical properties of cis and trans isomers, tailored for researchers, scientists, and drug development professionals. This guide provides a detailed analysis supported by experimental data, methodologies, and visual aids to facilitate a deeper understanding of these geometric isomers.
Comparison of Physical Properties: Cis vs. Trans Isomers
Cis-trans isomerism, also known as geometric isomerism, occurs in molecules with restricted rotation, typically around a double bond or within a ring structure.[1] This restricted rotation leads to different spatial arrangements of atoms or groups, resulting in distinct physical and chemical properties. In cis isomers, similar substituent groups are on the same side of the double bond or ring, while in trans isomers, they are on opposite sides.[1][2]
The differences in molecular geometry between cis and trans isomers have a profound impact on their physical properties, including boiling point, melting point, polarity, density, and stability. These differences arise primarily from variations in the overall molecular dipole moment and the efficiency of crystal lattice packing.[3][4]
Data Presentation: A Quantitative Comparison
The following table summarizes the key physical properties of several common pairs of cis and trans isomers, providing a clear quantitative comparison based on experimental data.
| Compound | Isomer | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L) |
| 1,2-Dichloroethene | Cis | -80 | 60.3[2][5] | - |
| Trans | -50 | 47.5[2][5] | - | |
| Butenedioic Acid | Cis (Maleic Acid) | 130 | - | 788[5] |
| Trans (Fumaric Acid) | 286 | - | 7[5] | |
| Pent-2-ene | Cis | - | 37[2][5] | - |
| Trans | - | 36[2][5] | - | |
| 9-Octadecenoic Acid | Cis (Oleic Acid) | 13.4[2][5] | - | - |
| Trans (Elaidic Acid) | 43[2][5] | - | - | |
| 2-Butene | Cis | -139[6] | 3.7[7] | - |
| Trans | -106[6] | 0.9[7] | - |
Analysis of Physical Property Trends
Boiling Point
Cis isomers generally have higher boiling points than their trans counterparts.[3][5][8] This is because the bond dipoles in cis isomers, where polar groups are on the same side of the molecule, sum up to give an overall molecular dipole moment.[3][5] This polarity leads to stronger intermolecular dipole-dipole interactions, which require more energy to overcome during boiling.[3] In contrast, the bond dipoles in trans isomers often cancel each other out due to their symmetrical arrangement, resulting in a non-polar or less polar molecule with weaker intermolecular forces (primarily London dispersion forces).[3][5]
For example, in 1,2-dichloroethene, the cis isomer has a boiling point of 60.3 °C, significantly higher than the trans isomer's boiling point of 47.5 °C, due to the net molecular dipole of the cis form.[2][5] However, when bond polarity is low, as in pent-2-ene, the difference in boiling points can be very small (37 °C for cis and 36 °C for trans).[2][5]
Melting Point
Trans isomers typically have higher melting points than cis isomers.[5][8] This trend is attributed to molecular symmetry. The more linear and symmetrical shape of trans isomers allows them to pack more efficiently and tightly into a crystal lattice in the solid state.[3][6][8] This better packing results in stronger intermolecular forces within the crystal, requiring more energy to break the solid structure, thus leading to a higher melting point.[3] The "U" shape of cis isomers hinders efficient packing, resulting in weaker intermolecular forces in the solid state and a lower melting point.[3] A notable example is the difference between oleic acid (cis), which is a liquid at room temperature with a melting point of 13.4 °C, and elaidic acid (trans), which is a solid with a much higher melting point of 43 °C.[2][5]
Polarity and Dipole Moment
As discussed, cis isomers are generally polar molecules because the vector sum of the individual bond dipoles results in a net molecular dipole.[9] In trans isomers, the symmetrical arrangement of substituents often causes the individual bond dipoles to cancel out, leading to a non-polar molecule with a zero or near-zero dipole moment.[3][5] For instance, cis-2-butene (B86535) is a polar molecule, whereas trans-2-butene is nonpolar.[10] This difference in polarity is a key factor influencing other physical properties like boiling point and solubility.
Solubility
The principle of "like dissolves like" governs the solubility of isomers. The higher polarity of cis isomers generally makes them more soluble in polar solvents. Conversely, the non-polar nature and higher melting points of trans isomers often lead to lower solubility in inert, non-polar solvents.[4][5] For example, maleic acid (cis-butenedioic acid) is significantly more soluble in water (788 g/L) than fumaric acid (trans-butenedioic acid) (7 g/L).[5]
Stability and Density
Generally, trans isomers are more stable than their cis counterparts. This increased stability is due to reduced steric hindrance, as the bulky substituent groups are positioned on opposite sides of the double bond, minimizing repulsive forces.[2][4] In terms of density, there is a general trend that trans isomers tend to have lower densities than their cis counterparts.[2][5]
Logical Relationship Diagram
The following diagram illustrates the relationship between the geometric arrangement of isomers and their resulting physical properties.
Caption: Relationship between isomer structure and physical properties.
Experimental Protocols
Determination of Melting Point (Capillary Method)
This method is used to determine the temperature range over which a solid substance melts. Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.[11]
-
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.
-
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. Load a small amount (1-2 mm height) of the sample into a capillary tube by tapping the open end into the powder and then packing it down.[11][12][13]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.[14]
-
Heating:
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal of solid disappears (the end of the melting range).[13]
-
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]
-
Apparatus: Test tube or small flask, thermometer, heating source (e.g., heating mantle or water bath), boiling chips.
-
Procedure:
-
Setup: Place a small volume of the liquid sample into the test tube along with a few boiling chips to ensure smooth boiling.
-
Heating: Immerse the test tube in a heating bath. Position a thermometer so that the bulb is just above the surface of the liquid.
-
Observation: Heat the sample gently. The boiling point is the stable temperature at which the liquid actively boils and a reflux ring of condensate is visible on the sides of the tube just below the thermometer bulb.
-
Pressure Correction: Since boiling point is dependent on atmospheric pressure, record the ambient pressure and apply corrections if necessary for high-precision work.[11]
-
Determination of Dipole Moment (Solution Method)
The molecular dipole moment can be determined by measuring the dielectric constant of dilute solutions of the polar substance (solute) in a non-polar solvent.[15][16]
-
Apparatus: Dipole meter (measures capacitance), refractometer, volumetric flasks, constant temperature bath.
-
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of the isomer in a non-polar solvent (e.g., benzene (B151609) or cyclohexane) of precisely known concentrations by weight.[15]
-
Capacitance Measurement:
-
Calibrate the dipole meter using air and the pure non-polar solvent.
-
Measure the capacitance of each prepared solution in a specialized cell maintained at a constant temperature (e.g., 25°C).[15] The dielectric constant of each solution is calculated from its capacitance relative to the capacitance of the cell in a vacuum.
-
-
Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using an Abbe refractometer. This measurement is needed to determine the molar polarization.[16][17]
-
Calculation (Guggenheim Method): The dipole moment (µ) is calculated using the Debye equation, often simplified by the Guggenheim method, which relates the change in dielectric constant and refractive index with the concentration of the solute.[16] This method allows for the determination of the molecular dipole moment from the slope of a plot of experimental data.
-
References
- 1. What Is Geometric Isomerism? Cis-Trans Isomers Made Easy [eureka.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alnoor.edu.iq [alnoor.edu.iq]
- 12. westlab.com [westlab.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. sfu.ca [sfu.ca]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
Verifizierung der Reinheit von synthetisierten Trimethylcyclohexan-Isomeren mittels Kryoskopie: Ein Vergleichsleitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine genaue und zuverlässige Methode zur Bestimmung der Reinheit von synthetisierten Trimethylcyclohexan-Isomeren suchen, bietet die Kryoskopie eine klassische und dennoch robuste Analysemethode. Dieser Leitfaden stellt die Kryoskopie objektiven Alternativen gegenüber und liefert die notwendigen experimentellen Grundlagen zur Implementierung.
Trimethylcyclohexan-Isomere sind aufgrund ihrer strukturellen Vielfalt wichtige Bausteine in der organischen Synthese und der Entwicklung pharmazeutischer Wirkstoffe. Die genaue Bestimmung ihrer Reinheit nach der Synthese ist ein entscheidender Schritt, um die Qualität, Reproduzierbarkeit und Sicherheit von nachfolgenden Reaktionen und Endprodukten zu gewährleisten. Während moderne instrumentelle Analysemethoden weit verbreitet sind, bietet die auf der Gefrierpunktserniedrigung basierende Kryoskopie eine kostengünstige und dennoch präzise Alternative zur Reinheitsbestimmung.
Prinzip der Kryoskopie
Die Kryoskopie ist eine kolligative Eigenschaft, die besagt, dass die Gefrierpunktserniedrigung einer Lösung direkt proportional zur Molalität der gelösten Teilchen ist. Verunreinigungen in einer nahezu reinen Substanz wirken als gelöster Stoff und führen zu einer messbaren Absenkung des Gefrierpunktes im Vergleich zur reinen Substanz. Diese Absenkung kann zur Quantifizierung des Verunreinigungsgrades herangezogen werden.
Vergleich der Methoden zur Reinheitsbestimmung
Die Wahl der geeigneten Methode zur Reinheitsbestimmung hängt von verschiedenen Faktoren ab, darunter die Art der Verunreinigung, die erforderliche Genauigkeit und die verfügbare Ausstattung.
| Merkmal | Kryoskopie | Gaschromatographie (GC) | Dynamische Differenzkalorimetrie (DSC) |
| Prinzip | Gefrierpunktserniedrigung | Trennung nach Siedepunkt/Polarität | Messung des Wärmestroms beim Schmelzen |
| Vorteile | Absolutmethode (keine Kalibrierung mit Referenzsubstanz nötig), kostengünstig, einfache Instrumentierung | Hohe Trennleistung für flüchtige Verunreinigungen, hohe Empfindlichkeit, etablierte Methode | Geringe Probenmenge, automatisierbar, liefert auch thermodynamische Daten |
| Nachteile | Größere Probenmenge erforderlich, zeitaufwändig, nicht geeignet für thermisch instabile Substanzen, Verunreinigung muss im Lösungsmittel löslich sein | Erfordert flüchtige und thermisch stabile Analyten, Kalibrierung mit Standards notwendig | Teurere Ausrüstung, komplexe Datenanalyse, kann durch polymorphe Übergänge beeinflusst werden |
| Anwendbarkeit für Trimethylcyclohexan-Isomere | Gut geeignet, da es sich um relativ stabile organische Moleküle handelt | Sehr gut geeignet, insbesondere zur Trennung von Isomeren und flüchtigen Verunreinigungen | Gut geeignet, um die Gesamtreinheit zu bestimmen und thermische Übergänge zu untersuchen |
Experimentelles Protokoll: Reinheitsbestimmung von 1,3,5-Trimethylcyclohexan mittels Kryoskopie
Dieses Protokoll beschreibt die exemplarische Bestimmung der Reinheit von synthetisiertem 1,3,5-Trimethylcyclohexan, wobei Benzol als Lösungsmittel dient.
Materialien:
-
Hochreines Benzol (Lösungsmittel)
-
Synthetisiertes 1,3,5-Trimethylcyclohexan (Probe)
-
Beckmann-Thermometer oder ein anderes hochauflösendes Thermometer (±0.001 °C)
-
Kryoskopie-Apparatur (z. B. nach Beckmann)
-
Analysenwaage (±0.0001 g)
-
Magnetrührer und Rührfisch
-
Kältemischung (z. B. Eis-Kochsalz-Mischung)
Durchführung:
-
Bestimmung des Gefrierpunktes des reinen Lösungsmittels:
-
Eine exakt abgewogene Menge hochreinen Benzols (ca. 20 g) in das Probengefäß der Kryoskopie-Apparatur einwiegen.
-
Das Gefäß in die Kältemischung eintauchen und unter konstantem Rühren langsam abkühlen lassen.
-
Die Temperatur in regelmäßigen Abständen aufzeichnen, bis der Gefrierpunkt erreicht ist (konstante Temperatur über mehrere Minuten). Dieser Wert dient als Referenz.
-
-
Herstellung der Probelösung:
-
Eine exakt abgewogene Menge des synthetisierten 1,3,5-Trimethylcyclohexans (ca. 0,5 g) zum Benzol im Probengefäß hinzufügen.
-
Die Probe durch Rühren vollständig auflösen.
-
-
Bestimmung des Gefrierpunktes der Lösung:
-
Das Probengefäß erneut in die Kältemischung eintauchen und unter konstantem Rühren langsam abkühlen.
-
Den Gefrierpunkt der Lösung analog zur reinen Substanz bestimmen.
-
-
Berechnung:
-
Die Gefrierpunktserniedrigung (ΔT) berechnen: ΔT = TGefrierpunkt (rein) - TGefrierpunkt (Lösung).
-
Die Molalität (m) der Verunreinigungen mithilfe der kryoskopischen Konstante (Kf) von Benzol (5,12 K· kg/mol ) berechnen: ΔT = Kf · m.
-
Aus der Molalität und der bekannten Einwaage der Probe kann der Molenbruch der Verunreinigungen und somit die Reinheit der synthetisierten Substanz berechnet werden.
-
Logischer Arbeitsablauf der Reinheitsüberprüfung
Der folgende Arbeitsablauf illustriert die logischen Schritte bei der Entscheidung für und der Durchführung der kryoskopischen Reinheitsanalyse.
Abbildung 1: Arbeitsablauf zur Überprüfung der Reinheit von Trimethylcyclohexan-Isomeren.
Zusammenfassend lässt sich sagen, dass die Kryoskopie eine wertvolle und zugängliche Methode zur Bestimmung der Reinheit von synthetisierten Trimethylcyclohexan-Isomeren darstellt. Ihre Stärke liegt in ihrer Eigenschaft als Absolutmethode, die keine teuren Referenzstandards erfordert. Für eine umfassende Charakterisierung, insbesondere bei der Notwendigkeit der Trennung von Isomeren, ist jedoch die Kombination mit chromatographischen Methoden wie der Gaschromatographie zu empfehlen.
Safety Operating Guide
Safe Disposal of 1,2,3-Trimethylcyclohexane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,2,3-Trimethylcyclohexane, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Hazard Identification
This compound is a highly flammable liquid and vapor that requires careful handling.[1][2] It is classified as a DOT Class 3 flammable liquid.[3] The substance can cause skin and eye irritation and is harmful to aquatic life. Before initiating any disposal procedures, it is imperative to be familiar with the chemical's hazards.
Key Hazard Information:
| Hazard Category | Description | GHS Code |
| Flammability | Highly flammable liquid and vapor | H225 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Environmental | Harmful to aquatic life | H402 |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection : Wear safety glasses with side shields or chemical goggles. A face shield may also be necessary.[4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves before use and use proper glove removal technique.[4]
-
Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection : If working in an area with poor ventilation or where vapors may be generated, a NIOSH-approved respirator is necessary.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste management program.
-
Waste Collection :
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Ensure the container is compatible with the chemical and is in good condition.
-
-
Labeling and Storage :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable").
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Arrange for Pickup and Disposal :
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]
-
Provide them with an accurate description of the waste material.
-
-
Spill Management :
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
For small spills, use an inert absorbent material such as sand or vermiculite (B1170534) to contain and absorb the liquid.[1]
-
Collect the absorbent material and the spilled chemical using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1]
-
All materials used for spill cleanup must also be treated as hazardous waste.[5]
-
For large spills, evacuate the area and contact your EHS office or emergency response team immediately.
-
IV. Alternative Disposal Considerations
In some cases, and only when permitted by local, state, and federal regulations, other disposal methods may be considered. These should only be carried out by qualified personnel in a licensed facility.
-
Incineration : The material may be dissolved or mixed with a more flammable solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Recycling : Where possible, recycling of the chemical should be considered to reduce waste.[3]
Important Note : Evaporation of this chemical as a method of disposal is strictly prohibited.[5]
V. Regulatory Compliance
All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[3] It is the responsibility of the chemical waste generator to ensure that the waste is properly classified and managed.[6]
Disposal Workflow for this compound
References
Essential Safety and Operational Guidance for Handling 1,2,3-Trimethylcyclohexane
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,2,3-Trimethylcyclohexane, tailored for researchers, scientists, and drug development professionals. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
Core Hazards: this compound is a highly flammable liquid and vapor.[1][2] It is crucial to prevent exposure and manage its flammability risks through proper handling and storage. For some hazard assessments, it is advisable to refer to the safety data for Cyclohexane.[2][3]
Personal Protective Equipment (PPE)
A risk-based approach is mandatory to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| Exposure Route | Required PPE | Rationale & Specifications |
| Dermal (Skin) Contact | Protective Gloves | Nitrile or neoprene gloves are recommended. Consider double gloving for added protection.[4][5][6][7] |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required.[4][8] | |
| Full Coverage | Wear long pants and closed-toe shoes to ensure no skin is exposed.[4] | |
| Ocular (Eye) Contact | Safety Goggles | ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors.[1][9] |
| Face Shield | Wear a full-face shield over safety goggles when there is a significant risk of splashes.[1][4] | |
| Inhalation | Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood.[4] |
| Vapor Respirator | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if ventilation is inadequate.[1][8][10] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound during typical laboratory operations.
1. Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.[4]
-
Cover the work surface within the fume hood with disposable absorbent liners.[4]
-
Assemble all necessary equipment (e.g., glassware, stir bars, syringes) inside the fume hood before starting.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Don all required PPE as specified in the table above.
2. Handling and Solution Preparation:
-
Ground and bond all containers and receiving equipment to prevent static discharge.[11]
-
Use only non-sparking tools.
-
When transferring the liquid, do so carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation of vapor or mist.[1]
-
Wash hands and face thoroughly after handling.[1]
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition.[1]
-
Absorb the spilled material with an inert absorbent such as dry sand.[1]
-
For large spills, contain the spill by bunding.[1]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Collect the absorbed material into a suitable, closed container for disposal.[12]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste materials, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Regulatory Compliance: All disposal must be conducted in accordance with appropriate federal, state, and local regulations.[8]
-
Professional Disposal: Disposal of unused product must be undertaken by qualified personnel.[8]
-
Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[8]
-
Container Disposal: Dispose of the empty container to an approved waste disposal plant.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C9H18 | CID 15507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. benchchem.com [benchchem.com]
- 5. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 6. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. cpachem.com [cpachem.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
